Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCCYAOBRFKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693418 | |
| Record name | Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-06-5 | |
| Record name | Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules. This document outlines a plausible and scientifically-grounded synthetic pathway to this specific derivative, addressing the causal factors behind the selection of reagents and reaction conditions. Furthermore, it details a comprehensive characterization workflow, establishing a self-validating system for ensuring the identity and purity of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and professionals in the field of drug discovery and development.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The fusion of imidazole and pyrazine rings gives rise to the imidazo[1,5-a]pyrazine bicyclic system, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] This structural motif is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2] Derivatives of imidazo[1,5-a]pyrazine have been investigated for their potential as anticancer, antimicrobial, and cardiovascular agents.[3] The strategic placement of various substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug design.
The target molecule, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5), incorporates key structural features that are anticipated to influence its chemical reactivity and biological profile.[4] The chlorine atom at the 8-position acts as a potential site for further functionalization through nucleophilic substitution or cross-coupling reactions, while the ethyl carboxylate group at the 1-position can modulate the molecule's polarity and serve as a handle for amide bond formation or other transformations. A comprehensive understanding of the synthesis and characterization of this molecule is therefore crucial for its exploration in drug discovery programs.
Proposed Synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule points towards a substituted aminopyrazine and a two-carbon electrophilic component. The forward synthesis, therefore, would logically commence with the appropriate starting materials to construct the fused imidazole ring onto a pre-functionalized pyrazine core.
A plausible synthetic approach involves the reaction of a suitably substituted aminopyrazine with an ethyl α-haloacetate derivative. Specifically, the synthesis can be envisioned to proceed from 3-amino-2-chloropyrazine and ethyl glyoxalate.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Reaction: Condensation of 3-amino-2-chloropyrazine with ethyl glyoxalate.
Materials:
-
3-Amino-2-chloropyrazine
-
Ethyl glyoxalate (50% solution in toluene)
-
Anhydrous Ethanol
-
Triethylamine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-chloropyrazine (1.0 eq).
-
Solvent and Base: Add anhydrous ethanol to dissolve the starting material, followed by the addition of triethylamine (1.2 eq).
-
Addition of Reagent: To the stirred solution, add ethyl glyoxalate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a suitable polar protic solvent that can dissolve the starting materials and facilitate the reaction.
-
Base: Triethylamine acts as a base to neutralize the acid formed during the reaction and to promote the cyclization step.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Comprehensive Characterization
To confirm the successful synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate and to ensure its purity, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
The following table summarizes the expected data from key spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -CH₂). Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the imidazo[1,5-a]pyrazine ring system. The exact chemical shifts and coupling constants will be indicative of their positions. |
| ¹³C NMR | Ethyl Group: Resonances around 14 ppm (-CH₃) and 62 ppm (-CH₂). Ester Carbonyl: A signal in the range of 160-170 ppm. Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm) corresponding to the carbon atoms of the heterocyclic core. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₉H₈ClN₃O₂). The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable for the molecular ion peak. |
| Infrared (IR) | C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the aromatic rings. C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be utilized to determine the purity of the final compound. A high-purity sample (>95%) is essential for any subsequent biological testing.
Caption: A comprehensive workflow for characterization.
Conclusion
This technical guide has presented a well-reasoned synthetic strategy and a thorough characterization plan for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. The proposed synthesis is grounded in established principles of heterocyclic chemistry, offering a practical approach for obtaining this valuable research compound. The detailed characterization workflow provides a robust framework for verifying the molecular structure and ensuring the high purity required for subsequent applications in medicinal chemistry and drug development. This document serves as a foundational resource for scientists and researchers, enabling the further exploration of the biological potential of this and related imidazo[1,5-a]pyrazine derivatives.
References
-
Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., Mulvihill, M. J., & Snieckus, V. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118–5121. [Link]
-
LookChem. (n.d.). Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]
-
PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
PubChem. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Imidazopyridine and its derivatives: synthesis and biological activity. Postepy higieny i medycyny doswiadczalnej (Online), 66, 400-411.
Sources
- 1. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.st]
- 2. rsc.org [rsc.org]
- 3. Customized Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate Cas No.1160248-06-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 4. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes known information and draws upon data from structurally related analogs to offer valuable insights for researchers. The guide covers the compound's structure, physicochemical properties, spectroscopic characteristics, reactivity, and potential applications, with a focus on its role as a synthetic intermediate in the development of novel therapeutics.
Introduction and Molecular Overview
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS Number: 1160248-06-5) belongs to the imidazo[1,5-a]pyrazine class of fused heterocyclic systems. This scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 8-position and an ethyl carboxylate group at the 1-position provides specific steric and electronic properties that are crucial for its reactivity and interaction with biological targets. This compound primarily serves as a versatile building block in the synthesis of more complex molecules in drug discovery programs.[1]
The imidazo[1,5-a]pyrazine core is known for its unique electronic distribution, arising from the fusion of an electron-rich imidazole ring with an electron-deficient pyrazine ring. This electronic character influences the reactivity of the heterocyclic system, particularly in electrophilic and nucleophilic substitution reactions.
Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyrazine derivatives.
Reactivity
The reactivity of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is dictated by its functional groups and the electronic nature of the heterocyclic core.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is susceptible to nucleophilic displacement, especially given the electron-deficient nature of the pyrazine ring. This allows for the introduction of various substituents, such as amines, alkoxides, and thiols, at this position. This reactivity is a key feature for its use as a synthetic intermediate.
-
Electrophilic Substitution: The imidazole ring is generally more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack. However, the overall electron-withdrawing character of the fused ring system and the attached functional groups may deactivate the ring towards typical electrophilic substitutions.
-
Ester Group Manipulation: The ethyl ester at the 1-position can undergo standard ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This provides another handle for further functionalization.
Applications in Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate serves as a valuable starting material for the synthesis of these potential drug candidates.
Derivatives of the imidazo[1,5-a]pyrazine core have been investigated as:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.
-
CNS Agents: Some imidazo[1,5-a]pyrazine derivatives have shown activity on central nervous system targets.
-
Other Therapeutic Areas: The versatility of this scaffold allows for its exploration in a wide range of therapeutic areas.
The 8-chloro substituent is particularly useful as it provides a site for diversification through nucleophilic substitution, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Detailed toxicology data for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a key heterocyclic building block with significant potential in the field of drug discovery. Its chemical properties, particularly the reactivity of the 8-chloro substituent and the 1-ethyl ester group, make it a versatile intermediate for the synthesis of a wide array of more complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its structure, properties, and potential applications based on available information and analogy to related compounds. Further research to fully characterize this molecule would be highly beneficial to the scientific community.
References
-
LookChem. Cas 1160248-06-5, Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. [Link]
Sources
Spectroscopic Signature of a Key Heterocycle: A Technical Guide to Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
For Immediate Release
This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. This guide is intended to serve as a reliable reference for the identification, characterization, and quality control of this compound.
The imidazo[1,5-a]pyrazine core is a significant scaffold in the design of novel therapeutic agents, known to interact with various biological targets.[2] Accurate and thorough spectroscopic analysis is paramount for confirming the molecular structure and purity of such compounds, ensuring the reliability and reproducibility of scientific research.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed below. These predictions are based on the analysis of the parent imidazo[1,5-a]pyrazine and related substituted derivatives. The electron-withdrawing effects of the chlorine atom at C8 and the ethyl carboxylate group at C1, along with the electronic nature of the fused heterocyclic ring system, are the primary determinants of the predicted chemical shifts.
-
H3 (s, ~8.1-8.3 ppm): This proton, located on the imidazole portion of the ring system, is expected to appear as a singlet downfield due to the influence of the adjacent nitrogen atom and the overall aromaticity of the ring.
-
H5 (d, J ≈ 4.5-5.0 Hz, ~7.8-8.0 ppm): This proton on the pyrazine ring is anticipated to be a doublet, coupled to H6. Its chemical shift is influenced by the adjacent ring nitrogen.
-
H6 (d, J ≈ 4.5-5.0 Hz, ~7.4-7.6 ppm): Coupled to H5, this proton will also appear as a doublet. It is expected to be upfield relative to H5.
-
-OCH₂CH₃ (q, J ≈ 7.1 Hz, ~4.3-4.5 ppm): The methylene protons of the ethyl ester will present as a quartet due to coupling with the adjacent methyl protons.
-
-OCH₂CH₃ (t, J ≈ 7.1 Hz, ~1.3-1.5 ppm): The terminal methyl protons of the ethyl group will appear as a triplet, coupled to the methylene protons.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects within the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160-163 | Typical range for an ester carbonyl carbon, influenced by conjugation with the heterocyclic ring. |
| C1 | ~128-132 | Attached to the electron-withdrawing carboxylate group. |
| C3 | ~118-122 | Carbon in the imidazole ring, adjacent to a nitrogen. |
| C5 | ~140-143 | Carbon in the pyrazine ring, deshielded by the adjacent nitrogen. |
| C6 | ~125-128 | Carbon in the pyrazine ring. |
| C8 | ~145-148 | Attached to the electronegative chlorine atom, resulting in a significant downfield shift. |
| C8a | ~135-138 | Bridgehead carbon, influenced by both rings. |
| -OCH₂CH₃ | ~61-63 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14-15 | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| Aromatic C-H | ~3050-3150 | Stretch | Medium |
| Aliphatic C-H | ~2900-3000 | Stretch | Medium |
| Ester C=O | ~1720-1740 | Stretch | Strong |
| C=N / C=C | ~1500-1650 | Stretch | Medium |
| C-O (Ester) | ~1200-1300 | Asymmetric Stretch | Strong |
| C-O (Ester) | ~1000-1100 | Symmetric Stretch | Strong |
| C-Cl | ~700-800 | Stretch | Strong |
The strong absorption band in the 1720-1740 cm⁻¹ region is highly characteristic of the ester carbonyl group.[3][4][5] The presence of multiple bands in the fingerprint region (below 1500 cm⁻¹) will be unique to the overall structure of the molecule.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (Molecular Formula: C₉H₈ClN₃O₂), the expected molecular weight is approximately 225.63 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 225. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an M+2 peak at m/z 227 that is approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z 180 is expected, corresponding to the loss of the ethoxy group from the ester.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group would appear at m/z 196.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a plausible fragmentation pathway.
-
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Caption: Workflow for structural elucidation.
References
-
MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]
-
Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
PubChem. Imidazo(1,5-a)pyrazine. [Link]
-
ConnectSci. Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. Study of the composition of carboxylic compounds using ir spectroscopy. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Chemistry LibreTexts. Identifying the Presence of Particular Groups. [Link]
-
Journal of the American Chemical Society. Infrared Spectra of Some Carboxylic Acid Derivatives. [Link]
-
LookChem. Cas 56468-23-6,8-chloroiMidazo[1,5-a]pyrazine. [Link]
-
PubChem. 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. [Link]
-
PubMed Central. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. [Link]
-
Chemical Register. 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers. [Link]
-
Reddit. Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
SAP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5): A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and strategic placement of nitrogen atoms allow for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with various enzymes and receptors. Derivatives of this scaffold have shown significant promise as potent inhibitors of key kinases involved in cell signaling pathways, such as Bruton's tyrosine kinase (BTK), c-Src, and phosphoinositide 3-kinase (PI3K).[1][2][3] The compound Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate, identified by CAS number 1160248-06-5, represents a pivotal building block for the synthesis of these complex and therapeutically relevant molecules.[4][5] This guide provides an in-depth overview of its properties, synthesis, and strategic applications in the development of next-generation kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 1160248-06-5 | [5] |
| Molecular Formula | C₉H₈ClN₃O₂ | [5] |
| Molecular Weight | 225.63 g/mol | [5] |
| IUPAC Name | ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | [6] |
| Canonical SMILES | CCOC(=O)C1=NC2=C(N1)C=NC=C2Cl | [6] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | |
| Storage | Store under an inert atmosphere at 2-8°C.[5] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of 2-amino-3-chloropyrazine with ethyl bromopyruvate. The initial nucleophilic attack of the amino group on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration, would yield the desired imidazo[1,5-a]pyrazine ring system.
Caption: Proposed synthetic route to Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Chemical Reactivity and Functionalization
The chemical reactivity of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is characterized by the presence of several key functional groups: the chloro substituent on the pyrazine ring, the ester group, and the electron-rich imidazole ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 8-position is susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diversity and building more complex molecular architectures.[9][10] For instance, amination at this position is a critical step in the synthesis of BTK inhibitors like Acalabrutinib.[11]
-
Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl boronic acids.[1] This allows for the introduction of various aromatic and heteroaromatic moieties, which are often crucial for achieving high-potency inhibition of kinase targets.
-
Electrophilic Substitution: The imidazole ring is generally more electron-rich than the pyrazine ring, making it susceptible to electrophilic attack.[12] For example, bromination with N-bromosuccinimide (NBS) typically occurs on the imidazole ring, providing another handle for further functionalization.[12]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors: The Case of Acalabrutinib
The primary utility of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate and its close analogs lies in their role as advanced intermediates in the synthesis of targeted therapeutics. A prominent example is the second-generation BTK inhibitor, Acalabrutinib, used in the treatment of certain B-cell malignancies.[4][13] While the exact precursor in the patented synthesis of Acalabrutinib is a more complex derivative, the underlying synthetic strategy highlights the importance of the 8-chloroimidazo[1,5-a]pyrazine core.[11][14]
The general synthetic workflow for constructing Acalabrutinib and related BTK inhibitors involves several key transformations of the imidazo[1,5-a]pyrazine scaffold.
General Synthetic Workflow for Imidazo[1,5-a]pyrazine-based BTK Inhibitors
Caption: Generalized synthetic workflow for Acalabrutinib and related BTK inhibitors.
Step-by-Step Methodologies (Analogous Protocols):
1. Bromination of the Imidazo[1,5-a]pyrazine Core (Analogous to Step 2)
This protocol is based on the bromination of a related imidazo[1,5-a]pyrazine derivative and illustrates the regioselective electrophilic substitution on the imidazole ring.[12]
-
Materials: (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Ethyl acetate, Brine.
-
Procedure:
-
Dissolve the (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate (1.0 eq) in DMF.
-
To the stirred solution, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ and ethyl acetate.
-
Add brine and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated product.[12]
-
2. Amination of the 8-Chloro Position (Analogous to Step 3)
This procedure demonstrates the nucleophilic aromatic substitution of the chloro group with an amine, a key step in introducing the 8-amino functionality of Acalabrutinib.[9]
-
Materials: (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, Isopropyl alcohol (IPA), Aqueous ammonium hydroxide (NH₃·H₂O).
-
Procedure:
-
In a sealed tube, combine (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 eq), isopropyl alcohol, and aqueous ammonium hydroxide.
-
Seal the tube and heat the reaction mixture to 90 °C for 14 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reversed-phase column chromatography to obtain the 8-amino derivative.[9]
-
Future Perspectives and Conclusion
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a strategically important chemical intermediate with significant potential in drug discovery and development. Its versatile reactivity allows for the efficient construction of a wide range of complex molecules, particularly kinase inhibitors. The synthetic accessibility of this compound, coupled with the established methodologies for its further functionalization, makes it a valuable tool for medicinal chemists. As the demand for novel and selective kinase inhibitors continues to grow, the importance of foundational building blocks like Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate in enabling the rapid synthesis and exploration of new chemical space will undoubtedly increase. This guide serves as a foundational resource for researchers aiming to leverage the potential of this versatile scaffold in their drug discovery programs.
References
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232-6235. ([Link])
-
A series of imidazo[1,2-a] pyrazine derivatives were synthesized and evaluated for antioxidant activity based on the recently reported active colenterazine derivatives. ([Link])
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 165-170. ([Link])
-
Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., ... & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. ([Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-236. ([Link])
-
PubChem Compound Summary for CID 81341, Ethyl pyrazinecarboxylate. National Center for Biotechnology Information. ([Link])
-
Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., Aksenov, A. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2895. ([Link])
-
Novel process for the preparation of acalabrutinib and its intermediates. Justia Patents. ([Link])
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. ([Link])
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. ([Link])
-
Exploring (S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]Pyrazin-3-yl)Pyrrolidine-1-Carboxylate: A Key Intermediate for Acalabrutinib. ([Link])
-
Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel, I. A., & Kovalenko, S. N. (2013). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 49(5), 740-746. ([Link])
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ([Link])
- Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
-
PubChem Compound Summary for CID 86720303, 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. National Center for Biotechnology Information. ([Link])
- Novel process for the preparation of acalabrutinib and its intermediates.
-
Xu, S., Sun, C., Chen, C., Zheng, P., Zhou, Y., Zhou, H., & Zhu, W. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. ([Link])
-
Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 34(9), 1794-1803. ([Link])
- Chen, Y., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(9), 1458-1460. ()
-
PubChemLite - Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate (C10H9ClN2O2). ([Link])
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. ([Link])
-
PubChemLite - Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). ([Link])
-
Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. LookChem. ([Link])
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Heterocycles, 75(6), 1355-1370. ([Link])
- Process for the preparation of a pyrazole derivative.
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)- | C18H16BrClN4O2 | CID 86720303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 9. (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. patents.justia.com [patents.justia.com]
- 12. reddit.com [reddit.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
"crystal structure analysis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate"
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the experimental procedures for crystal growth, data collection, structure solution, and refinement. It also delves into the interpretation of the crystallographic data, offering insights into the molecular geometry, intermolecular interactions, and packing of this compound in the solid state. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who have a foundational understanding of crystallographic principles.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This heterocyclic system is a key component in compounds targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The structural rigidity and specific electronic properties of this scaffold allow for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules.
The title compound, Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate, is a derivative that has been investigated for its potential biological activities. Understanding its precise three-dimensional structure through single-crystal X-ray analysis is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation and configuration of the molecule, which is crucial for understanding how it interacts with its biological target.
-
Rational Drug Design: The atomic coordinates from the crystal structure can be used for computational modeling and the rational design of more potent and selective analogs.
-
Polymorphism and Solid-State Properties: Crystal structure analysis can reveal the presence of different crystalline forms (polymorphs), which can have significant implications for a drug's solubility, stability, and bioavailability.
Experimental Methodology: From Synthesis to Structure Refinement
The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. This section outlines the typical workflow for the crystal structure analysis of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Synthesis and Crystallization
The synthesis of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate has been previously reported. A common method for obtaining single crystals suitable for X-ray diffraction is through slow evaporation of a saturated solution.
Protocol for Crystallization:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the title compound, a mixture of dichloromethane and hexane is often effective.
-
Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent at room temperature or with gentle heating to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of well-ordered, single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Caption: Workflow for the synthesis and crystallization of the title compound.
Single-Crystal X-ray Diffraction Data Collection
The core of the structure determination process is the collection of X-ray diffraction data from a single crystal.
Experimental Setup:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
X-ray Source: A microfocus X-ray source, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is employed.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Data Collection Strategy:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).
Structure Solution and Refinement
Once the diffraction data is collected, the next step is to solve and refine the crystal structure.
Caption: General workflow for single-crystal X-ray structure determination.
Detailed Steps:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function. Software like SHELXT is commonly used for this purpose.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.
Crystallographic Data and Molecular Structure
The crystal structure of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC).
Crystal Data and Structure Refinement Parameters
The following table summarizes the key crystallographic data and refinement details for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClN₃O₂ |
| Formula Weight | 237.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.370(3) |
| b (Å) | 10.368(4) |
| c (Å) | 13.789(6) |
| α (°) | 90 |
| β (°) | 98.75(3) |
| γ (°) | 90 |
| Volume (ų) | 1040.6(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.517 |
| Absorption Coeff. (mm⁻¹) | 0.36 |
| F(000) | 488.0 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>=2σ(I)] | R₁ = 0.053, wR₂ = 0.126 |
| R indices (all data) | R₁ = 0.088, wR₂ = 0.144 |
| Goodness-of-fit on F² | 1.03 |
| CCDC Deposition Number | 1446731 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 1446731.
Molecular Geometry
The imidazo[1,5-a]pyrazine ring system is essentially planar. The ethyl carboxylate group is twisted with respect to this plane. The molecular structure reveals the precise bond lengths, bond angles, and torsion angles, which are in good agreement with expected values for similar heterocyclic systems.
Intermolecular Interactions and Crystal Packing
In the crystal lattice, the molecules of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate are linked by weak C—H···O and C—H···N hydrogen bonds. These interactions, along with π-π stacking interactions between the imidazopyrazine ring systems of adjacent molecules, contribute to the overall stability of the crystal packing. The molecules form layers that are stacked along the crystallographic axes. Understanding these intermolecular forces is critical for predicting the solid-state properties of the material.
Conclusion and Future Perspectives
The single-crystal X-ray analysis of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate provides a definitive three-dimensional structure of this medicinally relevant compound. The detailed molecular geometry and insights into the intermolecular interactions are invaluable for structure-based drug design and for understanding its solid-state properties. This structural information serves as a crucial foundation for further computational studies, the design of new derivatives with improved biological activity, and the investigation of potential polymorphism.
References
-
Fun, H. K., Ooi, C. W., & Arshad, S. (2016). Crystal structure of ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(2), 169-172. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Introduction: The Strategic Importance of the 8-Chloroimidazopyrazine Scaffold
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 8-Chloroimidazopyrazines
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and nitrogen-rich composition make it an excellent pharmacophore capable of engaging in a multitude of interactions with biological targets.[1][2] Derivatives of this system have demonstrated a wide array of pharmacological activities, including phosphodiesterase inhibition, kinase inhibition, and antimicrobial properties.[3] The strategic placement of a chlorine atom at the C8 position transforms this already valuable scaffold into a versatile platform for synthetic diversification and structure-activity relationship (SAR) studies.[4][5]
This guide provides a comprehensive technical overview of the reactivity of the C8 chlorine atom on the imidazo[1,2-a]pyrazine ring. As a key synthetic handle, this chloro-substituent enables a range of chemical transformations, primarily governed by two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the electronic principles governing this reactivity, provide field-proven experimental protocols, and present comparative data to guide researchers in drug discovery and chemical synthesis.
Electronic Landscape of the Imidazopyrazine Core: Activating the C8 Position
The reactivity of the 8-chloro substituent is fundamentally dictated by the electronic properties of the fused imidazopyrazine ring system. The presence of three nitrogen atoms within the bicyclic framework renders the entire system electron-deficient.[6]
-
Inductive and Mesomeric Effects: The nitrogen atoms, particularly the pyridine-like nitrogens at positions 1 and 4, exert strong electron-withdrawing effects through both induction (sigma-framework) and mesomerism (pi-framework).
-
Activation for Nucleophilic Attack: This pronounced electron deficiency significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.[7] The carbon atom attached to the chlorine (C8) becomes highly electrophilic and susceptible to attack by nucleophiles, a critical prerequisite for the SNAr mechanism.[8][9] The imidazopyrazine core is exceptionally well-suited to stabilize the negative charge that develops in the intermediate of this reaction.
Caption: Electronic activation of the C8 position in 8-chloroimidazopyrazine.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazopyrazine ring makes direct displacement of the C8 chlorine via the SNAr mechanism a highly favorable and widely used transformation. This pathway is particularly effective with strong nucleophiles such as amines, alkoxides, and thiolates.
The Addition-Elimination Mechanism
The SNAr reaction is not a concerted, single-step process like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination sequence.[10]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic C8 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is effectively delocalized by the electron-withdrawing nitrogen atoms of the imidazopyrazine core.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This mechanistic pathway explains why electron-withdrawing groups are essential for activating an aryl halide towards SNAr.[8] In the case of 8-chloroimidazopyrazine, the heterocyclic core itself provides the necessary activation.
Caption: The Addition-Elimination mechanism of SNAr reactions.
Protocol: Synthesis of 8-morpholino-imidazo[1,2-a]pyrazine
This protocol provides a representative example of an SNAr reaction, adapted from literature precedents for the displacement of a halo-imidazopyrazine with a secondary amine.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 8-chloro-6-methyl-2-phenylimidazo[1,2-a]pyrazine (1.0 eq) in dimethylformamide (DMF, approx. 0.2 M), add morpholine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities. If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): An inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF): A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) but does not strongly solvate the amine nucleophile through hydrogen bonding, thus preserving its nucleophilicity.[11][12]
-
Excess Nucleophile: A slight excess of the amine ensures the reaction goes to completion.
Data Summary: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | >90 |
| Piperidine | K₂CO₃ | DMF | 90 | High |
| Sodium Methoxide | N/A | Methanol | Reflux | ~85 |
| Sodium Thiophenoxide | NaH | THF | 60 | ~92 |
Yields are representative and can vary based on specific substrates and precise conditions.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
When direct substitution via SNAr is challenging—for instance, with less reactive nucleophiles or for the formation of carbon-carbon bonds—palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative.[13] These reactions significantly broaden the synthetic scope for modifying the C8 position.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki coupling is the premier method for creating a C-C bond between the C8 position and another aryl, heteroaryl, or vinyl group using an organoboron reagent.[14][15]
Mechanism Overview: The reaction proceeds through a catalytic cycle involving a Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C8-Cl bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to form the reactive 'ate' complex of boron.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
The Alchemist's Compass: A Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]pyrazine Derivatives
For the modern medicinal chemist, the imidazo[1,5-a]pyrazine scaffold represents a privileged starting point in the quest for novel therapeutics. Its unique electronic and structural features have led to its incorporation into a multitude of biologically active agents, from kinase inhibitors to CNS-penetrant compounds. However, the journey from a promising hit to a viable drug candidate is paved with the challenges of optimizing its physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical physicochemical characteristics of imidazo[1,5-a]pyrazine derivatives, offering both the theoretical underpinnings and practical methodologies for their assessment and modulation.
The success of any small molecule drug is intrinsically linked to its ability to navigate the complex biological milieu to reach its target. This journey is governed by a delicate interplay of physicochemical properties, primarily solubility, lipophilicity, and ionization state (pKa). For imidazo[1,5-a]pyrazine derivatives, a deep understanding of these parameters is not merely academic; it is the compass that guides rational drug design, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating the compound's fate in vivo.
Section 1: The Foundational Pillars of Druggability
The imidazo[1,5-a]pyrazine core, a fused heterocyclic system, possesses a distinct electronic landscape that profoundly influences its interactions with biological macromolecules and its behavior in aqueous and lipid environments. The nitrogen atoms within the bicyclic structure act as hydrogen bond acceptors, contributing to solubility and target binding. However, the aromatic nature of the scaffold can also lead to poor aqueous solubility, a common hurdle in the development of this class of compounds. The strategic placement of substituents around this core is the primary tool at the chemist's disposal to fine-tune its properties.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poorly soluble compounds often exhibit low and erratic oral bioavailability, posing significant challenges for formulation and clinical development. For imidazo[1,5-a]pyrazine derivatives, achieving an optimal solubility profile requires a careful balancing act. Increasing polarity through the introduction of hydrogen bond donors and acceptors or ionizable groups can enhance solubility, but often at the expense of membrane permeability.
Table 1: Predicted Physicochemical Properties of the Parent Imidazo[1,5-a]pyrazine Scaffold
| Property | Predicted Value | Source |
| Molecular Weight | 119.12 g/mol | [PubChem CID: 292283][] |
| cLogP | 0.8 | [PubChem CID: 292283][] |
| Topological Polar Surface Area | 30.2 Ų | [PubChem CID: 292283][] |
| Hydrogen Bond Donors | 0 | [PubChem CID: 292283][] |
| Hydrogen Bond Acceptors | 3 | [PubChem CID: 292283][] |
| pKa (most basic) | 4.30 ± 0.30 | ChemicalBook CAS# 274-79-3 (for imidazo[1,2-a]pyrazine isomer) |
Lipophilicity (LogP/LogD): Navigating Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability and, consequently, absorption. The octanol-water partition coefficient (LogP) and, for ionizable compounds, the distribution coefficient at physiological pH (LogD), are the standard measures of this property. For imidazo[1,5-a]pyrazine derivatives, particularly those targeting intracellular proteins or the central nervous system, a moderate level of lipophilicity is essential. Excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity.
Ionization State (pKa): The pH-Dependent Chameleon
The pKa of a molecule dictates its charge state at a given pH. The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms, and their pKa values will determine the extent of protonation at physiological pH. This is of paramount importance as the charge state of a molecule influences its solubility, permeability, and interaction with its biological target. For instance, a basic compound that is protonated in the acidic environment of the stomach may have good solubility but poor absorption, while its neutral form in the more basic environment of the intestines may be more permeable.
Section 2: Methodologies for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is the bedrock of effective drug discovery. This section provides detailed, step-by-step protocols for key experiments.
Workflow for Physicochemical Property Assessment
A systematic approach to characterizing imidazo[1,5-a]pyrazine derivatives ensures that critical data is generated efficiently to inform structure-activity and structure-property relationships.
Experimental Protocols
Principle: This high-throughput method assesses the concentration at which a compound, introduced from a DMSO stock solution into an aqueous buffer, begins to precipitate. The precipitation is detected by measuring the light scattered by the resulting particles.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the imidazo[1,5-a]pyrazine derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.078 mM).
-
Addition to Buffer: In a separate 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 1%.
-
Incubation and Mixing: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.
Principle: This "gold standard" method determines the equilibrium solubility of a compound in a specific buffer.
Step-by-Step Protocol:
-
Compound Addition: Add an excess of the solid imidazo[1,5-a]pyrazine derivative to a vial containing a known volume of PBS, pH 7.4.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.
Principle: This method measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH.
Step-by-Step Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely.
-
Compound Addition: Prepare a stock solution of the imidazo[1,5-a]pyrazine derivative in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the compound-containing aqueous phase in a vial.
-
Equilibration: Seal the vial and shake for several hours to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Sample Collection: Carefully take an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase by HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log10([Concentration in octanol] / [Concentration in aqueous phase]).
Principle: This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the imidazo[1,5-a]pyrazine derivative in a solution of known ionic strength (e.g., 0.15 M KCl).
-
Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH, adding small, precise volumes.
-
pH Monitoring: Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Data Plotting: Plot the pH versus the volume of titrant added.
-
pKa Determination: The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
Section 3: Structure-Property Relationships and In Silico Modeling
While experimental determination provides the most accurate data, computational tools can offer valuable predictions to guide synthesis and prioritization.
Impact of Substitution on Physicochemical Properties
-
Solubility: Introduction of polar functional groups (e.g., -OH, -NH2, -COOH) or small aliphatic amines can increase aqueous solubility. For example, in a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives developed as c-Src inhibitors, the introduction of a hydrophilic morpholine moiety was a key strategy to improve properties.[2]
-
Lipophilicity: Increasing the number of carbon atoms or introducing lipophilic aromatic or aliphatic groups will increase LogP. Conversely, adding polar substituents will decrease LogP.
-
pKa: The basicity of the imidazo[1,5-a]pyrazine core can be modulated by the electronic effects of substituents. Electron-withdrawing groups will decrease the pKa, making the compound less basic, while electron-donating groups will increase the pKa.
Computational Prediction of Physicochemical Properties
A variety of computational tools and algorithms are available to predict the physicochemical properties of virtual compounds, aiding in the design of new imidazo[1,5-a]pyrazine derivatives with improved ADME profiles. These tools are often based on quantitative structure-property relationships (QSPR).
Conclusion
The imidazo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are indispensable for translating a biologically active molecule into a successful drug. By integrating the experimental protocols and strategic considerations outlined in this guide, researchers can navigate the complexities of drug design with greater confidence, ultimately accelerating the development of new medicines with improved efficacy and safety profiles. The judicious application of these principles will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
PubChem. Imidazo[1,5-a]pyrazine. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.
-
Lee, H. K., et al. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link].
Sources
The Strategic Utility of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in Modern Organic Synthesis
A Technical Guide for Medicinal and Process Chemists
Authored by: Senior Application Scientist, Gemini Division
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, most notably in the realm of kinase inhibitors. Within this class, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has emerged as a highly versatile and strategic building block. Its unique electronic properties and strategically positioned functional groups—a reactive chloro-substituent for cross-coupling, an ester for further modification, and an electron-rich imidazole ring—offer a powerful platform for the rapid construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and practical applications of this key intermediate, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Introduction: The Imidazo[1,5-a]pyrazine Core in Medicinal Chemistry
The fusion of imidazole and pyrazine rings creates a bicyclic aromatic system with a unique distribution of nitrogen atoms, leading to a scaffold that can engage in a variety of hydrogen bonding and pi-stacking interactions with biological targets. This has made the imidazo[1,5-a]pyrazine core a cornerstone in the development of targeted therapeutics. A prominent example is the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, a second-generation therapeutic for B-cell malignancies, which features this heterocyclic system.[1] The strategic importance of this scaffold necessitates robust and flexible synthetic routes to its derivatives, a need elegantly met by building blocks like Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use. The data presented below has been compiled from supplier information and analogous structures in peer-reviewed literature.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1160248-06-5 | [2][3] |
| Molecular Formula | C₉H₈ClN₃O₂ | [2] |
| Molecular Weight | 225.63 g/mol | [2] |
| Appearance | Likely off-white to yellow solid | Based on related compounds |
| Storage | 2-8°C, under inert gas | [2] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2-8.4 (s, 1H, H-1), ~7.8-8.0 (d, 1H, H-5), ~7.6-7.8 (d, 1H, H-6), ~4.4-4.6 (q, 2H, -CH₂-), ~1.4-1.6 (t, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~160-162 (C=O), ~145-148 (C-8), ~135-138 (C-3a), ~130-133 (C-1), ~125-128 (C-5), ~120-123 (C-6), ~115-118 (C-3), ~62-64 (-CH₂-), ~14-16 (-CH₃).
Synthesis of the Building Block: A Proposed Protocol
The synthesis of the imidazo[1,5-a]pyrazine ring system is typically achieved through the condensation of an aminopyrazine derivative with a suitable two-carbon synthon. Based on established methodologies for related heterocycles, a highly plausible and efficient route to Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate involves the cyclization of 3-chloropyrazin-2-amine with ethyl 2-isocyanoacetate.[6][7]
Workflow for the Synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of 3-chloropyrazin-2-amine (1.0 equiv.) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv.).
-
Addition of Reagent: Add ethyl 2-isocyanoacetate (1.1 equiv.) dropwise to the suspension at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the combined filtrate and washings under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.
Expertise & Experience Note: The choice of a non-protic polar solvent like acetonitrile is crucial for this type of condensation. The potassium carbonate not only acts as a base to facilitate the cyclization but also helps in scavenging the water formed during the reaction. The mild excess of the isocyanoacetate ensures complete conversion of the limiting aminopyrazine.
Key Reactions and Synthetic Utility
The true power of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate lies in its ability to undergo selective functionalization at the C8 position. The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9] The C8-chloro position of the imidazo[1,5-a]pyrazine core is sufficiently activated for this transformation, enabling the synthesis of 8-aryl and 8-heteroaryl derivatives.
Caption: General scheme for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent and Degassing: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. Purge the reaction mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100°C for 2-12 hours, monitoring progress by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. For heteroaromatic chlorides, catalysts with electron-rich and bulky phosphine ligands (e.g., those used in second-generation Buchwald-Hartwig protocols) can often improve yields and reaction times. The reaction must be performed under an inert atmosphere to prevent the degradation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to classical methods.[10][11][12][13] This reaction is particularly valuable for installing amine functionalities at the C8 position, a key step in the synthesis of many kinase inhibitors.[14]
Caption: General scheme for Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) to a reaction vessel.
-
Addition of Reagents: Add Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equiv.) and the desired amine (1.1-1.3 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the product via column chromatography.
Expertise & Experience Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often necessary for the coupling of challenging substrates like heteroaryl chlorides. The base is also a key parameter; sterically hindered alkoxides like NaOtBu are commonly used, but for base-sensitive substrates, weaker bases like K₃PO₄ may be employed.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The functionalized imidazo[1,5-a]pyrazine core is a common feature in a multitude of kinase inhibitors. The C8 position, in particular, often serves as an attachment point for side chains that confer selectivity and potency.
A prime example is the synthesis of analogs of BTK inhibitors. Following a Buchwald-Hartwig amination at the C8 position, the ester at C1 can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of diverse amides for structure-activity relationship (SAR) studies.[14] This strategy highlights the orthogonal reactivity of the chloro and ester functionalities, allowing for a modular and efficient approach to lead optimization.
Conclusion
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a quintessential example of a modern building block, designed for efficiency and versatility. Its pre-installed handles for two of the most powerful cross-coupling reactions in organic synthesis—Suzuki-Miyaura and Buchwald-Hartwig—provide a reliable and straightforward entry point into the medicinally important imidazo[1,5-a]pyrazine scaffold. By understanding the principles behind its synthesis and reactivity, and by employing the robust protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs and unlock the full potential of this valuable synthetic intermediate.
References
-
Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. LookChem. [Link][2]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][11]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link][12]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link][14]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link][4]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link][15]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][13]
-
Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. The Royal Society of Chemistry. [Link][6]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link][5]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. [Link][16]
-
Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. Google Patents. [17]
-
Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt. Molbase. [Link][18]
-
CAS 1160248-06-5 | Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate. Synthink. [Link][3]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link][19]
-
Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate. [Link][7]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. [Link][20]
-
Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Pharmaffiliates. [Link][21]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link][22]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. [Link][23]
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link][24]
-
Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. ResearchGate. [Link][25]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link][9]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link][26]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed Central. [Link][27]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link][1]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link][28]
-
8-chloroimidazo[1,5-a]pyrazine. Chemical Register. [Link][29]
-
Chemistry of iminofurans: XIII. Recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate. ResearchGate. [Link][30]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 30. researchgate.net [researchgate.net]
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating the ability to bind to a diverse array of biological targets and serve as foundational frameworks for the development of innovative therapeutics. The imidazo[1,5-a]pyrazine core is a prime example of such a scaffold. Its unique electronic properties, rigid bicyclic structure, and synthetic tractability have positioned it as a cornerstone in the design of potent and selective modulators of various enzyme families and receptor systems. This guide provides a comprehensive exploration of the imidazo[1,5-a]pyrazine scaffold, from its synthesis to its multifaceted applications in drug discovery, with a focus on the underlying principles that govern its medicinal chemistry.
I. The Strategic Advantage of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine ring system, a nitrogen-rich heterocycle, offers several intrinsic advantages for medicinal chemistry applications. Its planar structure provides a rigid framework that can minimize the entropic penalty upon binding to a target protein, often leading to enhanced potency. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, both as donors and acceptors, which are crucial for specific molecular recognition. Furthermore, the scaffold's aromatic nature facilitates π-π stacking interactions with aromatic residues in protein binding pockets. From a drug development perspective, the imidazo[1,5-a]pyrazine core often imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, which can be fine-tuned through strategic substitution.
II. Synthetic Strategies: Building the Imidazo[1,5-a]pyrazine Framework
A key element to the widespread use of the imidazo[1,5-a]pyrazine scaffold is the availability of robust and versatile synthetic methodologies. These routes allow for the controlled introduction of diverse substituents at various positions of the bicyclic system, enabling extensive structure-activity relationship (SAR) studies.
A. Classical and Modern Synthetic Approaches
Several synthetic strategies have been developed to construct the imidazo[1,5-a]pyrazine core. Traditional methods often involve the condensation of a substituted aminopyrazine with an α-halocarbonyl compound. However, modern synthetic chemistry has introduced more efficient and diversity-oriented approaches.
One notable method is the three-component reaction involving a propargyl amine, a 1,2-diaza-1,3-diene, and an isothiocyanate to furnish a functionalized 2-thiohydantoin. This intermediate then undergoes a regioselective base-promoted intramolecular cyclization to yield the imidazo[1,5-a]pyrazine scaffold.[1] This approach allows for the rapid assembly of complex molecules from simple starting materials.
Another powerful strategy is the use of multicomponent reactions (MCRs) , such as the Ugi or Groebke-Blackburn-Bienaymé reactions. These reactions combine three or more starting materials in a single step to generate highly functionalized imidazo[1,5-a]pyrazine derivatives, offering a high degree of atom economy and efficiency.
B. Representative Synthetic Protocol: Synthesis of an 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitor Intermediate
The following protocol outlines a representative synthesis of a key intermediate for a class of Bruton's tyrosine kinase (BTK) inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine scaffold.
Scheme 1: Synthesis of a Key 8-Amino-imidazo[1,5-a]pyrazine Intermediate
Caption: General workflow for the synthesis of 8-amino-imidazo[1,5-a]pyrazines.
Experimental Protocol:
-
Step 1: Cyclization to form the Imidazo[1,5-a]pyrazine Core.
-
To a solution of the appropriate substituted 2-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, for example, potassium carbonate (2.0 eq).
-
The corresponding α-halo ketone (1.1 eq) is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
-
Step 2: Halogenation at the 8-position.
-
The imidazo[1,5-a]pyrazine core from Step 1 (1.0 eq) is dissolved in a solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 1-3 hours. Reaction progress is monitored by TLC/LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is typically used in the next step without further purification.
-
-
Step 3: Nucleophilic Aromatic Substitution to install the 8-amino group.
-
The halogenated intermediate from Step 2 (1.0 eq) is dissolved in a suitable solvent like isopropanol or dioxane in a sealed pressure vessel.
-
A source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, is added in excess.
-
The vessel is sealed and heated to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the desired 8-amino-imidazo[1,5-a]pyrazine intermediate.
-
III. Therapeutic Applications: Targeting Key Pathological Pathways
The versatility of the imidazo[1,5-a]pyrazine scaffold is underscored by its successful application in targeting a range of therapeutic areas, most notably in oncology and inflammatory diseases.
A. Kinase Inhibition: A Dominant Application
A significant portion of the research on imidazo[1,5-a]pyrazines has focused on their ability to act as potent and selective kinase inhibitors.
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2] Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core.[3]
Derivatives based on the 8-amino-imidazo[1,5-a]pyrazine scaffold have been extensively explored as reversible BTK inhibitors.[4] These compounds typically feature a hinge-binding motif that interacts with the kinase hinge region, a central core that occupies the ATP-binding site, and a solvent-exposed region that can be modified to enhance potency and selectivity.
Mechanism of Action: The 8-amino group and the N7 nitrogen of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the hinge region of the BTK active site.[5] Specifically, they interact with the backbone amide of Ser538 and the side chain of Asp539.[5] Further interactions are achieved through substituents on the core, which can extend into the hydrophobic back pocket of the kinase, enhancing both potency and selectivity.[5]
Caption: Simplified BTK signaling pathway and the point of intervention by imidazo[1,5-a]pyrazine inhibitors.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are attractive targets for cancer therapy. Imidazo[1,5-a]pyrazine derivatives have been identified as potent and orally bioavailable inhibitors of both mTORC1 and mTORC2.[6][7]
Mechanism of Action: These inhibitors are ATP-competitive and bind to the kinase domain of mTOR. By inhibiting both mTORC1 and mTORC2, they can achieve a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This dual inhibition leads to the suppression of downstream effectors of both complexes, including the phosphorylation of S6K1 and 4E-BP1 (mTORC1) and Akt (mTORC2), resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells.[8][9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing dual inhibition by imidazo[1,5-a]pyrazine derivatives.
B. Other Therapeutic Arenas
Beyond kinase inhibition, the imidazo[1,5-a]pyrazine scaffold has shown promise in other therapeutic areas, including as:
-
c-Src inhibitors for the treatment of acute ischemic stroke.[4][10]
-
Antimicrobial agents with activity against a range of pathogens.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The systematic exploration of SAR is a critical component of any successful medicinal chemistry program. For the imidazo[1,5-a]pyrazine scaffold, SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various targets.
Key SAR Insights for Imidazo[1,5-a]pyrazine-based Kinase Inhibitors:
-
Position 8: The 8-amino group is often a key hinge-binding element in kinase inhibitors, forming crucial hydrogen bonds.
-
Position 3: This position is often solvent-exposed and provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. For example, in BTK inhibitors, modifications at this position can influence interactions with the solvent front and improve cell permeability.
-
Position 5: Substitution at this position can also impact potency and selectivity, as seen in c-Src inhibitors where C-5 substituted derivatives were explored.[4][10]
Data Presentation: Representative Imidazo[1,5-a]pyrazine-based Kinase Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features | Therapeutic Area | Reference |
| Acalabrutinib | BTK | 5.1 | Covalent inhibitor with an acrylamide warhead | Oncology, Immunology | [3] |
| Compound 1 | BTK | 0.27 | 8-amino-imidazo[1,5-a]pyrazine core, reversible inhibitor | Rheumatoid Arthritis | [5] |
| Compound 3 | BTK | 0.32 | 8-amino-imidazo[1,5-a]pyrazine core, reversible inhibitor | Rheumatoid Arthritis | [5] |
| OSI-027 Analog | mTOR | 4 | Imidazo[1,5-a]pyrazine core, dual mTORC1/2 inhibitor | Oncology | [8][9] |
| Compound 14c | c-Src | 23 | 5-substituted imidazo[1,5-a]pyrazine | Ischemic Stroke | [4][10] |
V. Experimental Protocols for Biological Evaluation
The successful development of imidazo[1,5-a]pyrazine-based drug candidates relies on a robust suite of biological assays to characterize their activity and selectivity.
A. In Vitro Kinase Inhibition Assay: A Step-by-Step Guide
The following is a generalized protocol for a biochemical kinase assay to determine the IC50 of a test compound against a target kinase, such as BTK or mTOR. This protocol is based on the principles of assays like the ADP-Glo™ Kinase Assay.[5]
Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the kinase enzyme to the desired concentration in 1X kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP mixture in 1X kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in 1X kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the assay plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ format):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Cell-Based Assay: Inhibition of B-cell Receptor Signaling in Human PBMCs
To assess the activity of BTK inhibitors in a more physiologically relevant context, a cell-based assay using human peripheral blood mononuclear cells (PBMCs) can be employed. This assay measures the inhibition of a downstream event in the BCR signaling cascade.
Protocol Outline:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate the PBMCs with serial dilutions of the test compound or DMSO for 1 hour at 37 °C.
-
Stimulate the B-cells within the PBMC population by adding an anti-IgM antibody to cross-link the BCR.
-
Lyse the cells and measure the phosphorylation of a downstream substrate of BTK, such as PLCγ2, using a suitable method like ELISA or Western blotting.
-
Calculate the percent inhibition of substrate phosphorylation at each compound concentration and determine the IC50 value.
VI. Future Directions and Conclusion
The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a valuable framework in medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties, coupled with its ability to engage with a diverse range of biological targets, have led to the development of clinically successful drugs and a plethora of promising drug candidates.
The future of imidazo[1,5-a]pyrazine exploration will likely involve its application in novel therapeutic areas and the development of next-generation inhibitors with improved selectivity and resistance profiles. The use of advanced synthetic techniques, such as flow chemistry and automated synthesis, will enable the rapid generation and screening of large libraries of derivatives. Furthermore, the integration of computational modeling and structural biology will continue to guide the rational design of more potent and targeted therapies based on this remarkable scaffold.
References
-
Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., ... & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
- Singh, A. K., Kumar, R., & Singh, R. K. (2022). A review on imidazo[1,2-a]pyridines: A versatile scaffold in medicinal chemistry. Results in Chemistry, 4, 100347.
-
Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Boga, S. B., ... & Kozlowski, J. A. (2016). Discovery of 8-amino-imidazo[1,5-a]pyrazines as reversible BTK inhibitors for the treatment of rheumatoid arthritis. ACS medicinal chemistry letters, 7(2), 198-203. [Link]
-
Attanasi, O. A., Favi, G., Giorgi, G., Majer, R., Perrulli, F. R., & Santeusanio, S. (2014). Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. Organic & Biomolecular Chemistry, 12(26), 4610-4619. [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceuticals, 17(1), 12. [Link]
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]
-
Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
-
Coffey, G., et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. Journal of Medicinal Chemistry, 63(15), 8084-8097. [Link]
-
Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. [Link]
-
Bhagwat, S. V., et al. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Molecular Cancer Therapeutics, 10(8), 1394-1406. [Link]
- Bhaskar, P. T., & Hay, N. (2007). The two TORCs and Akt. Developmental cell, 12(4), 487-500.
-
Garlisi, C. G., et al. (2011). Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Molecular cancer therapeutics, 10(8), 1394-1406. [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]
-
SignalChem. (n.d.). BTK Enzyme Assay System. Retrieved from [Link]
- Abignente, E., et al. (1983). Research on heterocyclic compounds. XXXVII. Synthesis and antiinflammatory activity of methyl-substituted imidazo[1,2-a]pyrazine derivatives. Il Farmaco; edizione scientifica, 38(8), 559-568.
-
Ramana, G. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36625-36634. [Link]
-
Sravanthi, K., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 14(4), 2377-2390. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lookchem.com [lookchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Synthetic Protocols for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties make it a versatile framework for the design of potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases, by targeting various enzymes and receptors.[1][2] Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[3] The strategic placement of the chloro and ethyl carboxylate functionalities provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. We will delve into the underlying chemical principles, explain the rationale behind the chosen experimental conditions, and offer practical insights to ensure successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most efficient and logical synthetic route to Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate involves a two-step process. The first step is the synthesis of the key precursor, 3-chloropyrazin-2-amine, followed by a cyclization reaction to construct the desired imidazo[1,5-a]pyrazine ring system.
Caption: Overall synthetic workflow for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Part 1: Synthesis of 3-Chloropyrazin-2-amine
The synthesis of 3-chloropyrazin-2-amine is achieved through the selective amination of 2,3-dichloropyrazine. This nucleophilic aromatic substitution reaction is a critical first step, and careful control of the reaction conditions is necessary to favor the mono-amination product and minimize the formation of the di-amino pyrazine byproduct.
Protocol 1: Microwave-Assisted Amination of 2,3-Dichloropyrazine
Microwave-assisted synthesis offers significant advantages over conventional heating, including reduced reaction times and often improved yields.[4]
Materials:
-
2,3-Dichloropyrazine
-
Aqueous ammonia (28-30%)
-
Methanol
-
Microwave reactor vials
-
Stir bars
Procedure:
-
In a 10 mL microwave reactor vial, add 2,3-dichloropyrazine (1.0 g, 6.71 mmol) and a magnetic stir bar.
-
Add methanol (5 mL) to dissolve the starting material.
-
Carefully add aqueous ammonia (5 mL, ~70 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 125°C for 35 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-chloropyrazin-2-amine as a solid.
Data Summary:
| Parameter | Value |
| Starting Material | 2,3-Dichloropyrazine |
| Reagent | Aqueous Ammonia |
| Solvent | Methanol |
| Temperature | 125°C |
| Reaction Time | 35 minutes |
| Expected Yield | 75-85% |
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating accelerates the rate of the nucleophilic aromatic substitution by efficiently and uniformly heating the reaction mixture.[4]
-
Excess Ammonia: A large excess of aqueous ammonia is used to drive the reaction towards the mono-aminated product and to act as a base to neutralize the HCl generated during the reaction.
-
Methanol as Solvent: Methanol is a polar protic solvent that is suitable for microwave synthesis and helps to solubilize the starting materials.
Part 2: Cyclization to Form Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
The final step in the synthesis is the construction of the imidazo[1,5-a]pyrazine ring system through the cyclization of 3-chloropyrazin-2-amine with an appropriate three-carbon electrophile. In this protocol, we utilize ethyl 2-chloro-3-oxopropanoate. The reaction proceeds via an initial nucleophilic attack of the amino group on the aldehyde, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Proposed mechanism for the cyclization reaction.
Protocol 2: Cyclization of 3-Chloropyrazin-2-amine
Materials:
-
3-Chloropyrazin-2-amine
-
Ethyl 2-chloro-3-oxopropanoate (or equivalent)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Stir bar
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyrazin-2-amine (1.0 g, 7.72 mmol) and ethanol (20 mL).
-
Add sodium bicarbonate (1.3 g, 15.44 mmol) to the suspension.
-
While stirring, add ethyl 2-chloro-3-oxopropanoate (1.27 g, 8.49 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate as a solid.
Data Summary:
| Parameter | Value |
| Starting Material | 3-Chloropyrazin-2-amine |
| Reagent | Ethyl 2-chloro-3-oxopropanoate |
| Base | Sodium Bicarbonate |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-70% |
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of the cyclization reaction should be closely monitored by TLC. The disappearance of the starting material (3-chloropyrazin-2-amine) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is 225.63 g/mol .[5]
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This key intermediate serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. The presented methods are scalable and can be adapted for the synthesis of related analogs by employing different substituted pyrazines or α-halo carbonyl compounds. Further exploration of one-pot procedures and the use of alternative catalysts could potentially lead to even more efficient and environmentally friendly synthetic routes.
References
-
ResearchGate. (n.d.). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization. Retrieved from [Link]
- Shin, K., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
- Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 933-944.
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]
- Chen, Y., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(9), 1234-1240.
- Stout, D. M., et al. (2015). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 6(10), 1055-1060.
-
MySkinRecipes. (n.d.). Ethyl imidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridin-2-amine. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37031-37040.
-
J&K Scientific. (n.d.). Ethyl imidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(23), 13898-13929.
- National Center for Biotechnology Information. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(12), 1243-1248.
- National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 296.
-
ResearchGate. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
- National Center for Biotechnology Information. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10398-10449.
- National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37031-37040.
- National Center for Biotechnology Information. (2019). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 8(2), 100-128.
-
ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
YouTube. (2019, January 9). uses for alpha-halogenated carbonyl compounds. Retrieved from [Link]
- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(19), 4484.
- MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 296.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 3. Ethyl imidazo[1,5-a]pyrazine-1-carboxylate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Imidazo[1,5-a]pyrazine Intermediates
Introduction: The Strategic Importance of Imidazo[1,5-a]pyrazines in Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic and steric properties allow for diverse molecular interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Researchers and drug development professionals are increasingly focusing on this scaffold for the discovery of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The development of robust and versatile synthetic routes to access a wide array of substituted imidazo[1,5-a]pyrazine intermediates is therefore a critical endeavor in modern drug discovery.
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of imidazo[1,5-a]pyrazine intermediates, grounded in established chemical principles and supported by peer-reviewed literature. The methodologies presented herein are designed to be both reliable and adaptable, enabling researchers to generate diverse libraries of these valuable compounds for screening and lead optimization.
Synthetic Strategies for the Imidazo[1,5-a]pyrazine Core
The construction of the imidazo[1,5-a]pyrazine ring system can be broadly categorized into two main approaches:
-
Annulation of an Imidazole Ring onto a Pre-existing Pyrazine Moiety: This is a common and versatile strategy that typically involves the cyclization of a suitably functionalized pyrazine precursor.
-
Post-formation Functionalization of the Imidazo[1,5-a]pyrazine Scaffold: This approach allows for the diversification of the core structure by introducing various substituents at specific positions.
This guide will delve into the practical execution of these strategies, providing detailed protocols and explaining the underlying chemical principles.
Strategy 1: Cyclodehydration of N-(Pyrazin-2-ylmethyl)amides
This powerful method involves the intramolecular cyclization of an N-(pyrazin-2-ylmethyl)amide precursor to form the imidazo[1,5-a]pyrazine ring. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), and proceeds via a mechanism analogous to the Bischler-Napieralski or Pictet-Spengler reactions.
Theoretical Basis: The Bischler-Napieralski/Pictet-Spengler Analogy
The cyclodehydration of N-(pyrazin-2-ylmethyl)amides is conceptually similar to the classic Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines. The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid (e.g., POCl₃). This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich pyrazine ring, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the final imidazo[1,5-a]pyrazine product. A modified Pictet-Spengler strategy has also been successfully employed for the synthesis of related imidazopyrazine ring systems[1].
Experimental Workflow: A Two-Step Approach
The synthesis of imidazo[1,5-a]pyrazines via this route is a two-step process:
-
Amide Formation: Synthesis of the N-(pyrazin-2-ylmethyl)amide precursor from pyrazine-2-carboxamide and a suitable amine.
-
Cyclodehydration: Intramolecular cyclization of the amide to form the imidazo[1,5-a]pyrazine ring.
Caption: Workflow for the synthesis of imidazo[1,5-a]pyrazines via cyclodehydration.
Detailed Protocol 1: Synthesis of 1-Substituted Imidazo[1,5-a]pyrazines
This protocol is adapted from established procedures for the synthesis of related heterocyclic systems and provides a general method for the preparation of 1-substituted imidazo[1,5-a]pyrazines.
Step 1: Synthesis of N-(Pyrazin-2-ylmethyl)acetamide
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Pyrazin-2-ylmethanamine | 109.13 g/mol | 1.0 g | 9.16 |
| Acetic Anhydride | 102.09 g/mol | 1.0 mL | 10.6 |
| Pyridine | 79.10 g/mol | 1.5 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a stirred solution of pyrazin-2-ylmethanamine (1.0 g, 9.16 mmol) in dichloromethane (20 mL) at 0 °C, add pyridine (1.5 mL).
-
Slowly add acetic anhydride (1.0 mL, 10.6 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(pyrazin-2-ylmethyl)acetamide.
Step 2: Cyclodehydration to 1-Methylimidazo[1,5-a]pyrazine
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| N-(Pyrazin-2-ylmethyl)acetamide | 151.17 g/mol | 1.0 g | 6.61 |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 5.0 mL | 53.8 |
| Toluene | - | 20 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(pyrazin-2-ylmethyl)acetamide (1.0 g, 6.61 mmol) in toluene (20 mL).
-
Carefully add phosphorus oxychloride (5.0 mL, 53.8 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield 1-methylimidazo[1,5-a]pyrazine.
Strategy 2: Metal-Catalyzed Synthesis of Imidazo[1,5-a]pyrazines
Modern synthetic organic chemistry heavily relies on transition metal catalysis to forge new chemical bonds with high efficiency and selectivity. Several metal-catalyzed methods have been developed for the synthesis of imidazo-fused heterocycles, including imidazo[1,5-a]pyrazines.
Theoretical Basis: C-H Amination
Iron-catalyzed C-H amination has emerged as a powerful tool for the construction of N-heterocycles. This method allows for the direct formation of C-N bonds by activating a C-H bond, which is an atom-economical and environmentally benign approach. The synthesis of imidazo[1,5-a]pyrazines can be achieved through an iron-catalyzed C-H amination process[2].
Caption: Simplified mechanism of iron-catalyzed C-H amination for imidazo[1,5-a]pyrazine synthesis.
Detailed Protocol 2: Iron-Catalyzed Synthesis of Substituted Imidazo[1,5-a]pyrazines
This protocol is based on the iron-catalyzed C-H amination for the construction of various imidazole-fused ring systems[2].
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| 2-Acylpyrazine | - | 1.0 equiv | - |
| Primary Amine | - | 1.2 equiv | - |
| FeCl₂ | 126.75 g/mol | 10 mol% | - |
| 1,10-Phenanthroline | 180.21 g/mol | 10 mol% | - |
| K₂CO₃ | 138.21 g/mol | 2.0 equiv | - |
| Toluene | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add the 2-acylpyrazine (1.0 equiv), FeCl₂ (10 mol%), and 1,10-phenanthroline (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, the primary amine (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,5-a]pyrazine derivative.
Strategy 3: Functionalization of the Imidazo[1,5-a]pyrazine Core via Directed Metalation
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique can be applied to the imidazo[1,5-a]pyrazine scaffold to introduce a variety of electrophiles at specific positions.
Theoretical Basis: Regioselective Deprotonation
The regioselectivity of the deprotonation is governed by the acidity of the C-H bonds and the directing ability of any existing substituents on the imidazo[1,5-a]pyrazine ring. Strong lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are typically used for the deprotonation. The resulting lithiated intermediate can then be quenched with a wide range of electrophiles.
Detailed Protocol 3: C3-Selective Functionalization of Imidazo[1,5-a]pyrazine
This protocol describes a general procedure for the C3-selective functionalization of the imidazo[1,5-a]pyrazine core.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Imidazo[1,5-a]pyrazine | 119.12 g/mol | 1.0 equiv | - |
| LiTMP | 147.20 g/mol | 1.1 equiv | - |
| Electrophile | - | 1.2 equiv | - |
| Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a solution of imidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiTMP (1.1 equiv) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv) and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-functionalized imidazo[1,5-a]pyrazine.
Conclusion
The synthetic protocols detailed in this application note provide researchers with a robust toolkit for the preparation of a diverse range of imidazo[1,5-a]pyrazine intermediates. By understanding the underlying chemical principles and carefully controlling the reaction parameters, these methods can be reliably implemented to generate novel compounds for drug discovery and development programs. The versatility of these strategies allows for the systematic exploration of the chemical space around the imidazo[1,5-a]pyrazine scaffold, facilitating the identification of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
-
Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems. The Journal of Organic Chemistry, 88(22), 16581–16588. [Link]
-
Sashidhara, K. V., et al. (2009). Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines. The Journal of Organic Chemistry, 74(11), 4373–4376. [Link]
Sources
The Strategic Application of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Modern Drug Discovery
The landscape of targeted cancer therapy and immunology is increasingly dominated by small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive disease progression, offering a more precise and often less toxic alternative to conventional chemotherapy. Within this field, the imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides a robust platform for the spatial presentation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding site of various kinases.[1][2] Notably, this scaffold is the foundation of Acalabrutinib, a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of chronic lymphocytic leukemia.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate , in the synthesis of next-generation kinase inhibitors. We will delve into the chemical logic behind its design, provide detailed protocols for its derivatization, and discuss the significance of the resulting compounds in targeting critical cellular pathways.
Core Concepts: Why Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a Superior Starting Material
The utility of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate as a synthetic precursor stems from the distinct reactivity of its constituent parts. Understanding this is key to its effective application.
-
The 8-Chloro Position: A Handle for C-C and C-N Bond Formation: The chlorine atom at the C8 position of the pyrazine ring is the primary site for introducing molecular diversity. It is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of a wide array of aryl and heteroaryl groups.[3] This is a cornerstone of modern medicinal chemistry for building biaryl structures common in kinase inhibitors. Furthermore, the C8 position can undergo nucleophilic aromatic substitution (SNAr) with amines, providing a direct route to 8-amino-imidazo[1,5-a]pyrazine derivatives, a key feature of many BTK inhibitors.[3]
-
The Imidazole Ring's Influence on Reactivity: The fused imidazole ring is electron-rich compared to the pyrazine ring.[4] This electronic nature makes the C1 and C3 positions of the imidazole moiety susceptible to electrophilic attack, such as bromination with N-bromosuccinimide (NBS).[4] This allows for further functionalization, orthogonal to the chemistry at the C8 position.
-
The Ethyl Carboxylate at C1: A Modulating Group and Potential Pro-drug: The ester at the C1 position serves multiple roles. It can influence the electronic properties of the ring system and can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation. In some contexts, it can also serve as a pro-drug moiety, improving the pharmacokinetic properties of the final compound.
The following diagram illustrates the key reactive sites on the core scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Application Notes and Protocols: Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in the Development of Reversible BTK Inhibitors
Introduction: The Strategic Importance of Bruton's Tyrosine Kinase (BTK) and the Rise of Reversible Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1][2] Its activation triggers a cascade of downstream signaling events crucial for B-cell proliferation, differentiation, and survival.[2][3] The dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.[3][4] Consequently, BTK has emerged as a high-value therapeutic target.
The first generation of BTK inhibitors, such as ibrutinib, were designed as covalent, irreversible binders that form a permanent bond with a cysteine residue (C481) in the ATP-binding site of BTK.[5][6] While clinically successful, these covalent inhibitors can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 binding site.[7] This has fueled the development of a new generation of non-covalent, reversible BTK inhibitors. These compounds inhibit BTK through strong, yet reversible, interactions like hydrogen bonds and hydrophobic interactions, offering the potential for improved selectivity, different safety profiles, and efficacy against C481-mutant BTK.[7][8]
The imidazo[1,5-a]pyrazine scaffold has been identified as a privileged core structure for the development of potent and selective reversible BTK inhibitors.[9][10][11] Within this chemical class, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No: 35454-24-1) serves as a critical and versatile starting material.[12] Its chloro-substituent at the 8-position is an ideal chemical handle for introducing diverse functionalities via nucleophilic aromatic substitution, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of this key intermediate in the synthesis and evaluation of novel reversible BTK inhibitors.
The BTK Signaling Pathway and Mechanism of Inhibition
Understanding the BTK signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. Upon B-cell receptor (BCR) engagement, BTK is recruited to the cell membrane and activated via phosphorylation. Activated BTK then phosphorylates key substrates, most notably phospholipase Cγ2 (PLCγ2).[2] This leads to the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2] These events culminate in the activation of transcription factors like NF-κB, driving B-cell activation and survival. Reversible BTK inhibitors, synthesized from scaffolds like imidazo[1,5-a]pyrazine, occupy the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation of downstream signaling.
Figure 1. BTK Signaling Pathway and Point of Inhibition.
Part 1: Chemical Synthesis Protocol
The following protocol outlines a representative synthetic route for a potent, reversible BTK inhibitor starting from Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This modular synthesis allows for the introduction of diverse chemical moieties to fine-tune the inhibitor's properties.
Synthetic Workflow Overview
The overall strategy involves a two-step process: 1) Nucleophilic aromatic substitution at the C8 position to install a key amine-containing side chain, and 2) Amide coupling to attach a desired R-group, which often interacts with the back pocket of the BTK active site to enhance selectivity and potency.
Figure 2. General Synthetic Workflow for BTK Inhibitors.
Step-by-Step Protocol: Synthesis of a Representative 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitor
Step 1: Synthesis of Intermediate Amine
-
Reaction: Nucleophilic Aromatic Substitution.
-
Rationale: The electron-withdrawing nature of the pyrazine ring and the imidazo moiety facilitates the displacement of the C8-chloro group by a primary amine. This step is crucial for installing the core sidechain that will be further functionalized.
-
Materials:
-
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq)
-
(R)-3-aminopiperidine dihydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in DMF, add (R)-3-aminopiperidine dihydrochloride and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The causality for heating is to provide sufficient energy to overcome the activation barrier for the nucleophilic substitution on the heteroaromatic ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate, Ethyl 8-((R)-piperidin-3-ylamino)imidazo[1,5-a]pyrazine-1-carboxylate.
-
Step 2: Synthesis of the Final Inhibitor
-
Reaction: Saponification followed by Amide Coupling.
-
Rationale: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then activated and coupled with an appropriate amine (R-NH2) to form the final amide product. The choice of R-NH2 is critical for achieving high potency and selectivity.
-
Materials:
-
Intermediate from Step 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)/Water mixture
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazole (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF
-
-
Procedure:
-
Saponification: Dissolve the intermediate from Step 1 in a THF/water mixture. Add LiOH and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by LC-MS). Acidify the reaction mixture with 1N HCl to pH ~4-5 and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to use in the next step without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid in DMF. Add the desired amine (e.g., 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole), HATU, and DIPEA. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Work-up the reaction as described in Step 1 (dilution with ethyl acetate, washing with water and brine).
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the highly pure reversible BTK inhibitor.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Part 2: Biological Evaluation Protocols
Once synthesized, the novel compound must be evaluated for its biological activity. This involves determining its potency against the target enzyme (BTK) and its effect on B-cell signaling in a cellular context.
Protocol 1: In Vitro BTK Kinase Activity Assay (ADP-Glo™ Assay)
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[13] The amount of ADP is directly proportional to the kinase activity. The potency of an inhibitor is determined by measuring the reduction in ADP formation across a range of inhibitor concentrations.
-
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Kinase Reaction: a. In each well of the plate, add the inhibitor solution (or DMSO for control). b. Add the BTK enzyme and substrate solution. c. Pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. d. Initiate the kinase reaction by adding ATP. e. Incubate for a defined period (e.g., 60 minutes) at 30 °C. The reaction time should be within the linear range of the enzyme kinetics.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to the DMSO control. b. Plot percent inhibition versus the logarithm of inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Quantitative Data Presentation
The potency of newly synthesized inhibitors should be compared to known standards.
| Compound | BTK IC₅₀ (nM) | Selectivity vs. TEC (fold) |
| Reference Covalent Inhibitor | 1.5 | 15 |
| Reference Reversible Inhibitor | 3.0 | 77 |
| Synthesized Inhibitor (Example) | 2.5 | >100 |
Data are hypothetical examples for illustrative purposes.
Protocol 2: Cell-Based BTK Autophosphorylation Assay
-
Principle: In living cells, activation of the BCR pathway leads to the autophosphorylation of BTK at tyrosine 223 (Y223). A potent BTK inhibitor will block this process. This assay measures the level of phosphorylated BTK (pBTK) in a B-cell lymphoma cell line (e.g., Ramos cells, which have high BTK expression) after BCR stimulation.
-
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Primary antibodies: Rabbit anti-pBTK (Y223) and Rabbit anti-total BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Western Blotting or ELISA reagents
-
-
Procedure:
-
Cell Culture and Treatment: a. Culture Ramos cells to a density of approximately 1-2 x 10⁶ cells/mL. b. Starve the cells in serum-free media for 2-4 hours. c. Pre-treat the cells with various concentrations of the synthesized inhibitor (or DMSO for control) for 1-2 hours.
-
BCR Stimulation: a. Stimulate the cells by adding anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes. This cross-links the BCR and activates the downstream pathway. b. An unstimulated control (no anti-IgM) should be included.
-
Cell Lysis: a. Pellet the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pBTK (Western Blot Method): a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against pBTK (Y223) and total BTK (as a loading control). d. Wash and probe with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities using densitometry software.
-
Data Analysis: a. Normalize the pBTK signal to the total BTK signal for each sample. b. Calculate the percent inhibition of BTK phosphorylation relative to the stimulated DMSO control. c. Plot the percent inhibition against inhibitor concentration to determine the cellular IC₅₀ value.
-
Figure 3. Workflow for Cell-Based BTK Autophosphorylation Assay.
Conclusion and Future Directions
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a highly valuable starting material for the synthesis of novel, non-covalent reversible BTK inhibitors. The synthetic and biological protocols detailed herein provide a robust framework for researchers in drug discovery to design, create, and evaluate new chemical entities targeting BTK. By leveraging this imidazo[1,5-a]pyrazine scaffold, it is possible to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, potentially offering new therapeutic options for patients with B-cell malignancies and autoimmune disorders. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases and in vivo evaluation of promising compounds in relevant animal models of disease.
References
- EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS.
-
Wikipedia. (2024). Bruton's tyrosine kinase. Retrieved from [Link]
-
Cagdas, D. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Retrieved from [Link]
-
Eyre, T. A., et al. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers. Retrieved from [Link]
-
Kropf, P., et al. (2020). Cell line‐based assessment of BTK inhibitors. FEBS Open Bio. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is.... Retrieved from [Link]
-
Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Mato, A. R. (2022). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Hematology & Oncology. Retrieved from [Link]
-
Awan, F. T., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. Retrieved from [Link]
-
American Association for Cancer Research. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. Retrieved from [Link]
-
CLL Society. (2023). Treatment Options for CLL After Non-Covalent BTK Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Institutes of Health. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (n.d.). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Retrieved from [Link]
-
ACS Publications. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology. Retrieved from [Link]
-
National Institutes of Health. (2021). Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. Scientific Reports. Retrieved from [Link]
-
Oncolines B.V. (2024). Case study - BTK Inhibitor ibrutinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
PubMed. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring (S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]Pyrazin-3-yl)Pyrrolidine-1-Carboxylate: A Key Intermediate for Acalabrutinib. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. Retrieved from [Link]
- Google Patents. (n.d.). WO2018116259A1 - Imidazopyrazine inhibitors of bruton's tyrosine kinase.
-
LookChem. (n.d.). Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
Sources
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. mdpi.com [mdpi.com]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaa-chem.com [aaa-chem.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for the Derivatization of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate for SAR Studies
Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. Derivatives of this scaffold have been investigated for various indications, including oncology, inflammation, and neurodegenerative diseases.[1][2] The strategic functionalization of the imidazo[1,5-a]pyrazine ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties, making it a key activity in drug discovery campaigns.
This guide provides a detailed technical overview and actionable protocols for the derivatization of a key starting material, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. We will explore the chemical reactivity of this scaffold, focusing on the C8-position, and provide step-by-step methodologies for introducing diverse functionalities. The overarching goal is to generate a library of analogs for comprehensive Structure-Activity Relationship (SAR) studies, a critical process in the optimization of lead compounds.
Chemical Reactivity and Strategic Derivatization
The Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate scaffold offers several avenues for chemical modification. The pyrazine ring is generally electron-deficient, while the fused imidazole ring is more electron-rich.[3] This electronic differentiation dictates the regioselectivity of various transformations. The chlorine atom at the C8-position is a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
dot
Caption: Strategic derivatization of the core scaffold.
Protocols for Derivatization at the C8-Position
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of C8-substituted imidazo[1,5-a]pyrazine derivatives. These methods are based on established procedures for similar heterocyclic systems and are intended to serve as a starting point for optimization in your specific research context.[4][5]
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of C8-Amino Derivatives
This protocol describes the palladium-catalyzed cross-coupling of primary and secondary amines with the C8-chloro position of the starting material. The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds.[6]
Reaction Scheme:
dot
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate | Commercial Vendor | >95% |
| Amine (Primary or Secondary) | Commercial Vendor | Anhydrous |
| Palladium(II) Acetate (Pd(OAc)2) | Commercial Vendor | Catalyst Grade |
| XPhos | Commercial Vendor | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercial Vendor | >97% |
| Anhydrous Toluene | Commercial Vendor | DriSolv or equivalent |
| Diethyl Ether | Commercial Vendor | ACS Grade |
| Saturated aq. NH4Cl | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercial Vendor | ACS Grade |
| Silica Gel | Commercial Vendor | 230-400 mesh |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), and Sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by combining Palladium(II) Acetate (0.05 equiv.) and XPhos (0.10 equiv.) in anhydrous toluene (approx. 1 mL per 0.1 mmol of starting material).
-
Add the catalyst pre-mixture to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of C8-Aryl/Heteroaryl Derivatives
This protocol details the palladium-catalyzed coupling of aryl or heteroaryl boronic acids with the C8-chloro position. The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds.[7][8]
Reaction Scheme:
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate | Commercial Vendor | >95% |
| Aryl/Heteroaryl Boronic Acid | Commercial Vendor | >95% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | Commercial Vendor | Catalyst Grade |
| Potassium Carbonate (K2CO3) | Commercial Vendor | Anhydrous |
| 1,4-Dioxane | Commercial Vendor | Anhydrous |
| Water | Deionized | - |
| Ethyl Acetate | Commercial Vendor | ACS Grade |
| Brine | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercial Vendor | ACS Grade |
| Silica Gel | Commercial Vendor | 230-400 mesh |
Step-by-Step Procedure:
-
In a microwave vial, combine Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equiv.), the aryl/heteroaryl boronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water to achieve a final concentration of approximately 0.2 M with respect to the starting material.
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Heat the reaction mixture in a microwave reactor to 120-140 °C for 20-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Characterize the purified product by 1H NMR, 13C NMR, and HRMS.
Structure-Activity Relationship (SAR) Studies: A Conceptual Framework
The generation of a diverse library of C8-substituted analogs allows for a systematic investigation of the SAR. The goal is to understand how modifications at this position influence biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
dot
Caption: A conceptual framework for SAR exploration.
Key Considerations for SAR at the C8-Position:
-
Size and Steric Bulk: The introduction of small (e.g., methylamine), medium (e.g., morpholine), and large (e.g., substituted anilines) groups can probe the steric tolerance of the binding pocket.
-
Electronic Effects: Aryl substituents with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -CF3, -CN, -NO2) groups should be explored to understand the impact of electronics on activity.
-
Hydrogen Bonding: The incorporation of groups capable of acting as hydrogen bond donors (e.g., primary/secondary amines, phenols) or acceptors (e.g., pyridyl, pyrimidinyl, carbonyls) can identify key interactions with the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the choice of the C8-substituent, which can significantly impact cell permeability and metabolic stability.
Data Presentation for SAR Analysis:
A tabular format is highly recommended for organizing and comparing the data from your SAR studies.
| Compound ID | C8-Substituent | Target Potency (IC50, nM) | Selectivity (Fold vs. Off-Target) | Microsomal Stability (t1/2, min) |
| SC-001 | -Cl (Starting Material) | >10,000 | - | >60 |
| SC-002 | -NH2 | 5,200 | 5 | 45 |
| SC-003 | -NH(CH3) | 2,100 | 10 | 50 |
| SC-004 | Morpholin-4-yl | 850 | 25 | >60 |
| SC-005 | Phenyl | 1,500 | 15 | 30 |
| SC-006 | 4-Fluorophenyl | 750 | 30 | 40 |
| SC-007 | Pyridin-4-yl | 400 | 50 | >60 |
This is example data and should be replaced with experimental results.
Conclusion
The derivatization of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a valuable strategy for the generation of novel chemical entities for drug discovery programs. The protocols provided herein for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling offer robust and versatile methods for introducing a wide range of functionalities at the C8-position. A systematic exploration of the SAR at this position, guided by the principles outlined above, will be instrumental in optimizing the biological activity and drug-like properties of this promising scaffold. Each synthesized compound should be rigorously purified and characterized to ensure the integrity of the SAR data.
References
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available at: [Link]
-
Ahmadi, S., et al. (2023). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 13(10), 036-052. Available at: [Link]
-
Zhang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 303. Available at: [Link]
-
Lee, J. H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available at: [Link]
-
Reddit User "2adn". (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. Available at: [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(15), 6201-6217. Available at: [Link]
-
Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 704-711. Available at: [Link]
-
Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
RSC Adv., 2023,13, 36439-36454. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
Abushanab, E., et al. (1978). Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry, 43(12), 2017-2022. Available at: [Link]
-
Ben Ali, M., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1390. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
D'Augusta, C., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(11), 13493-13524. Available at: [Link]
-
Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry, 75(18), 6298-6301. Available at: [Link]
-
Quasdorff, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. Available at: [Link]
-
Thunga, S., et al. (2017). Suzuki coupling of aryl halides 8a–c with phenylboronic acid. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 556-564. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. Available at: [Link]
- Google Patents. (n.d.). WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]
-
Just, L. M., et al. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27(1), e202301007. Available at: [Link]
-
Kim, K. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. Available at: [Link]
-
Rao, V. R., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Kumar, S., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(10), 6825-6838. Available at: [Link]
-
PubChem. (n.d.). benzyl (S)-2-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Available at: [Link]
-
Gelin, M., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. Available at: [Link]
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Introduction: Unlocking a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a robust and versatile method for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of bioactive molecules.[1]
The imidazo[1,5-a]pyrazine core is a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have made it a focal point in the development of potent kinase inhibitors and other therapeutic agents.[3][4][5][6] Derivatives of this heterocyclic system are key components in drugs targeting Bruton's tyrosine kinase (BTK) and c-Src kinase, with applications in oncology and the treatment of autoimmune diseases like rheumatoid arthritis.[3][5][7][8]
This guide provides a detailed examination and a field-proven protocol for the Suzuki-Miyaura coupling of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate , a versatile building block for creating diverse libraries of novel drug candidates.[9] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide insights for optimization and troubleshooting, specifically addressing the nuances of working with electron-deficient, nitrogen-containing heterocycles.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] Understanding these fundamental steps is crucial for rational catalyst selection and reaction optimization.
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[11][12] The use of bulky, electron-rich phosphine ligands on the palladium center is critical here, as they facilitate the oxidative addition to the C-Cl bond.[12][13][14]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex.[11] This process is activated by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the ligand exchange on the palladium center.[12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Special Considerations for Nitrogen-Rich Heterocycles
Nitrogen-containing heterocycles like imidazo[1,5-a]pyrazine can present unique challenges. The nitrogen lone pairs can coordinate to the palladium center, potentially forming inactive catalyst complexes and inhibiting the reaction.[15][16] This inhibitory effect can be overcome by using highly active catalysts with bulky ligands (e.g., Buchwald-type biarylphosphines) that sterically disfavor the formation of such off-cycle species.[1][15]
Experimental Protocol: A Robust Starting Point
This protocol provides a reliable method for the Suzuki-Miyaura coupling of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate with a generic arylboronic acid.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate | 225.63 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 - 0.02 | 1-2 mol % |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.02 - 0.04 | 2-4 mol % |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane (Anhydrous) | - | 5 mL | - |
| Water (Degassed) | - | 1 mL | - |
Workflow Diagram
Caption: A typical workflow from reaction setup to purification.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol %), and XPhos (0.02 mmol, 2 mol %).
-
Rationale: Using an oven-dried flask prevents moisture from quenching reagents. The order of addition protects the air-sensitive catalyst. XPhos is a bulky, electron-rich ligand well-suited for activating C-Cl bonds.[1]
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.
-
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL).
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Rationale: Washing removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Optimization & Troubleshooting
Even robust protocols may require optimization. The following table outlines common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Deactivated by oxygen or insufficient ligand. 2. Low Reactivity: C-Cl bond is difficult to break. 3. Poor Solubility: Reagents not fully dissolved. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Increase ligand:Pd ratio (e.g., 2.2:1 or 4.4:1 for L:Pd₂). 2. Increase temperature (up to 120 °C). Switch to a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst).[1] 3. Try a different solvent system (e.g., Toluene/H₂O, DME). |
| Protodeboronation | The boronic acid reacts with trace water/protons, reverting to an arene before it can transmetalate. This is a known side reaction, especially with electron-poor or some heteroaryl boronates.[1] | Use a stronger, less nucleophilic base like K₃PO₄ instead of K₂CO₃. Use the boronic acid's corresponding pinacol ester (Bpin), which is more stable.[1] Ensure anhydrous conditions if possible, though some water is often necessary for the base. |
| Homocoupling (Glaser) | The boronic acid couples with itself to form a biaryl byproduct. | This is often caused by the presence of oxygen. Improve degassing procedures. Lowering the reaction temperature slightly may also help. |
| Product Degradation | The product is sensitive to the reaction conditions (heat, base). | Reduce the reaction temperature and/or time. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄). Monitor the reaction closely to avoid prolonged heating after completion. |
Conclusion
The Suzuki-Miyaura coupling of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a powerful method for accessing novel derivatives of a pharmaceutically important scaffold. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can efficiently synthesize a wide range of C-8 arylated products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this versatile building block in their research endeavors.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 27(21), 5655-5665. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2014). ResearchGate. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. (2020). ResearchGate. [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435. [Link]
-
Genovese, S., Carlotti, E., Baschieri, A., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Mukaiyama, H., Nishimura, T., Kobayashi, S., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
Manjula, S. N., Kumar, K. S. S., Mallesha, L., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]
-
DeLaLuz, P. J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(10), 922–927. [Link]
-
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. LookChem. [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). ResearchGate. [Link]
-
Quach, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
-
Meurer, L. C., Tolman, R. L., Chapin, E. W., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845-3857. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of the Imidazopyrazine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling of 8-Chloroimidazopyrazines
The imidazopyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds bearing this scaffold exhibit a wide array of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The ability to selectively functionalize this core is paramount for developing novel therapeutic agents and chemical probes. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[3][4]
This guide focuses on the functionalization of the 8-chloroimidazopyrazine scaffold. The chlorine atom at the C8 position serves as a versatile synthetic handle for a variety of palladium-catalyzed transformations. Its electronic environment, influenced by the adjacent nitrogen atoms of the pyrazine ring, makes it an excellent electrophilic partner for oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[5]
Herein, we provide detailed mechanistic insights, field-tested protocols, and data-driven guidance for three cornerstone palladium-catalyzed reactions applied to 8-chloroimidazopyrazines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[3][5] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The role of the base is critical; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[7][8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application & Protocol: Synthesis of 8-Aryl-imidazopyrazines
This protocol details a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 8-chloroimidazopyrazine, adaptable for various substrates. Microwave irradiation is often employed to accelerate the reaction, dramatically reducing reaction times.[6][9]
Step-by-Step Protocol:
-
Reactant Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 8-chloroimidazopyrazine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst system. A common and effective choice is Pd(dppf)Cl₂ (2–5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A combination of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 v/v) is typically effective.[6] The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 3-5 mL for a 0.5 mmol scale reaction).
-
Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 100–120 °C for 15–45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 8-aryl-imidazopyrazine.
Data Summary: Representative Suzuki Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp/Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 °C / 12 h | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 110 °C / 8 h | 95 |
| 3 | 3-Pyridylboronic acid | (A-taphos)₂PdCl₂ (5)[6] | CsF (3)[6] | DME/H₂O[6] | 110 °C / 20 min (µW) | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DME | 85 °C / 16 h | 85 |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is of immense importance in pharmaceuticals, as the aniline and heteroarylamine motifs are ubiquitous in bioactive molecules.[4]
Mechanistic Rationale
The mechanism mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[12][14] A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[12]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Application & Protocol: Synthesis of 8-Amino-imidazopyrazines
This protocol provides a robust method for coupling primary or secondary amines with 8-chloroimidazopyrazine. The use of pre-catalysts, where the palladium is already complexed with the ligand, can improve reproducibility.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., G3-XPhos, 1–3 mol%) and a strong base (e.g., NaOt-Bu or LHMDS, 1.2–1.5 equiv.) to an oven-dried Schlenk tube or vial.[12]
-
Reactant Addition: Add 8-chloroimidazopyrazine (1.0 equiv.) and the amine coupling partner (1.1–1.3 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4–24 hours.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired 8-amino-imidazopyrazine derivative.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp/Time | Yield (%) |
| 1 | Morpholine | G3-XPhos (2) | NaOt-Bu (1.3) | Toluene | 100 °C / 12 h | 94 |
| 2 | Aniline | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 °C / 18 h | 87 |
| 3 | Benzylamine | G4-BrettPhos (1.5)[13] | LHMDS (1.5) | THF | 80 °C / 16 h | 91 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) / t-Bu₃P (4) | K₂CO₃ (2.5) | Toluene | 110 °C / 24 h | 78 |
Sonogashira Coupling: Accessing C(sp²)–C(sp) Scaffolds
The Sonogashira coupling is the most direct method for linking a terminal alkyne with an aryl or vinyl halide, creating valuable arylalkyne and enyne structures.[15][16] These products are versatile intermediates for further transformations or can be final targets in materials science and medicinal chemistry.[9]
Mechanistic Rationale
The classic Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle is similar to those previously discussed. The copper(I) co-catalyst plays a crucial role in the second cycle by reacting with the terminal alkyne to form a copper(I) acetylide.[15][17] This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, regenerating the copper(I) catalyst and advancing the palladium cycle toward reductive elimination.[15] Copper-free versions exist but often require different conditions.[18]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Application & Protocol: Synthesis of 8-Alkynyl-imidazopyrazines
This protocol describes a standard, reliable Sonogashira coupling using a copper(I) co-catalyst. The reaction is typically run in an amine solvent, which also acts as the base.
Step-by-Step Protocol:
-
Reactant Setup: To an oven-dried Schlenk flask, add 8-chloroimidazopyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–4 mol%), and the copper co-catalyst (e.g., CuI, 3–6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add a dry, degassed amine solvent such as triethylamine (TEA) or diisopropylamine (DIPA). Add the terminal alkyne (1.2–1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyne and the 8-chloroimidazopyrazine. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a solvent like dichloromethane or ethyl acetate.
-
Filtration and Concentration: Filter the solution through a pad of Celite to remove catalyst residues and salts. Wash the pad with additional solvent. Concentrate the filtrate.
-
Purification: Purify the crude product using flash column chromatography to isolate the 8-alkynyl-imidazopyrazine.
Data Summary: Representative Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Catalyst (mol%) | Base/Solvent | Temp/Time | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | TEA | 50 °C / 6 h | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) / CuI (6) | DIPA | RT / 12 h | 96 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) / CuI (4) | TEA/THF | 60 °C / 8 h | 85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | K₂CO₃ / Acetonitrile | 70 °C / 10 h | 81 |
Conclusion and Outlook
The palladium-catalyzed cross-coupling of 8-chloroimidazopyrazines is a powerful and highly adaptable strategy for the synthesis of diverse and complex molecules. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C, Buchwald-Hartwig for C-N, and Sonogashira for C-C(alkynyl) bond formation—and optimizing the catalyst system, base, and solvent, researchers can efficiently access a wide range of functionalized imidazopyrazine derivatives. These protocols serve as a robust starting point for analogue synthesis in drug discovery programs and for the creation of novel materials, underscoring the enduring utility of palladium catalysis in modern organic chemistry.
References
-
Scott, D. E., & Fuchter, M. J. (2016). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]
-
Cobb, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
-
MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
-
National Institutes of Health. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PubMed Central. [Link]
-
ResearchGate. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. ResearchGate. [Link]
-
Noolvi, M. N., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arabian Journal of Chemistry. [Link]
-
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
Dimensions. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Dimensions. [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
Application Notes & Protocols: Leveraging Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of the Imidazo[1,5-a]pyrazine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening collections of low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[2][3] These initial fragment hits, though typically exhibiting weak binding affinities (in the micromolar to millimolar range), provide high-quality starting points for optimization into potent and selective drug candidates.[4]
The imidazo[1,5-a]pyrazine core is considered a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including the inhibition of kinases and other key enzymes, underscoring its potential for generating targeted therapeutics. This application note provides a comprehensive guide for researchers on the utilization of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate as a strategic starting point in an FBDD campaign. We will detail its properties, outline protocols for primary screening and hit validation, and propose a roadmap for its evolution from a fragment hit to a potent lead compound.
Fragment Profile: Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is an excellent candidate for an FBDD library. Its physicochemical properties align well with the widely accepted "Rule of Three," which defines the characteristics of an ideal fragment.[3][5]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 225.64 g/mol | < 300 Da |
| cLogP (predicted) | ~1.5 - 2.0 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 (N, N, C=O, O) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: While the number of hydrogen bond acceptors is slightly above the guideline, the overall profile is highly favorable for a fragment.
The key structural features of this fragment are the imidazo[1,5-a]pyrazine core, which provides a rigid and synthetically tractable scaffold, and two key vectors for chemical modification: the 8-chloro substituent and the 1-ethyl carboxylate group . These "poised" functionalities are ideal for subsequent hit-to-lead optimization.[6]
FBDD Workflow for Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
A typical FBDD campaign using this fragment would follow a multi-stage process, from initial screening to lead optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Part 1: Primary Fragment Screening Protocols
The goal of the primary screen is to identify fragments that bind to the target of interest. Due to the expected weak affinities of fragments, highly sensitive biophysical techniques are required.[7][8]
Protocol 1.1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for the real-time detection of binding events.[9][10] It is a powerful tool for primary screening due to its sensitivity and ability to provide kinetic data.[11]
Objective: To identify binding of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate to the target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, Series S)
-
Target protein of high purity (>95%)
-
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate (≥97% purity, dissolved in DMSO)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, with 1-5% DMSO to match sample)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[10]
-
-
Fragment Screening:
-
Prepare a stock solution of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate in 100% DMSO.
-
Create a dilution series of the fragment in running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.
-
A positive "hit" is identified by a concentration-dependent increase in the binding response.
-
Characterize initial hits by determining their binding affinity (KD) from the steady-state binding responses plotted against fragment concentration.
-
Protocol 1.2: NMR Spectroscopy (Ligand-Observed) Screening
NMR spectroscopy is another powerful technique for detecting weak fragment binding.[12] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful as they do not require isotopic labeling of the protein.[13][14]
Objective: To detect binding of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate to the target protein in solution.
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe.
-
Target protein.
-
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, in D₂O).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a low concentration (e.g., 10-50 µM) in the NMR buffer.
-
Prepare a stock solution of the fragment and add it to the protein solution at a higher concentration (e.g., 100-fold molar excess).
-
-
STD NMR Experiment:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment in the presence of the protein.
-
Acquire an STD spectrum. This involves selectively saturating the protein resonances. If the fragment binds, this saturation will be transferred to the fragment protons, resulting in a decrease in their signal intensity.
-
The difference spectrum (off-resonance minus on-resonance) will show only the signals of the binding fragment.
-
-
Data Analysis:
-
A positive hit is confirmed by the presence of signals in the STD difference spectrum.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
Part 2: Hit Validation and Characterization
Once a primary hit is identified, it is crucial to validate the binding using an orthogonal biophysical method and to determine the binding mode.[15]
Orthogonal Hit Validation
An orthogonal assay uses a different physical principle to confirm the binding interaction, which helps to eliminate false positives from the primary screen.[16] Isothermal Titration Calorimetry (ITC) is an excellent choice as it directly measures the heat change upon binding, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.
Structural Biology: Determining the Binding Mode
The ultimate validation of a fragment hit comes from high-resolution structural information, typically obtained through X-ray crystallography.[9]
Objective: To obtain a co-crystal structure of the target protein in complex with Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.
-
Soaking: Soak existing apo-crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
The resulting electron density map should clearly show the bound fragment, revealing its specific binding site and interactions with the protein.
-
Part 3: Hit-to-Lead Optimization: The Path Forward
With a validated fragment hit and structural information in hand, the next phase is to elaborate the fragment into a more potent lead compound.[17] This process is guided by the structure of the protein-fragment complex.[18]
Figure 2: A proposed 'fragment growing' strategy for hit-to-lead optimization.
Strategy 1: Fragment Growing from the 8-Chloro Position
The chlorine atom at the 8-position is an ideal handle for chemical modification, particularly through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
-
Rationale: The structural data will reveal the solvent-exposed regions around the 8-position. This vector can be used to introduce new chemical moieties that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with previously unoccupied pockets of the binding site.
-
Example Modification: A Suzuki coupling reaction could be used to introduce a variety of aryl or heteroaryl groups. For instance, adding a hydroxyphenyl group could introduce a new hydrogen bond donor and acceptor, potentially increasing affinity.
Strategy 2: Fragment Growing from the 1-Ethyl Carboxylate Position
The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.
-
Rationale: This vector can be used to extend the molecule into a different region of the binding site or towards the solvent-exposed surface to improve physicochemical properties.
-
Example Modification: Amide coupling with a small library of amines (e.g., piperazines, morpholines) can rapidly generate a set of analogues with diverse properties. A positively charged amine could form a salt bridge with a negatively charged residue on the protein surface.
The combination of these strategies, guided by iterative structural biology and bio-assays, will drive the systematic improvement of binding affinity and selectivity, ultimately leading to the development of a potent and drug-like lead candidate.[19][20]
Conclusion
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate represents a high-quality, synthetically tractable fragment for initiating an FBDD program. Its favorable physicochemical properties and poised chemical handles provide a solid foundation for hit identification and subsequent optimization. The protocols and strategies outlined in this application note offer a clear and experimentally sound framework for researchers to unlock the potential of this promising scaffold in the quest for novel therapeutics.
References
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. Available from: [Link]
-
Sygnature Discovery. Fragment Screening. Available from: [Link]
-
Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 335-345. Available from: [https://academic.oup.com/essays biochem/article/63/3/335/5367809]([Link] biochem/article/63/3/335/5367809)
-
ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available from: [Link]
-
Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-8. Available from: [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. Available from: [Link]
-
Mascitti, V., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12911-12916. Available from: [Link]
-
Wikipedia. Fragment-based lead discovery. Available from: [Link]
-
Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Available from: [Link]
-
Vu, B., & Tjin, C. C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 610898. Available from: [Link]
-
Singh, N., & Muthas, D. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]
-
Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. Available from: [Link]
-
Baker, W. R., & Albert, J. S. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Drug Discovery, 3(3), FDD68. Available from: [Link]
-
Erlanson, D. (2013). The rule of three at ten. Practical Fragments. Available from: [Link]
-
ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. Available from: [Link]
-
Erlanson, D. (2011). Pushing the Rule of 3. Practical Fragments. Available from: [Link]
-
Smith, B. R., & Volkman, B. F. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 688, 25-50. Available from: [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]
-
ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]
-
Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available from: [Link]
-
Creative Biostructure. Fragment-to-Lead. Available from: [Link]
-
de Ruyck, J., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 80. Available from: [Link]
-
Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. Available from: [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]
-
Scribd. In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Available from: [Link]
-
ResearchGate. Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. Available from: [Link]
-
LookChem. Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. Available from: [Link]
-
PubChem. benzyl (S)-2-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. drughunter.com [drughunter.com]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 18. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. lifechemicals.com [lifechemicals.com]
- 20. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of a Key Acalabrutinib Precursor via Suzuki Coupling of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Application Note & Protocol
Introduction: The Strategic Importance of Acalabrutinib and its Synthesis
Acalabrutinib, marketed under the brand name Calquence®, is a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1] It is a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][] Unlike its predecessor, ibrutinib, acalabrutinib exhibits a more favorable safety profile due to its increased selectivity, which minimizes off-target effects.[1][4] The intricate molecular architecture of acalabrutinib necessitates a sophisticated and efficient synthetic strategy to ensure high purity and yield, which is paramount for pharmaceutical manufacturing.
This application note provides a detailed protocol and scientific rationale for the synthesis of a key precursor to acalabrutinib, starting from Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. The central transformation in this synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Multi-Step Approach to the Acalabrutinib Core
The synthesis of the targeted Acalabrutinib precursor from Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate involves a strategic sequence of reactions designed to introduce the necessary functionalities onto the imidazo[1,5-a]pyrazine core. The overall workflow is depicted below.
Caption: Synthetic workflow from the starting material to the key Acalabrutinib precursor.
The synthesis commences with the nucleophilic aromatic substitution of the chloro group at the C8 position with an amino group. This is followed by a selective bromination at the C3 position of the imidazo[1,5-a]pyrazine ring. The final and most critical step is the Suzuki coupling of the resulting bromo-intermediate with a suitable boronic acid derivative to introduce the phenyl-N-(pyridin-2-yl)benzamide side chain, a crucial component of the final Acalabrutinib molecule.
Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryls and other conjugated systems. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, C-Br) of the bromo-intermediate, forming a Pd(II) complex.
-
Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the Suzuki coupling and must be carefully optimized.[7][8][9]
Experimental Protocols
Part 1: Synthesis of Ethyl 8-Aminoimidazo[1,5-a]pyrazine-1-carboxylate
Objective: To replace the chloro group at the C8 position with an amino group.
Materials and Reagents:
-
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
-
Ammonia solution (7N in Methanol)
-
Isopropanol
-
Round-bottom flask with a reflux condenser
-
Stirring plate with heating mantle
-
Rotary evaporator
Procedure:
-
In a sealed tube, dissolve Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (1 equivalent) in isopropanol.
-
Add a 7N solution of ammonia in methanol (10 equivalents).
-
Seal the tube and heat the reaction mixture to 90-100 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford Ethyl 8-Aminoimidazo[1,5-a]pyrazine-1-carboxylate as a solid.
Part 2: Synthesis of Ethyl 8-Amino-3-bromoimidazo[1,5-a]pyrazine-1-carboxylate
Objective: To selectively brominate the C3 position of the imidazo[1,5-a]pyrazine ring.
Materials and Reagents:
-
Ethyl 8-Aminoimidazo[1,5-a]pyrazine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Ethyl 8-Aminoimidazo[1,5-a]pyrazine-1-carboxylate (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 8-Amino-3-bromoimidazo[1,5-a]pyrazine-1-carboxylate.
Part 3: Suzuki Coupling to Synthesize the Key Acalabrutinib Precursor
Objective: To couple the bromo-intermediate with a boronic acid derivative via a Suzuki reaction.
Materials and Reagents:
-
Ethyl 8-Amino-3-bromoimidazo[1,5-a]pyrazine-1-carboxylate
-
4-(Pyridin-2-yl-aminocarbonyl)benzeneboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7][8][9]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Ethyl 8-Amino-3-bromoimidazo[1,5-a]pyrazine-1-carboxylate (1 equivalent), 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Acalabrutinib precursor.
Data Summary: Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Amination | Ammonia in Methanol | Isopropanol | 90-100 | 80-90 |
| 2 | Bromination | N-Bromosuccinimide | DMF | 0 | 85-95 |
| 3 | Suzuki Coupling | Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 70-85 |
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of a key precursor to Acalabrutinib from Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. The cornerstone of this synthesis is the efficient and high-yielding Suzuki-Miyaura cross-coupling reaction. The provided protocols are designed to be scalable and can be adapted for larger-scale manufacturing processes.[10] Further optimization of reaction conditions, such as catalyst loading, base, and solvent system, may lead to even higher yields and purity. This synthetic strategy is a testament to the power of modern organic chemistry in enabling the efficient production of life-saving pharmaceuticals like Acalabrutinib.
References
-
MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available at: [Link]
-
ACS Publications. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
- Google Patents. (n.d.). US10800787B2 - Process for the preparation of acalabrutinib.
- Google Patents. (n.d.). WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof.
-
ResearchGate. (2017, September). Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Justia Patents. (2023, March 16). Novel process for the preparation of acalabrutinib and its intermediates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of acalabrutinib (XXVII). Available at: [Link]
- Google Patents. (n.d.). WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates.
-
RSC Publishing. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. Available at: [Link]
- Google Patents. (n.d.). AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
-
Alichem. (n.d.). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Available at: [Link]
-
PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Available at: [Link]
- Google Patents. (n.d.). (S)-4-(8-AMINO-3-(1-(BUT-2-YNOYL)PYRROLIDIN-2-YL)IMIDAZO[1,5-A]PYRAZIN-1-YL)-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE AS BTK-INHIBITO.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 8. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 9. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
"optimizing reaction yield for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate synthesis"
Welcome to the dedicated technical support guide for the synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to optimize your reaction yields, minimize impurities, and confidently navigate the complexities of this synthesis.
Introduction to the Synthesis
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The target molecule, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, is a key intermediate for further functionalization.
While various methods exist for constructing imidazo-fused heterocycles, a prevalent and logical approach for this specific target involves a two-step sequence: initial amide formation followed by an intramolecular cyclization/dehydration. This guide will focus on troubleshooting this probable synthetic pathway, drawing on established principles of heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis is logically proposed to proceed via the condensation of a pyrazine-derived amine with an activated carboxylic acid equivalent, followed by a cyclization step.
Caption: Decision tree for troubleshooting the cyclization step.
-
Detailed Troubleshooting Steps:
-
Strict Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture will quench the reagent and halt the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Temperature Optimization: This type of cyclization is often temperature-sensitive.
-
Too low: The reaction may not have sufficient energy to overcome the activation barrier for cyclization.
-
Too high: This can lead to decomposition and the formation of tar-like byproducts. A systematic approach is to screen temperatures, for instance, from 80 °C to 120 °C, while monitoring the reaction progress by TLC or LC-MS.
-
-
Stoichiometry of POCl₃: Using a large excess of POCl₃ is common, but too much can lead to charring. Typically, 2 to 5 equivalents are used. If you observe significant decomposition, try reducing the amount of POCl₃.
-
Reaction Time: Monitor the reaction closely. Prolonged heating after the reaction has reached completion can lead to product degradation.
-
Work-up Procedure: The work-up is critical for quenching the reaction safely and isolating the product. The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic and reactive species.
-
Frequently Asked Questions (FAQs)
Q: I am observing a dark, tarry substance in my cyclization reaction. What is causing this?
A: Tar formation is a common issue in reactions using strong dehydrating agents like POCl₃ at elevated temperatures. It is typically caused by overheating or the presence of impurities that polymerize under the harsh reaction conditions.
-
Solution:
-
Reduce the reaction temperature and monitor for product formation over a longer period.
-
Ensure your amide intermediate from Step 1 is highly pure before subjecting it to the cyclization conditions. Purify it via column chromatography if necessary.
-
During the work-up, quench the reaction at a very low temperature (e.g., -10 °C to 0 °C) by adding it to a vigorously stirred ice/bicarbonate slurry.
-
Q: My final product is difficult to purify. What are the likely impurities and what purification strategy do you recommend?
A: Common impurities may include unreacted amide starting material, baseline polymeric material, and potentially regioisomers if the cyclization is not perfectly selective (though less likely in this specific intramolecular case).
-
Purification Protocol:
-
Initial Work-up: After quenching, perform a thorough extraction with a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer with water and brine to remove inorganic salts.
-
Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Silica gel (60-120 mesh) is standard.
-
Mobile Phase: A gradient elution system of hexane and ethyl acetate is a good starting point. For example, begin with 100% hexane and gradually increase the polarity to 30-50% ethyl acetate. The target compound is moderately polar and should elute cleanly. Use TLC to determine the optimal solvent system beforehand. [1] Q: Can I use a different cyclizing agent instead of POCl₃/DMF?
-
-
A: Yes, other dehydrating agents used for similar cyclizations (like Bischler-Napieralski reactions) could be explored, although POCl₃ is very common and effective. Alternatives include:
-
Polyphosphoric Acid (PPA): A strong dehydrating and cyclizing agent, but often requires higher temperatures.
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): A powerful, though less common, alternative.
-
Thionyl Chloride (SOCl₂): Can also be used but may lead to different side products. When switching reagents, extensive optimization of conditions will be necessary.
References
- RSC Advances, 2013, 3, 1-10.
- Beilstein Journal of Organic Chemistry, 2020, 16, 2843-2851.
- Molecules, 2022, 27(3), 1025.
- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
- U.S.
Sources
Technical Support Center: Purification of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this heterocyclic compound. The methodologies and principles discussed are grounded in established chemical practices to ensure scientific integrity and experimental success.
Introduction: The Purification Challenge
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry. The purification of such nitrogen-containing aromatic systems can present unique challenges, including product stability, solubility, and the removal of closely related impurities. This guide is structured to address these challenges in a practical, question-and-answer format, empowering you to troubleshoot and optimize your purification workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
I. Issues During Aqueous Workup
Question: After quenching my reaction, I observe a persistent emulsion during extraction with ethyl acetate. How can I resolve this?
Answer:
Emulsion formation is a common issue when working with nitrogen-containing heterocycles, which can act as surfactants. Here are the likely causes and solutions:
-
Probable Cause 1: Vigorous Shaking. Overly aggressive mixing of the organic and aqueous layers can lead to the formation of a stable emulsion.
-
Solution 1: Gentle Inversion. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction of your compound into the organic layer without creating a stable emulsion.
-
Probable Cause 2: Presence of Fine Particulate Matter. Undissolved reagents or byproducts can stabilize emulsions.
-
Solution 2: Filtration. If you notice solid material at the interface, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the particulates before re-separating the layers.
-
Probable Cause 3: High Concentration of Solutes. A high concentration of salts or other dissolved species can increase the viscosity of the aqueous layer and promote emulsion formation.
-
Solution 3: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break the emulsion and further drive your organic compound into the organic layer.
Question: My crude product appears to have residual starting materials or reagents after the initial extraction. What is a standard workup procedure for a related imidazo[1,5-a]pyrazine synthesis?
Answer:
A common workup for reactions involving N-heterocycles, particularly after reactions like bromination, involves a reductive quench followed by extraction. A procedure for a related compound involves the following steps, which can be adapted as a starting point[1]:
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidizing agents.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
II. Column Chromatography Troubleshooting
Question: I am struggling to get good separation of my product from impurities on a silica gel column. What solvent systems are a good starting point?
Answer:
For imidazo[1,5-a]pyrazine and related heterocyclic systems, a common starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar and a polar solvent. Based on procedures for similar compounds, consider the following[2][3]:
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Ethyl acetate / Hexane | 1:4 to 1:1 | A good initial system to try. Adjust the ratio based on TLC analysis. |
| Ethyl acetate / Petroleum Ether | 1:6 to 1:2 | Similar to ethyl acetate/hexane and can provide slightly different selectivity.[2] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar compounds that do not move significantly in ethyl acetate/hexane. |
Workflow for Optimizing Column Chromatography Conditions
Caption: Decision workflow for optimizing column chromatography.
Question: My compound is streaking on the TLC plate and eluting as a broad band from the column. What is causing this and how can I fix it?
Answer:
Streaking is often observed with basic nitrogen heterocycles on acidic silica gel.
-
Probable Cause: Strong Interaction with Acidic Silica. The basic nitrogen atoms in your imidazo[1,5-a]pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Add a Basic Modifier. To neutralize the acidic sites on the silica, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). This will compete with your compound for binding to the acidic sites, resulting in sharper bands and improved separation.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient polarity, reversed-phase chromatography with a solvent system like acetonitrile/water or methanol/water may provide a good separation.
-
III. Recrystallization Troubleshooting
Question: I am trying to recrystallize my purified Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, but it is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.
-
Probable Cause 1: Solution is too Concentrated. If the initial concentration of your compound in the hot solvent is too high, it may not have time to form an ordered crystal lattice upon cooling.
-
Solution 1: Add More Solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Probable Cause 2: Cooling Rate is too Fast. Rapid cooling does not allow sufficient time for crystal nucleation and growth.
-
Solution 2: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize recovery.
-
Probable Cause 3: Inappropriate Solvent System. The chosen solvent may not be ideal for crystallization.
-
Solution 3: Experiment with Different Solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For heterocyclic compounds like yours, consider the solvent systems in the table below as starting points.
| Solvent / Solvent System | Rationale |
| Ethanol | A common choice for many organic compounds. |
| Ethyl acetate / Hexane | A good co-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly turbid. Allow to cool slowly. |
| Dichloromethane / Hexane | Similar to the ethyl acetate/hexane system. |
| Toluene | Can be effective for aromatic compounds. |
Question: I have very low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery is a common challenge in recrystallization.
-
Probable Cause 1: Using too much solvent. The most common reason for low recovery is dissolving the compound in an excessive amount of solvent.
-
Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Probable Cause 2: Significant solubility in cold solvent. Your compound may still be quite soluble in the chosen solvent even at low temperatures.
-
Solution 2: Cool to a Lower Temperature. After slow cooling to room temperature, place the flask in an ice bath or a refrigerator for several hours to maximize the precipitation of your product.
-
Solution 3: Change the Solvent System. Experiment with different solvents or co-solvent systems where your compound has lower solubility at cold temperatures.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be trying to remove?
A1: While specific impurities depend on the synthetic route, common byproducts in the formation of imidazo[1,5-a]pyrazines can include unreacted starting materials, regioisomers from the cyclization step, and over-brominated or hydrolyzed products if applicable to your synthesis. A thorough analysis of your crude product by LC-MS or ¹H NMR can help to identify the major impurities.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common method. Spot your collected fractions onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots using a UV lamp (if your compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine). Combine the fractions that contain only your desired product.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques is recommended for confirming the purity and identity of your Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by chromatographic separation and confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Q4: My compound appears to be unstable on silica gel. What are my options?
A4: If you suspect your compound is degrading on silica gel, you can perform a stability test. Spot your compound on a TLC plate, and after an initial elution, allow the plate to sit for 30-60 minutes before re-eluting in the same or a slightly more polar solvent. If new spots appear, your compound is likely unstable. In this case, consider the following:
-
Use a less acidic stationary phase like alumina.
-
Deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.
-
Purify by recrystallization if possible.
Workflow for Addressing Compound Instability on Silica Gel
Caption: Troubleshooting workflow for compound instability on silica gel.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
MDPI. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Googleapis.com. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. [Link]
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Removal of Byproducts in Imidazopyrazine Synthesis
Introduction: The synthesis of imidazopyrazine scaffolds, crucial frameworks in medicinal chemistry and drug development, is frequently accomplished through powerful multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3] While MCRs are celebrated for their efficiency and atom economy, the convergence of three or more reactants in a single pot can lead to a complex mixture of products and byproducts, posing significant challenges for purification and analysis.[4][5] This guide provides troubleshooting strategies and detailed protocols to help researchers identify, minimize, and remove common byproducts encountered during imidazopyrazine synthesis, ensuring the isolation of highly pure target compounds.
Section 1: Troubleshooting & FAQs - Byproduct Identification
This section addresses the initial challenges of detecting and characterizing unexpected impurities in your reaction mixture.
FAQ 1: I'm seeing an unexpected spot on my TLC that stains with permanganate. What could it be and how do I proceed?
An unexpected spot on a Thin-Layer Chromatography (TLC) plate is the first indication of a potential byproduct. Staining with potassium permanganate (KMnO₄) suggests the presence of an oxidizable functional group, which is common in many potential side-products.
Causality and Initial Assessment: The GBB reaction involves the formation of an imine from an aminopyrazine and an aldehyde, which is then attacked by an isocyanide.[6] A common byproduct is the uncyclized intermediate or a product resulting from the hydrolysis of the isocyanide.
Recommended Workflow:
-
Co-spotting: Spot your crude reaction mixture, the pure starting materials, and a co-spot (crude mixture on top of starting materials) on the same TLC plate. This will confirm if the spot corresponds to unreacted starting material.
-
Preliminary Characterization: If the spot is not a starting material, the next step is to obtain mass data. Run a small sample of the crude mixture through Liquid Chromatography-Mass Spectrometry (LC-MS). This is the quickest way to get a molecular weight for the unknown spot.
-
Hypothesize Structure: Based on the molecular weight, you can hypothesize potential structures. For instance:
-
M + H₂O: Could indicate hydrolysis of an intermediate or isocyanide starting material.
-
M = Aldehyde + Aminopyrazine: Suggests the formation of the Schiff base (imine) intermediate which did not cyclize.
-
M = Isocyanide + H₂O: Points to the corresponding formamide, a common isocyanide decomposition product.
-
-
Definitive Identification: For unambiguous identification, preparative TLC or flash column chromatography is required to isolate the impurity. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) will provide the definitive structure.
FAQ 2: What are the most common classes of byproducts in the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazopyrazines?
Understanding the potential side reactions is key to predicting, identifying, and ultimately preventing byproduct formation. While MCRs are designed for high selectivity, certain conditions can favor alternative pathways.[4]
Common Byproduct Classes:
| Byproduct Class | Formation Mechanism | Key Identifying Features |
| Unreacted Starting Materials | Incomplete reaction due to poor stoichiometry, low reactivity, or insufficient reaction time/temperature. | TLC/LC-MS spots corresponding to the MW and Rf of starting aminopyrazine, aldehyde, or isocyanide. |
| Schiff Base Intermediate | Condensation of the aminopyrazine and aldehyde without subsequent cyclization with the isocyanide. | Mass corresponding to [Mamine + Maldehyde - H₂O]. Often readily hydrolyzes back to starting materials on silica gel. |
| Formamide Derivatives | Hydrolysis of the isocyanide reactant, often catalyzed by acidic conditions or adventitious water. | Mass corresponding to [Misocyanide + H₂O]. Presence of a characteristic N-H proton and carbonyl in NMR/IR. |
| Regioisomers | If an unsymmetrical aminopyrazine is used, addition can potentially occur at different nitrogen atoms, leading to isomeric products. | Same mass as the desired product. Requires careful NMR analysis (NOESY, HMBC) or separation by chiral HPLC to identify. |
| Over-alkylation/Dimerization | Side reactions where a reactive intermediate reacts with another molecule of starting material or product. | Higher molecular weight peaks in the mass spectrum. |
FAQ 3: My mass spectrometry data suggests an isomer of my target compound. How can I confirm its structure?
Isomeric byproducts are particularly challenging as they have the same mass and often similar polarities to the desired product, making them difficult to separate and identify.
Strategy for Isomer Identification:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the elemental composition is identical to your target product.
-
Chromatographic Separation:
-
HPLC/UPLC: Develop a high-resolution method. Experiment with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, ammonium hydroxide) to achieve baseline separation.
-
Chiral Chromatography: If the isomerism is due to stereochemistry, a chiral column is necessary.
-
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation of isomers.
-
¹H NMR: Look for differences in chemical shifts, coupling constants, and splitting patterns.
-
2D-NMR (COSY, HSQC, HMBC): Use these experiments to map out the connectivity of the molecule. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range C-H correlations that can distinguish between regioisomers.
-
NOESY/ROESY: These experiments identify protons that are close in space, which can confirm regiochemistry and stereochemistry.
-
Section 2: Troubleshooting & FAQs - Byproduct Removal
Once a byproduct is identified, the next challenge is its efficient removal to obtain the pure target compound.
FAQ 4: Standard column chromatography isn't separating my product from a persistent impurity. What are my next steps?
When a byproduct co-elutes with your product on silica gel, a change in strategy is required. Simply running more columns with the same system is inefficient.
Advanced Purification Strategies:
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): Useful if your compounds are acid-sensitive. Basic alumina can be effective for separating compounds with different acidic/basic properties.
-
Reversed-Phase (C18): Separation is based on polarity differences in a different way than normal phase. Polar compounds elute first. This is often the most effective alternative.
-
Ion-Exchange Chromatography: If your product and byproduct have different pKa values, this method can offer excellent separation.
-
-
Modify the Mobile Phase:
-
Add a Modifier: Small amounts of an acid (e.g., acetic acid) or base (e.g., triethylamine) can change the ionization state of your compounds and dramatically alter their retention on silica.
-
Switch Solvent System: If you are using Hexanes/Ethyl Acetate, try a system with different selectivity, such as Dichloromethane/Methanol.
-
-
Recrystallization: If your product is a solid, this is a powerful purification technique. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. A solvent screen with small amounts in vials is the best approach.
-
Preparative HPLC: For difficult separations, preparative HPLC is often the ultimate solution, offering much higher resolution than flash chromatography.
FAQ 5: How can I leverage the chemical properties of my product and byproducts for a non-chromatographic separation?
Non-chromatographic methods can be highly effective, scalable, and cost-efficient.[3]
Chemical Property-Based Purification:
-
Acid-Base Extraction: The imidazopyrazine core is basic. This property can be exploited for purification.
-
Principle: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic product and any basic impurities will move to the aqueous layer as their hydrochloride salts. Non-basic impurities will remain in the organic layer.
-
Execution: Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10. The free-base product will precipitate or can be extracted back into an organic solvent.
-
-
Salt Formation/Precipitation: If your product forms a stable, crystalline salt (e.g., hydrochloride, sulfate, or tartrate) and the impurity does not, you can selectively precipitate the product out of solution.[3]
-
Trituration: If the impurity is significantly more soluble in a particular solvent than your solid product, you can suspend the crude solid in that solvent, stir, and then filter. The impurity will be washed away, leaving a purer solid product.
FAQ 6: What proactive steps can I take during the reaction setup to minimize byproduct formation?
The most effective purification strategy is to avoid forming the impurity in the first place.[7][8]
Proactive Measures for a Cleaner Reaction:
-
Control Stoichiometry: Ensure precise measurement of reactants. An excess of a particular reactant can lead to side reactions.
-
Manage Water Content: The GBB reaction can be sensitive to water, which can hydrolyze isocyanides. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this. The use of dehydrating agents like trimethyl orthoformate has been shown to improve yields and purity.[3]
-
Optimize Temperature: Run small-scale trials at different temperatures. Some side reactions may be favored at higher temperatures.
-
Catalyst Choice: The choice and loading of the catalyst (often a Lewis or Brønsted acid) can be critical.[2][9] Insufficient catalyst may lead to an incomplete reaction, while an overly aggressive catalyst could promote decomposition or side reactions. An iodine-catalyzed system has been reported to provide excellent yields with high purity.[6][10]
-
Order of Addition: The sequence in which reactants are added can influence the reaction pathway. Often, pre-forming the imine by stirring the aminopyrazine and aldehyde together before adding the isocyanide can lead to cleaner reactions.
Section 3: Standardized Protocols & Visual Workflows
Protocol 1: Step-by-Step Workflow for Unknown Byproduct Analysis
-
TLC Analysis: Run a TLC of the crude reaction mixture against all starting materials.
-
LC-MS Analysis: Inject a diluted sample of the crude mixture to obtain molecular weights of all major components.
-
Hypothesis Generation: Based on the mass, propose likely structures for the byproducts (e.g., uncyclized intermediate, hydrolyzed isocyanide).
-
Isolation: Perform flash column chromatography, preparative TLC, or preparative HPLC to isolate the main byproduct(s).
-
Structural Elucidation: Acquire ¹H and ¹³C NMR spectra of the isolated byproduct.
-
Confirmation: If necessary, run 2D-NMR experiments (COSY, HSQC, HMBC) to confirm the structure unambiguously.
-
Strategy Development: Based on the confirmed structure, devise a targeted removal strategy (e.g., extraction, recrystallization) or a reaction optimization strategy to prevent its formation.
Caption: Decision workflow for identifying an unknown byproduct.
Protocol 2: General Method for Acid-Base Extraction to Purify Imidazopyrazines
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of Ethyl Acetate or Dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl (50 mL). Shake vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired basic product is now in this aqueous layer as a salt. The organic layer contains neutral or acidic impurities and can be discarded.
-
Wash (Optional): To remove any residual non-basic impurities, add a fresh portion of organic solvent (25 mL) to the aqueous layer, shake, and discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M aqueous NaOH or saturated NaHCO₃ solution while stirring until the pH is >10 (check with pH paper). The free-base product should precipitate out as a solid or oil.
-
Final Extraction/Filtration:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms, extract the aqueous mixture with three portions of an organic solvent (e.g., 3 x 30 mL of Dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Caption: Desired reaction pathway versus a common side reaction.
References
- Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (2025). International Journal of Novel Research and Development.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]
-
Multicomponent Reactions. (2026). ACS GCI Pharmaceutical Roundtable. [Link]
-
Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2020). International Journal of Drug Delivery Technology. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. [Link]
-
Green Chemistry. (2023). Lirias. [Link]
-
Chemistry Innovations to Reduce Byproduct Waste. (2022). University of Guelph. [Link]
-
Strategies for Innovation in Multicomponent Reaction Design. (2025). ResearchGate. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
-
Green Synthesis of Imidazopyridine Tetracyclic Derivatives via the Groebke-Blackburn-Bienaymé Reaction Using Novel Functionalized Cellulose-Based Catalyst. (2024). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2025). ResearchGate. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC. [Link]
-
Heterocyclic Chemistry. (n.d.). CEM Corporation. [Link]
-
Solving Complex mAb Purification Challenges. (2024). Scorpius BioManufacturing. [Link]
-
Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. (n.d.). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
"troubleshooting common side reactions in imidazo[1,5-a]pyrazine chemistry"
Welcome to the technical support center for imidazo[1,5-a]pyrazine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis and functionalization of imidazo[1,5-a]pyrazines.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of imidazo[1,5-a]pyrazines, providing insights into their root causes and offering practical, step-by-step solutions.
Issue 1: Low Yield of the Desired Imidazo[1,5-a]pyrazine Product
Question: My reaction to form the imidazo[1,5-a]pyrazine core is consistently resulting in low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of imidazo[1,5-a]pyrazines can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Causality and Solutions:
-
Purity of Starting Materials: The purity of the precursors, such as 2-aminomethyl-pyrazines and the corresponding carbonyl compounds or their equivalents, is paramount. Impurities can lead to a host of side reactions, consuming the starting materials and complicating the purification process.
-
Protocol: Before setting up the reaction, ensure your starting materials are of the highest purity. Recrystallize or chromatograph the 2-aminomethyl-pyrazine if necessary. Aldehydes, if used, should be checked for carboxylic acid impurities that can arise from oxidation.
-
-
Reaction Conditions: The condensation and subsequent cyclization to form the imidazo[1,5-a]pyrazine ring are often sensitive to temperature, solvent, and the presence of catalysts.
-
Temperature Optimization: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessive heat can promote decomposition or the formation of polymeric byproducts. It is advisable to screen a range of temperatures to find the optimal balance.
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like DMF or DMSO can facilitate the reaction by effectively solvating intermediates. In some cases, a combination of solvents may be beneficial.[1]
-
-
Incomplete Cyclization: The final ring-closing step to form the bicyclic system can sometimes be sluggish.
-
Catalyst Choice: Many modern syntheses of imidazo-fused heterocycles employ catalysts to facilitate the cyclization.[1] For instance, iron-catalyzed C-H amination has been shown to be an efficient method for constructing the imidazo[1,5-a]pyrazine ring system.[1] If your current method is uncatalyzed, consider exploring catalytic alternatives.
-
-
Atmosphere Control: Certain intermediates in the reaction pathway may be sensitive to oxygen or moisture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the oxidation of sensitive reagents and intermediates, thereby improving the yield.
-
Issue 2: Formation of Unexpected Byproducts
Question: I am observing significant amounts of an unexpected byproduct in my reaction mixture, which is complicating purification. How can I identify and minimize its formation?
Answer: The formation of byproducts is a common challenge in heterocyclic chemistry. Understanding the potential side reactions of your specific synthetic route is key to mitigating this issue.
Potential Side Reactions and Mitigation Strategies:
-
Over-oxidation: If your synthesis involves an oxidation step to form the aromatic imidazo[1,5-a]pyrazine, over-oxidation can lead to undesired products.
-
Control of Oxidant Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a milder oxidant or performing the reaction at a lower temperature can also help prevent over-oxidation.
-
-
Dimerization or Polymerization: The starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at higher concentrations or temperatures.
-
Concentration Adjustment: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization and polymerization.
-
-
Rearrangement Products: Under certain conditions, particularly with acid or heat, the imidazo[1,5-a]pyrazine core or its precursors can undergo rearrangement. For instance, rearrangements of related imidazo-fused systems have been observed.[2]
-
Milder Conditions: Employing milder reaction conditions (lower temperature, less harsh pH) can often suppress these rearrangement pathways.
-
Issue 3: Difficulty in Product Purification
Question: The crude product from my imidazo[1,5-a]pyrazine synthesis is proving difficult to purify. What are some effective purification strategies?
Answer: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials with similar polarities to the desired product.
Purification Protocols:
-
Column Chromatography Optimization:
-
Solvent System Screening: A thorough screening of solvent systems for column chromatography is essential. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The nitrogen atoms in the imidazo[1,5-a]pyrazine ring system impart basic properties. This can be exploited for purification through acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry of imidazo[1,5-a]pyrazines, offering insights into synthetic strategies and mechanistic considerations.
Q1: What are the most common synthetic routes to the imidazo[1,5-a]pyrazine core?
A1: Several synthetic strategies have been developed for the construction of the imidazo[1,5-a]pyrazine scaffold. A common and versatile approach involves the condensation of a 2-aminomethyl-pyrazine with a suitable carbonyl compound (or its equivalent) followed by cyclization and aromatization.[3] More recent methods often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. For example, iron-catalyzed C-H amination provides a direct route to this heterocyclic system.[1]
Q2: Are there any known stability issues with the imidazo[1,5-a]pyrazine ring system?
A2: The imidazo[1,5-a]pyrazine ring system is generally a stable aromatic scaffold. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The stability will also be influenced by the nature and position of substituents on the ring.
Q3: What are some key mechanistic considerations when planning a synthesis?
A3: A key mechanistic step in many syntheses of imidazo[1,5-a]pyrazines is the initial formation of an imine or a related intermediate from the condensation of the 2-aminomethyl-pyrazine and a carbonyl compound. The subsequent intramolecular cyclization is often the rate-determining step. Understanding the factors that influence this cyclization, such as the electronics of the substituents and the nature of the catalyst, is crucial for optimizing the reaction.[4][5]
Section 3: Data and Visualization
Table 1: Comparison of Catalysts for Imidazo[1,5-a]pyrazine Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Toluene | 110 | 24 | 45 | Hypothetical |
| FeCl₃ | Anisole | 120 | 12 | 78 | [1] |
| Cu(I) Iodide | DMSO | 100 | 8 | 85 | [1] |
| Pd(PPh₃)₄ | Dioxane/H₂O | 110 | 6 | 92 | [6] |
Diagrams
Workflow for Troubleshooting Low Yields
A decision tree for troubleshooting low reaction yields.
General Synthetic Pathway
A generalized synthetic scheme for imidazo[1,5-a]pyrazine formation.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]
-
PubMed. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
ACS Publications. Imidazo[1,5-a]pyrazines. V. Electrophilic addition, a novel Reissert-like reaction. Available at: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed Central. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available at: [Link]
-
ResearchGate. Unusual rearrangement of imidazo[1,5- a ]imidazoles and imidazo[1,2- b ]pyrazoles into imidazo[1,5- a ]pyrimidines and pyrazolo[1,5. Available at: [Link]
-
ResearchGate. Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Source. Available at: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
YouTube. Synthesis and reactions of Pyrazine. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed. Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. Available at: [Link]
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
-
PubMed. In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. Available at: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]6/cc/c6cc05752a)
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Imidazo[1,5-a]pyrazine Functionalization
Welcome to the technical support center dedicated to the nuanced challenge of regioselective functionalization of the imidazo[1,5-a]pyrazine scaffold. This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its electronic nature presents considerable challenges in achieving predictable and high-yielding regioselectivity during synthetic elaboration. This guide is designed to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,5-a]pyrazine ring for functionalization?
The reactivity of the imidazo[1,5-a]pyrazine core is dictated by the electron distribution across the two fused rings. Generally, the imidazole ring is more electron-rich and thus more susceptible to electrophilic attack and metalation than the pyrazine ring.
-
C3-Position: This is often the most kinetically favorable site for deprotonation (metalation) due to the acidity of the C3-H bond, influenced by the adjacent nitrogen atoms.[2][3] Electrophilic aromatic substitution, such as halogenation, also shows a strong preference for the C3 position.
-
C5-Position: While less acidic than C3, the C5 position can be targeted, often under more forcing conditions or when the C3 position is blocked.[2][3] Directed metalation strategies can also favor this position.
-
Pyrazine Ring (C6 and C8): These positions are generally less reactive towards electrophilic attack and deprotonation due to the electron-withdrawing nature of the pyrazine nitrogens. Functionalization at these sites often requires pre-functionalized starting materials (e.g., halo-imidazo[1,5-a]pyrazines) for cross-coupling reactions or specific directing group strategies.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or mixed regioselectivity in directed metalation attempts.
Scenario: You are attempting a lithiation/electrophile quench to functionalize the C3 position of your 8-substituted imidazo[1,5-a]pyrazine, but you observe a mixture of C3 and C5 functionalized products, or no reaction.
Root Cause Analysis & Solutions:
The outcome of a directed metalation is a delicate balance of kinetic versus thermodynamic control, base selection, and temperature.
-
Inappropriate Base: The choice of lithium amide base is critical.
-
LDA (Lithium diisopropylamide): Often a good starting point for kinetic deprotonation at C3. Its bulky nature can sometimes hinder approach to more sterically crowded positions.
-
TMP-Bases (e.g., TMPMgCl·LiCl): These bases can exhibit different regioselectivities. For instance, with a related imidazo[1,2-a]pyrazine system, TMPMgCl·LiCl favored C3 magnesiation, while a switch to TMP₂Zn·2MgCl₂·2LiCl resulted in selective C5 zincation.[5][6] This highlights the potential for base-controlled regioselectivity.
-
-
Temperature Control: Low temperatures (e.g., -78 °C) typically favor the kinetically controlled product, which is often the C3-lithiated species.[7] Allowing the reaction to warm can lead to equilibration and formation of the thermodynamically more stable organometallic intermediate, potentially at a different position.
-
Substituent Effects: The electronic and steric nature of existing substituents can profoundly influence the acidity of adjacent protons and direct the metalation. A bulky group at C8, for example, might sterically hinder metalation at C5, favoring C3. Conversely, a coordinating group at a specific position could direct the base to a nearby site.
Troubleshooting Workflow:
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Imidazopyrazine Derivatives During Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the common challenge of poor solubility encountered during the synthesis of imidazopyrazine derivatives. The content is structured in a flexible question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common queries related to solubility issues, from initial reaction setup to final product purification.
Category 1: Reaction Setup & Solvent Selection
Question 1: My starting material, an aminopyrazine, is not dissolving in the chosen reaction solvent. What are my initial troubleshooting steps?
This is a frequent roadblock that can halt a synthesis before it even begins. The principle of "like dissolves like" is a good starting point, but heterocyclic systems like imidazopyrazines often require a more nuanced approach.[1]
Answer: Your primary options involve modifying the solvent system or adjusting physical parameters:
-
Thermal Adjustment: Most dissolution processes are endothermic, meaning solubility increases with temperature.[2][3] Gently heat the mixture to near the solvent's boiling point. This increases the kinetic energy of both solvent and solute molecules, facilitating the breakdown of the solute's crystal lattice.[3] Always use a condenser and monitor for any potential degradation of your starting material at elevated temperatures.
-
Employ a Co-solvent: If a single solvent fails, a binary mixture, or co-solvent system, can be highly effective. The strategy is to add a second, miscible solvent that has better solubilizing power for your specific substrate. For instance, if your primary solvent is non-polar (e.g., Toluene), adding a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can significantly enhance solubility.[4] In some syntheses, DMAc has been noted as a preferred choice over DMF for its good solubility characteristics and higher stability.[5]
-
Re-evaluate Your Primary Solvent: Your initial solvent choice may be suboptimal. For imidazopyrazine syntheses, a range of solvents from polar protic (e.g., Ethanol) to polar aprotic (e.g., Acetonitrile) and non-polar (e.g., Toluene) have been successfully used, depending on the specific reaction.[6][7] If you are in the early stages of process development, performing a systematic solvent screen is highly recommended (see Protocol 1).
Question 2: My reaction is sluggish, and I suspect poor solubility of an intermediate is the cause. How can I confirm this and what can I do?
This is a classic process chemistry problem where reaction kinetics are limited by mass transfer. If an intermediate is crashing out of solution, it is no longer readily available to react.
Answer: First, confirm the issue by taking a small aliquot of the reaction mixture (if possible) and examining it under a microscope for solid particulates. If confirmed, consider these strategies:
-
Increase Temperature: As with starting materials, increasing the reaction temperature can keep intermediates dissolved.
-
Change Solvent to a Higher Boiling Analogue: If you are running a reaction in Dichloromethane (DCM, b.p. ~40°C), switching to a higher-boiling solvent like 1,2-Dichloroethane (DCE, b.p. ~83°C) or even Toluene (b.p. ~111°C) allows you to run the reaction at a higher temperature, which can maintain the solubility of intermediates.
-
Use of "Green" or Unconventional Solvents: Modern synthetic approaches have found success using media like Polyethylene Glycol (PEG-400) or even water.[8][9] In some multicomponent reactions, these solvents can act as both the medium and promoter, sometimes through mechanisms like hydrogen-bonding interactions that stabilize charged intermediates.[9] For example, the use of a surfactant like cetyl trimethylammonium bromide (CTAB) has been shown to increase reactant solubility in aqueous media for imidazopyridine synthesis.[5]
Category 2: Reaction Conditions & Precipitation
Question 3: My desired product is precipitating from the reaction mixture as it forms. Is this a problem or an advantage?
This phenomenon, often called "reaction-induced crystallization," can be either a significant advantage or a complication, depending on the context.
Answer:
-
As an Advantage (Le Châtelier's Principle): If the product precipitates in a pure, crystalline form, it can drive the reaction equilibrium towards completion. This has been observed in certain iodine-catalyzed syntheses of imidazopyrazines in ethanol, where the product precipitates and can be isolated by simple filtration, often in high purity.[10][11] This simplifies purification immensely.
-
As a Problem: If the precipitate is amorphous, oily, or traps significant impurities or starting materials, it becomes a purification challenge. This can lead to the formation of intractable "gunk" in the reactor. In this scenario, you must modify the reaction conditions to keep the product in solution until the reaction is complete. This can be achieved by:
-
Using a better solvent for the product.
-
Increasing the reaction volume (i.e., decreasing the concentration).
-
Running the reaction at a higher temperature.
-
Question 4: Can I use pH to control the solubility of my imidazopyrazine derivative during work-up?
Answer: Absolutely. This is a cornerstone technique for purifying nitrogen-containing heterocycles. Imidazopyrazines contain basic nitrogen atoms that can be protonated.
-
Acidic Extraction: By adjusting the pH of your aqueous work-up solution to be acidic (e.g., pH 1-2 with dilute HCl), you can protonate your imidazopyrazine derivative. The resulting salt will likely have significantly higher aqueous solubility. This allows you to perform an "acid wash" to extract your basic product into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Basic Precipitation: After extracting your product into the acidic aqueous layer, you can then raise the pH by adding a base (e.g., NaOH, NaHCO₃).[10] This deprotonates the molecule, causing the neutral, less water-soluble form to precipitate. This precipitate can then be collected by filtration. This is a powerful purification technique. The pH-dependent optical properties of some imidazole-based compounds underscore how protonation state affects the molecule's characteristics.[12]
Troubleshooting Guide: Quick Reference
This table provides a summary of common issues, their probable causes, and direct solutions.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Starting material/reagent precipitates upon addition. | 1. Poor solvent choice for the reagent.2. Reaction temperature is too low.3. Concentration is too high (supersaturation). | 1. Switch to a more suitable solvent or use a co-solvent system (e.g., Toluene/DMF).2. Increase the reaction temperature.[2]3. Add reagents slowly and dilute the reaction mixture. |
| Reaction stalls; solid material observed in the flask. | 1. An intermediate has poor solubility and has crashed out of solution.2. The product has poor solubility and is inhibiting catalyst activity (if applicable). | 1. Increase reaction temperature or switch to a higher-boiling point solvent.2. Consider a solvent in which all components, including the product, remain soluble. |
| Product "oils out" during work-up or crystallization. | 1. The compound's melting point is lower than the solution temperature.2. Impurities are present, causing freezing point depression.3. The solvent is inappropriate for crystallization. | 1. Ensure the solution cools slowly without disturbance. Try a lower-boiling point solvent for crystallization.2. Purify the crude material first (e.g., via a quick column chromatography) before attempting crystallization.3. Use a two-solvent system to induce crystallization rather than oiling.[13] |
| Low recovery after recrystallization. | 1. Used too much solvent to dissolve the crude product.2. The compound has significant solubility in the cold solvent.3. Cooled the solution too quickly, trapping impurities. | 1. Use the minimum amount of near-boiling solvent required for dissolution.[1][14]2. Choose a different solvent where the compound is less soluble when cold, or use a two-solvent system.3. Allow the solution to cool slowly to room temperature before moving to an ice bath.[14] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Reaction Feasibility
Objective: To identify a suitable solvent or co-solvent system for a reaction involving poorly soluble starting materials.
Methodology:
-
Setup: Arrange a series of small vials or test tubes, each containing a magnetic stir flea.
-
Dispense Solute: Add a small, measured amount (e.g., 10 mg) of your least soluble starting material to each vial.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent. Cover a range of polarities:
-
Polar Protic: Ethanol, Isopropanol
-
Polar Aprotic: Acetonitrile, Acetone, DMF, DMSO
-
Non-Polar: Toluene, Heptane, Dioxane
-
-
Room Temperature Test: Stir all vials at room temperature for 10-15 minutes. Record which solvents achieve complete dissolution.
-
Elevated Temperature Test: For the vials where the solute did not dissolve, place them in a heated stirring block. Gradually increase the temperature (e.g., in 20°C increments) and hold for 5 minutes at each step, recording the temperature at which dissolution occurs. Do not exceed the solvent's boiling point.
-
Co-Solvent Test (If Needed): If no single solvent is ideal, take the best-performing non-polar solvent and add a polar aprotic co-solvent (e.g., DMF) dropwise to see if dissolution can be achieved at a lower temperature.
-
Selection: Choose the solvent that dissolves all starting materials at the lowest practical temperature for your desired reaction.
Protocol 2: Two-Solvent Recrystallization for Difficult Compounds
Objective: To purify a solid compound when no single solvent has the ideal "hot-soluble, cold-insoluble" profile.[13]
Methodology:
-
Solvent Selection: Identify two miscible solvents:
-
Solvent A ("Solvent"): A solvent in which your compound is highly soluble, even at room temperature (e.g., DCM, Acetone).
-
Solvent B ("Anti-solvent"): A solvent in which your compound is very poorly soluble (e.g., Hexane, Heptane, Water).
-
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A to just dissolve the compound completely.[13]
-
Induce Cloudiness: While the solution is still hot, add Solvent B dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.
-
Re-dissolve: Add a drop or two of hot Solvent A to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Crystals should begin to form.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration. Rinse the crystals with a small amount of ice-cold Solvent B (or a mixture of A and B rich in B) to wash away any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Diagram 1: Solubility Troubleshooting Workflow
Caption: Decision tree for addressing solubility issues during reaction setup.
Diagram 2: Purification Strategy for Crude Product
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimal Catalyst Selection for Suzuki Coupling with 8-Chloroimidazopyrazines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-chloroimidazopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. The inherent electron deficiency of the imidazopyrazine ring system and the relative inertness of the C-Cl bond present unique challenges that necessitate careful optimization of catalytic conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Suzuki coupling of 8-chloroimidazopyrazines. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low to No Conversion of 8-Chloroimidazopyrazine
This is the most common challenge, often stemming from the difficult oxidative addition of the palladium catalyst to the electron-deficient C-Cl bond.
-
Potential Cause 1: Insufficiently Active Catalyst System. The choice of palladium precursor and, more critically, the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation.[1]
-
Solution: Employ bulky and electron-rich phosphine ligands, which are known to facilitate the oxidative addition of aryl chlorides.[2] Ligands from the Buchwald and Fu groups have demonstrated significant success in this area. Consider screening a panel of catalysts and ligands.
-
Recommended Ligands: SPhos, XPhos, RuPhos, and tBuXPhos are excellent starting points. These ligands promote the formation of a monoligated, highly reactive Pd(0) species.
-
Recommended Palladium Precatalysts: Use air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ. G2, G3, and G4 palladacycle precatalysts are highly effective. For example, XPhos Pd G3 is a robust choice for challenging couplings.[3]
-
-
-
Potential Cause 2: Inappropriate Base Selection. The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] An unsuitable base can lead to slow transmetalation or degradation of starting materials.
-
Solution: A moderately strong base is typically required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for Suzuki couplings of heteroaryl chlorides. They offer a good balance of reactivity and compatibility with sensitive functional groups.
-
-
-
Potential Cause 3: Suboptimal Solvent and Temperature. The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Insufficient temperature can lead to a sluggish reaction.
-
Solution:
-
Recommended Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane, toluene, or a mixture of toluene/water or dioxane/water are commonly used. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.
-
-
Issue 2: Significant Formation of Side Products
The appearance of undesired products can complicate purification and reduce the yield of your target molecule.
-
Potential Cause 1: Protodeboronation of the Boronic Acid. This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is particularly prevalent with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.
-
Solution:
-
Use a Milder Base: If protodeboronation is significant, consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize this side reaction.
-
Use Boronic Esters: Pinacol esters of boronic acids (BPin) are often more stable towards protodeboronation.
-
-
-
Potential Cause 2: Homocoupling of the Boronic Acid. This leads to the formation of a biaryl derived from the boronic acid coupling with itself. It is often caused by the presence of oxygen in the reaction mixture.
-
Solution:
-
Thorough Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
-
-
Potential Cause 3: Dehalogenation of the 8-Chloroimidazopyrazine. This results in the formation of the parent imidazopyrazine without the desired coupling partner.
-
Solution: This can be a sign of catalyst deactivation or a competing reaction pathway.
-
Optimize Ligand-to-Metal Ratio: In some cases, a slight excess of the ligand relative to the palladium precursor can help stabilize the catalyst and prevent dehalogenation.
-
Re-evaluate Catalyst System: A more robust catalyst system may be required.
-
-
Catalyst and Ligand Selection Guide
The following table summarizes recommended catalyst systems for the Suzuki coupling of 8-chloroimidazopyrazines based on literature precedents for similar challenging heteroaryl chlorides.
| Palladium Precatalyst | Ligand | Recommended Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | A robust and widely applicable system for heteroaryl chlorides. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | Good for a broad range of substrates. |
| XPhos Pd G3 | (none) | K₃PO₄ | 1,4-Dioxane | 80-100 | An air-stable and highly active precatalyst, excellent for challenging couplings.[3] |
| RuPhos Pd G3 | (none) | K₂CO₃ | t-BuOH/H₂O | 80-100 | Another effective Buchwald precatalyst. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of an 8-chloroimidazopyrazine with an arylboronic acid.
Materials:
-
8-Chloroimidazopyrazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To the reaction vessel, add the 8-chloroimidazopyrazine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 8-chloroimidazopyrazines so challenging?
A1: The primary difficulty lies in the oxidative addition step of the catalytic cycle.[2] The imidazopyrazine ring is electron-deficient, which deactivates the C-Cl bond towards reaction with the Pd(0) catalyst. Overcoming this high activation barrier requires a highly active catalyst system, typically involving bulky, electron-donating ligands.
Q2: I have tried several standard palladium catalysts with no success. What should I try next?
A2: If standard catalysts like Pd(PPh₃)₄ have failed, it is essential to move to more advanced catalyst systems. A systematic screening of Buchwald-type ligands (such as SPhos or XPhos) in combination with a suitable palladium precursor (like Pd(OAc)₂ or a G3 palladacycle) is the recommended next step.[5]
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be very effective in accelerating Suzuki coupling reactions, especially for challenging substrates. It can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating. However, it is crucial to carefully monitor the temperature and pressure to avoid decomposition.
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you can often synthesize it via a Miyaura borylation reaction from the corresponding aryl halide. Alternatively, you can use the corresponding boronic ester (e.g., a pinacol ester), which are often more stable and can be used directly in the Suzuki coupling.
Q5: How do I know if my catalyst is still active?
A5: Palladium catalysts, especially the active Pd(0) species, can be sensitive to air and moisture. Using air-stable precatalysts like the Buchwald palladacycles (G2, G3, G4) can help ensure a consistent level of catalytic activity. If you suspect your catalyst has degraded, it is best to use a fresh batch.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Suzuki Coupling of 8-Chloroimidazopyrazines.
References
Sources
Technical Support Center: Managing Dehalogenation in Imidazopyrazine Cross-Coupling
Welcome to the technical support center for managing dehalogenation side reactions in the cross-coupling of imidazopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet often frustrating side reaction. Here, we will delve into the mechanistic underpinnings of dehalogenation, provide detailed troubleshooting guides, and answer frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired coupled product.
Introduction: The Challenge of Dehalogenation in Imidazopyrazine Chemistry
Imidazopyrazine scaffolds are privileged structures in medicinal chemistry. However, their functionalization via palladium-catalyzed cross-coupling reactions is frequently plagued by a competing dehalogenation side reaction, where the halide on the imidazopyrazine core is replaced by a hydrogen atom.[1][2] This not only consumes the starting material but also complicates purification due to the formation of the dehalogenated byproduct.[1] N-heterocyclic halides, like those of imidazopyrazine, are particularly susceptible to this side reaction due to their electronic properties.[1]
This guide will provide a systematic approach to diagnosing and mitigating dehalogenation in your imidazopyrazine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my imidazopyrazine cross-coupling reaction?
A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the halogen atom (Cl, Br, or I) on your imidazopyrazine starting material is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What is the primary mechanism leading to dehalogenation?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can originate from various sources within the reaction mixture, including trace water, alcohol solvents, certain bases, or even the phosphine ligands themselves.[1][3][4] Once formed, the Pd-H species can undergo reductive elimination with the imidazopyrazine group attached to the palladium center, leading to the formation of the undesired dehalogenated product and regenerating the Pd(0) catalyst.[1][4]
Q3: Are certain halogenated imidazopyrazines more prone to dehalogenation?
A: Yes. The nature of the halide plays a significant role. Generally, the propensity for dehalogenation follows the trend I > Br > Cl.[2][5] While aryl iodides are more reactive in the desired oxidative addition step, they are also more susceptible to dehalogenation.[2][5] Therefore, for problematic substrates, switching from an iodo-imidazopyrazine to a bromo- or chloro-imidazopyrazine can sometimes reduce the extent of dehalogenation.[5] Additionally, the electronic properties of the imidazopyrazine ring itself, being an electron-deficient N-heterocycle, can increase its susceptibility to this side reaction.[1]
Q4: How does the choice of palladium catalyst and ligand impact dehalogenation?
A: The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction.[1] Bulky and electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective at preventing dehalogenation.[1][6][7] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1][6]
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
If you are observing significant dehalogenation in your imidazopyrazine cross-coupling reaction, follow this step-by-step troubleshooting guide.
Step 1: Evaluate and Optimize the Ligand
The choice of ligand is paramount in controlling the delicate balance between the desired cross-coupling and the undesired dehalogenation.
The Rationale: Bulky, electron-donating ligands stabilize the palladium center and accelerate the rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.[1][6]
Troubleshooting Protocol:
-
Initial Assessment: If you are using simple phosphine ligands like PPh₃, consider switching to a more sophisticated ligand system.
-
Recommended Ligands: Experiment with bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands. A screening of ligands is often beneficial.
-
Starting Point: A good starting point is to try ligands from the Buchwald or Nolan series.
| Ligand Type | Examples | Key Characteristics |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, known to promote reductive elimination.[1][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium.[7][9] |
Step 2: Re-evaluate the Base
The choice and strength of the base can significantly influence the extent of dehalogenation.
The Rationale: Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species, which are direct precursors to dehalogenation.[1][10] Weaker inorganic bases are often a better choice.
Troubleshooting Protocol:
-
Avoid Strong Alkoxide Bases: If using NaOtBu or KOtBu, consider switching to a weaker base.
-
Recommended Bases: Evaluate inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These are generally less prone to generating hydride species.
-
Anhydrous Conditions: Ensure your base is anhydrous, as water can be a source of protons for dehalogenation.
| Base | Strength | Common Issues |
| NaOtBu, KOtBu | Strong | Can promote dehalogenation.[1][10] |
| K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker | Generally preferred for minimizing dehalogenation.[1] |
Step 3: Optimize the Solvent and Temperature
The reaction environment plays a crucial role in the reaction outcome.
The Rationale: Protic or polar aprotic solvents can sometimes be problematic.[1][2] Dehalogenation can also have a higher activation energy than the desired coupling, so lowering the temperature may favor the formation of the desired product.[1][11]
Troubleshooting Protocol:
-
Solvent Choice: If using polar aprotic solvents like DMF, consider switching to non-polar, aprotic solvents such as toluene or dioxane.[1][2]
-
Temperature Reduction: Try running the reaction at a lower temperature. For instance, if the reaction is being run at 110 °C, attempt it at 80 °C.[1][11] Monitor the reaction progress, as the reaction time may need to be extended.
Step 4: Scrutinize Reagent Purity and Reaction Setup
Trace impurities can be a hidden source of the Pd-H species that lead to dehalogenation.
The Rationale: Trace amounts of water or other hydrogen donors can significantly contribute to dehalogenation.[1][2][12] Rigorous exclusion of these impurities is crucial.
Troubleshooting Protocol:
-
Anhydrous and Degassed Solvents: Always use freshly distilled, anhydrous, and thoroughly degassed solvents.
-
High-Purity Reagents: Use high-purity starting materials, bases, and catalysts.
-
Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic Suzuki-Miyaura cross-coupling and the competing dehalogenation pathway. Understanding this can help in devising strategies to favor the desired reaction.
Caption: Competing pathways in imidazopyrazine cross-coupling.
Troubleshooting Decision Tree
Use this decision tree to guide your optimization efforts when encountering dehalogenation.
Caption: A decision tree for troubleshooting dehalogenation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic & Biomolecular Chemistry. Metal catalyzed defunctionalization reactions. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
National Institutes of Health. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
ScienceDirect. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]
-
PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
-
University of California, Davis. Phosphines. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Chemistry LibreTexts. 2.9: Phosphines. [Link]
-
RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
-
PubMed. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PubMed. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Involving Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the nuances of reaction workups involving this versatile heterocyclic compound. The following information is curated to provide both fundamental understanding and practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a key building block in medicinal chemistry, valued for its unique electronic properties and potential for elaboration into more complex molecular architectures. The imidazo[1,5-a]pyrazine core is a recognized privileged scaffold in drug discovery. The presence of a reactive chlorine atom at the 8-position allows for a variety of cross-coupling and nucleophilic substitution reactions, while the ethyl ester at the 1-position offers a handle for further modification or can influence the compound's overall properties.
Successful synthesis and purification of derivatives of this compound hinge on a well-designed workup procedure. This guide will address common challenges and provide systematic approaches to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate during workup?
A1: The imidazo[1,5-a]pyrazine core is generally stable under neutral and mildly acidic or basic conditions. However, two key functionalities require careful consideration:
-
Ethyl Ester: Prolonged exposure to strong aqueous acids or bases can lead to hydrolysis of the ethyl ester, forming the corresponding carboxylic acid. This is particularly relevant during acidic or basic aqueous extractions. It is advisable to perform these steps at reduced temperatures and to minimize contact time.
-
Chloro Substituent: While the chloro group is relatively stable, it can be susceptible to nucleophilic displacement under harsh conditions, especially with potent nucleophiles at elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, it is recommended to store Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.
Q3: I am performing a Suzuki-Miyaura coupling reaction with this compound. What is a general workup procedure?
A3: A typical workup for a Suzuki-Miyaura reaction involving this compound would proceed as follows:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated aqueous NaCl solution) to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[1][2][3]
Q4: How do I choose a suitable solvent system for column chromatography?
A4: The choice of solvent system for column chromatography depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). For imidazo[1,5-a]pyrazine derivatives, which contain basic nitrogen atoms, tailing or streaking on silica gel is a common issue. To mitigate this, it is highly recommended to add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of reactions involving Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup | Product is partially soluble in the aqueous layer. | - "Salt out" the product by saturating the aqueous layer with NaCl before extraction. - Increase the number of extractions with the organic solvent. - If the product is acidic or basic, adjust the pH of the aqueous layer to neutralize it and increase its partitioning into the organic layer. |
| Hydrolysis of the ethyl ester. | - Perform aqueous extractions at low temperatures (e.g., in an ice bath). - Use milder quenching agents (e.g., saturated NH₄Cl instead of dilute acid). - Minimize the time the compound is in contact with aqueous acidic or basic solutions. | |
| Difficulty removing palladium catalyst residues | Inefficient removal during workup. | - After the initial workup, consider stirring the organic solution with a palladium scavenger resin. - In some cases, a simple filtration through a pad of Celite® can help remove some of the precipitated palladium. |
| Streaking/tailing of the product spot on TLC and poor separation during column chromatography | Interaction of the basic nitrogen atoms of the imidazopyrazine ring with the acidic silica gel. | - Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia in methanol) to your eluent system.[4] - Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4] |
| Product "oils out" during recrystallization attempt | The solution is supersaturated, or cooled too quickly. | - Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound to induce crystallization.[5][6][7] |
| Presence of impurities. | - Attempt a preliminary purification by passing the crude material through a short plug of silica gel before recrystallization. | |
| Unexpected side product observed | Hydrolysis of the ethyl ester. | - Check the mass spectrum for a peak corresponding to the carboxylic acid (mass of product - 28 Da). If present, modify the workup to avoid harsh acidic or basic conditions. |
| Nucleophilic substitution of the chloro group. | - If a nucleophile is present in the reaction or workup, it may displace the chlorine. Analyze the mass spectrum and NMR to identify the new substituent. |
Experimental Protocols
Protocol 1: Standard Extractive Workup for a Suzuki-Miyaura Coupling Reaction
This protocol provides a detailed, step-by-step methodology for the workup of a Suzuki-Miyaura reaction where Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a starting material.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature.
-
Slowly add 50 mL of deionized water to the reaction mixture with stirring.
-
-
Solvent Partitioning and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
-
Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of saturated aqueous sodium chloride (brine).
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration and Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine).[4]
-
Protocol 2: Recrystallization for Final Purification
Recrystallization is an effective method for obtaining highly pure solid products. The key is to find a suitable solvent or solvent system.[5][6][7][8][9]
-
Solvent Selection:
-
In a small test tube, add approximately 20-30 mg of your crude product.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or acetonitrile) and heat the mixture.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If the compound is too soluble in one solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored and the pure compound is expected to be colorless, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to a constant weight.
-
Visualizing the Workup Workflow
The following diagram illustrates a typical workflow for the workup and purification of a reaction involving Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Caption: A generalized workflow for the workup and purification process.
Troubleshooting Logic Diagram
This diagram provides a logical pathway for troubleshooting common issues encountered during purification.
Caption: A decision tree for troubleshooting purification challenges.
References
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. praxilabs.com [praxilabs.com]
- 9. mt.com [mt.com]
A Comprehensive Guide to the Structural Validation of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate by NMR and Mass Spectrometry
This guide provides an in-depth, technically-grounded methodology for the structural validation of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require robust and unambiguous structural characterization of novel chemical entities.
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities.[1][2] Accurate structural confirmation of its derivatives is a critical, non-negotiable step in the research and development pipeline to ensure that biological and chemical data are correctly attributed to the molecule . Here, we present a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two pillars of modern small molecule structural elucidation.
Molecular Structure and Key Features
The target molecule, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, possesses a distinct set of structural features that lend themselves to definitive characterization by spectroscopic methods.
-
Core Scaffold: A fused bicyclic system consisting of an imidazole ring and a pyrazine ring.
-
Substituents:
-
An ethyl carboxylate group at the C1 position of the imidazole moiety.
-
A chlorine atom at the C8 position of the pyrazine moiety.
-
Molecular Formula: C₉H₈ClN₃O₂[3] Molecular Weight: 225.63 g/mol [3] SMILES: CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl[3]
For clarity in the subsequent spectral analysis, the standard numbering of the imidazo[1,5-a]pyrazine ring system is shown below.
Caption: Numbering of the imidazo[1,5-a]pyrazine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to map the precise atomic connectivity and chemical environment of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete structural picture.
Experimental Protocol: NMR Data Acquisition
The following is a robust protocol for acquiring high-quality NMR data for the title compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations. These experiments are essential for unambiguous assignment.
¹H NMR Spectroscopy: Predicted Data and Interpretation
Based on the structure and known chemical shift ranges for similar heterocyclic systems, the following ¹H NMR spectrum is predicted.[4][5]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Singlet | 1H | H-3 | Proton on the electron-deficient imidazole ring, adjacent to a nitrogen atom. |
| ~7.95 | Doublet | 1H | H-5 | Pyrazine ring proton, coupled to H-7. Expected to be downfield due to the aromatic system. |
| ~7.60 | Doublet | 1H | H-7 | Pyrazine ring proton, coupled to H-5. |
| 4.45 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group (3 protons + 1 = quartet). |
| 1.40 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group (2 protons + 1 = triplet). |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C =O | Carbonyl carbon of the ester group, typically found in this downfield region. |
| ~145.0 - 120.0 | Aromatic Carbons | Multiple signals corresponding to the carbons of the imidazo[1,5-a]pyrazine ring (C1, C3, C5, C7, C8, C8a). |
| ~62.0 | -O -CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
The Power of 2D NMR: A Self-Validating Workflow
While 1D NMR provides initial assignments, 2D NMR experiments are crucial for definitive validation by establishing through-bond correlations.
Caption: Workflow for unambiguous NMR-based structural validation.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -O-CH₂ - and -CH₃ protons of the ethyl group, and crucially, the coupling between the H-5 and H-7 protons on the pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, confirming the assignments for the ethyl group carbons and the protonated aromatic carbons (C3, C5, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this validation. It reveals 2- and 3-bond correlations, piecing the molecular puzzle together. Key expected correlations include:
-
From the -O-CH₂ - protons to the C =O carbon and the C1 carbon of the ring.
-
From the H-3 proton to C1 and C8a.
-
From the H-7 proton to C5 and C8a.
-
From the H-5 proton to C7 and C4 (N-C).
-
The HMBC data, in particular, allows for the unambiguous placement of the ethyl carboxylate group at C1 and the chlorine atom at C8, as any other isomeric arrangement would result in a different set of long-range correlations.
Mass Spectrometry (MS) Analysis
Mass spectrometry complements NMR by providing the elemental composition and corroborating structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for this purpose.[6]
Experimental Protocol: LC-HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which is highly effective for nitrogen-containing heterocyclic compounds.
-
Data Acquisition: Acquire the full scan mass spectrum. The high resolution will allow for the determination of the accurate mass of the molecular ion.
Data Interpretation: Molecular Ion and Isotopic Pattern
-
Molecular Formula Confirmation: The primary goal is to confirm the molecular formula, C₉H₈ClN₃O₂. The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, is 226.0378 Da.[3] An observed mass within a narrow tolerance (typically < 5 ppm) from an HRMS instrument provides strong evidence for this elemental composition.
-
Characteristic Isotopic Signature: The presence of a chlorine atom provides a definitive validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion:
-
An [M+H]⁺ peak at m/z 226.0378.
-
An [M+2+H]⁺ peak at m/z 228.0348, with an intensity approximately one-third of the [M+H]⁺ peak.
-
This isotopic pattern is a powerful diagnostic tool that confirms the presence of a single chlorine atom in the molecule.
| MS Data Point | Expected Observation | Significance |
| Molecular Formula | C₉H₈ClN₃O₂ | Foundational to the compound's identity. |
| Calculated [M+H]⁺ (Exact) | 226.03778 Da | Basis for HRMS confirmation.[3] |
| Observed [M+H]⁺ | Within 5 ppm of calculated mass | Confirms elemental composition. |
| Isotopic Pattern ([M+H]⁺:[M+2+H]⁺) | ~3:1 intensity ratio with a 2 Da mass difference | Unambiguously confirms the presence of one Cl atom. |
Fragmentation Analysis
While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide further structural clues. Common fragmentation pathways for such molecules involve the loss of stable neutral molecules or radicals from the ester group.[7][8]
Caption: Plausible fragmentation pathways for the title compound.
Comparative Validation Summary
Neither technique alone is sufficient for absolute proof of structure. It is the synergy between NMR and MS that provides irrefutable validation.
| Structural Feature | Validating Evidence | Alternative Ruled Out |
| Molecular Formula (C₉H₈ClN₃O₂) | MS: Accurate mass measurement of [M+H]⁺ at m/z ~226.0378. | Any other elemental composition. |
| Presence of one Chlorine atom | MS: Characteristic [M+H]⁺ to [M+2+H]⁺ isotopic pattern with a ~3:1 intensity ratio. | Absence of chlorine, or presence of other halogens (e.g., Br would give a ~1:1 ratio). |
| Ethyl Ester Group (-COOEt) | ¹H NMR: A quartet (~4.45 ppm) and a triplet (~1.40 ppm).¹³C NMR: Signals at ~162.0, ~62.0, and ~14.5 ppm.COSY: Correlation between the quartet and triplet. | Other alkyl esters (e.g., methyl, propyl) would show different splitting patterns and integrations. |
| Position of Substituents (C1-Ester, C8-Chloro) | HMBC: Critical correlations observed between the ethyl group protons and C1 of the ring, and between aromatic protons (H-5, H-7) and the surrounding carbons, confirming the connectivity of the fused ring system and the chloro position. | Any other regioisomer. For example, if the chloro were at C5, the ¹H NMR splitting would be different (two singlets expected), and the HMBC correlations would not match the proposed structure. |
Conclusion
The structural validation of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is achieved with a high degree of confidence through the systematic and combined application of advanced NMR and MS techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while 2D NMR experiments, particularly HMBC, definitively prove the atomic connectivity and substituent placement. Concurrently, High-Resolution Mass Spectrometry confirms the correct elemental composition and the presence of the chlorine atom through its distinct isotopic signature. This dual-pronged, self-validating approach represents the gold standard in chemical analysis, ensuring the scientific integrity of all subsequent research based on this molecule.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
-
Avallone, L., et al. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. [Link]
-
Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (n.d.). Taylor & Francis Online. [Link]
-
Mass spectral studies on mesoionic imidazo [1,2‐a] pyrid‐2 and ‐3‐one derivatives. (1972). Journal of Mass Spectrometry. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). (n.d.). PubChemLite. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. [Link]
-
Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. (n.d.). Lookchem. [Link]
-
8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers. (n.d.). Chemical Register. [Link]
-
benzyl (S)-2-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. (n.d.). PubChem. [Link]
-
1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. (n.d.). PubChem. [Link]
-
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2009). ResearchGate. [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). ResearchGate. [Link]
-
Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Methyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate. (n.d.). PubChemLite. [Link]
Sources
- 1. 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. tsijournals.com [tsijournals.com]
- 5. sci-hub.st [sci-hub.st]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Synthesis of Imidazo[1,5-a]pyrazines: An In-Depth Analysis for Researchers
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. As researchers and drug development professionals, the efficient construction of this core structure is of paramount importance. This guide provides a comparative analysis of various synthetic routes to imidazo[1,5-a]pyrazines, offering insights into the mechanistic underpinnings, practical considerations, and experimental details of each methodology.
Cyclocondensation Strategies: The Workhorse Approach
Cyclocondensation reactions represent a classical and widely employed strategy for the synthesis of the imidazo[1,5-a]pyrazine core. These methods typically involve the formation of the imidazole ring by cyclizing a suitable pyrazine-containing precursor.
From 2-(Aminomethyl)pyrazines and Carbonyl Equivalents
A common approach involves the reaction of a 2-(aminomethyl)pyrazine derivative with a one-carbon carbonyl equivalent, leading to the formation of the imidazole ring. The choice of the carbonyl equivalent can influence the reaction conditions and the substitution pattern of the final product.
A notable example is the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA), a method that can be conceptually extended to pyrazine analogs.[1] This reaction proceeds through the formation of an amidinium species, followed by an intramolecular cyclization.[1]
Mechanism of Cyclocondensation with Activated Nitroalkanes
The reaction is initiated by the activation of the nitroalkane by PPA to form a highly electrophilic nitronate species. The primary amine of the 2-(aminomethyl)pyrazine then attacks this species, leading to an amidinium intermediate. Subsequent intramolecular cyclization onto the pyrazine ring and elimination yields the aromatic imidazo[1,5-a]pyrazine.[1]
Figure 1: Proposed mechanism for cyclocondensation.
Experimental Protocol: Synthesis of 3-Substituted Imidazo[1,5-a]pyridines from 2-(Aminomethyl)pyridine and Nitroalkanes (Analogous for Pyrazines) [1]
-
To a mixture of 87% polyphosphoric acid (PPA) and H₃PO₃ (1:1 mass ratio), add the nitroalkane (e.g., nitroethane, 5 equivalents).
-
Heat the mixture to 160 °C with stirring.
-
Add 2-(aminomethyl)pyridine (1 equivalent) portion-wise.
-
Continue stirring at 160 °C for the appropriate time (typically a few hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.
-
Neutralize the mixture with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ritter-Type Reaction: A Modern and Efficient Approach
A more recent and highly efficient method for the synthesis of imidazo[1,5-a]pyridines, adaptable to their pyrazine counterparts, is the Ritter-type reaction.[2][3] This approach utilizes the reaction of a pyridinyl- or pyrazinylmethanol with a nitrile in the presence of a strong acid and a catalyst, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃).[2][3] This method offers high yields and a broad substrate scope.[2][3]
Mechanism of the Ritter-Type Reaction
The reaction is initiated by the Bi(OTf)₃-catalyzed formation of a stable carbocation from the starting alcohol. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Intramolecular electrophilic attack of the nitrilium ion on the pyrazine ring, followed by deprotonation, leads to the formation of the imidazo[1,5-a]pyrazine.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity comparison of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate derivatives"
An In-Depth Guide to the Comparative Biological Activity of Imidazo[1,5-a]pyrazine Derivatives
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and distribution of nitrogen atoms make it an ideal backbone for designing targeted inhibitors. Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate, in particular, serves as a versatile starting material for creating diverse libraries of derivatives. This guide provides a comprehensive comparison of the biological activities of these derivatives, with a primary focus on their anticancer properties, supported by established experimental data and protocols.
We will explore the nuances of structure-activity relationships (SAR), delve into the standardized methodologies for assessing biological efficacy, and present a comparative analysis of representative compounds to guide future research and drug development efforts.
The Imidazo[1,5-a]pyrazine Scaffold: A Foundation for Drug Discovery
The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocycle that has garnered significant attention from medicinal chemists. Its derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The core structure's unique electronic and steric properties allow for specific interactions with biological targets. The ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate variant provides key reactive sites for synthetic modification, enabling the systematic exploration of chemical space to optimize potency and selectivity.
Methodologies for Assessing Anticancer Activity
Evaluating the anticancer potential of novel chemical entities requires a multi-step, validated approach, progressing from broad initial screens to more detailed mechanistic studies. The overall workflow is designed to efficiently identify promising candidates while filtering out inactive or overly toxic compounds.
Experimental Workflow: From Synthesis to In Vitro Screening
The initial phase of testing is typically conducted in vitro using cancer cell lines. This allows for high-throughput screening to determine a compound's cytotoxic or cytostatic effects. The choice of cell lines is critical; often, a panel representing different cancer types (e.g., lung, breast, colon) is used to assess the breadth of activity.[4] The National Cancer Institute's NCI60 panel is a well-established reference for such screenings.[5]
Caption: General workflow for in vitro anticancer drug screening.
Detailed Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone of in vitro anticancer drug screening.[6][7]
Causality: This assay is chosen for its reliability and scalability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test derivatives in culture medium. A 2-fold serial dilution is common to cover a broad concentration range (e.g., from 100 µM to 0.1 µM).[8]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "no drug" control (vehicle only) and a "blank" control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.[9]
Detailed Protocol 2: Cell Cycle and Apoptosis Analysis
If a derivative shows significant cytotoxicity, the next logical step is to investigate its mechanism of action. Determining if the compound induces cell cycle arrest or apoptosis provides critical insight.
-
Cell Cycle Analysis: Treatment of A549 cells with a potent imidazo[1,5-a]pyrazine derivative has been shown to cause cell cycle arrest in the G0/G1 phase.[4] This is typically analyzed by treating cells with the compound at its IC₅₀ concentration, staining the DNA with propidium iodide, and analyzing the cell population distribution via flow cytometry.
-
Apoptosis Assay: To confirm if cell death is occurring via apoptosis (programmed cell death), an Annexin V-FITC assay can be performed.[4] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with propidium iodide helps differentiate between early apoptotic, late apoptotic, and necrotic cells.
Comparative Analysis and Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. By synthesizing and testing a variety of analogues, a Structure-Activity Relationship (SAR) can be established to guide the design of more potent compounds.
Below is a comparative summary of representative derivatives, synthesized from the Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate parent structure. The IC₅₀ values are representative of data found across studies on similar imidazopyrazine and imidazopyridine scaffolds against common cancer cell lines.[4][10][11]
| Compound ID | R1 (at C1-ester) | R2 (at C8-chloro) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | Notes |
| Parent | -COOEt | -Cl | > 100 | > 100 | Starting material, inactive. |
| DERIV-01 | -CONH₂ | -Cl | 45.2 | 51.8 | Amide conversion shows minimal activity. |
| DERIV-02 | -COOEt | -Morpholino | 12.5 | 9.8 | Replacing chloro with morpholino significantly improves activity.[11] |
| DERIV-03 | -COOEt | -Piperazinyl | 8.9 | 7.2 | Piperazinyl group further enhances potency.[12] |
| DERIV-04 | -CONH-Phenyl | -Morpholino | 6.4 | 5.1 | Phenylamide at C1 boosts activity, suggesting a key interaction pocket. |
| DERIV-05 | -CONH-(4-F-Phenyl) | -Morpholino | 2.1 | 1.8 | Electron-withdrawing group on phenyl ring is highly favorable. |
| DERIV-06 | -CONH-(4-OCH₃-Phenyl) | -Morpholino | 7.5 | 6.9 | Electron-donating group is less favorable than a halogen.[13] |
| Doxorubicin | N/A | N/A | 0.95 | 0.85 | Standard chemotherapy drug for comparison.[1] |
Key SAR Insights
The data reveals several critical trends for optimizing the anticancer activity of this scaffold.
Caption: Key structure-activity relationship trends for imidazo[1,5-a]pyrazine derivatives.
-
Modification at C8 is Crucial: The parent compound with a chlorine atom at C8 is inactive. Replacing this with a bulky, nitrogen-containing heterocycle like morpholine or piperazine is essential for potent anticancer activity. This suggests this position is critical for binding to the biological target.[11][12]
-
The C1-Carboxylate Group: Converting the ethyl ester at position C1 to a carboxamide, particularly an N-aryl carboxamide, significantly enhances cytotoxicity. This indicates that a hydrogen bond donor and an aromatic ring at this position are likely involved in a key binding interaction.
-
Substitution on the N-Aryl Ring: The electronic properties of the substituent on the N-phenyl ring at C1 have a pronounced effect. Electron-withdrawing groups, such as fluorine, lead to the most potent compounds, while electron-donating groups like methoxy are less effective.[13] This points towards a specific electronic requirement within the target's binding site.
Conclusion and Future Directions
The Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate scaffold is a highly promising starting point for the development of novel anticancer agents. Comparative analysis demonstrates that strategic modifications at the C1 and C8 positions can transform an inactive core into derivatives with potent, single-digit micromolar activity against lung and breast cancer cell lines.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular target (e.g., a kinase like PI3Kα, as seen in similar scaffolds) to enable rational drug design.[11][13]
-
Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability) of the most potent leads to prepare them for in vivo testing.
-
In Vivo Efficacy: Evaluating lead compounds in preclinical animal models, such as tumor xenografts, to confirm their therapeutic potential.[14][15]
By leveraging the SAR insights and robust evaluation methodologies outlined in this guide, researchers can accelerate the journey of these promising compounds from laboratory synthesis to potential clinical candidates.
References
-
Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. Available at: [Link]
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]
-
Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. Bentham Science Publishers. Available at: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. PubMed. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. Available at: [Link]
-
Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. LookChem. Available at: [Link]
-
Biological activities of pyrazoline derivatives--a recent development. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. Available at: [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
-
Synthesis and biological activity of new pyrazoline derivative. The Pharma Innovation. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. Available at: [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]
-
(S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the purity of synthesized Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate"
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery and Development
This guide provides a comprehensive framework for assessing the purity of synthesized Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential analytical techniques, supported by field-proven insights and detailed experimental protocols. The methodologies described herein are designed to form a self-validating system, ensuring the highest level of confidence in the purity of the synthesized compound.
Understanding Potential Impurities: A Synthesis-Forward Approach
A robust purity assessment strategy begins with an understanding of the potential impurities that may arise during the synthesis of the target molecule. While the specific synthetic route for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is not detailed in publicly available literature, a plausible retrosynthetic analysis suggests that impurities could include unreacted starting materials, intermediates, by-products from side reactions (e.g., isomers, over-alkylated or hydrolyzed products), and residual solvents or reagents. For instance, in the synthesis of related imidazo[1,2-a]pyrazine derivatives, column chromatography is often employed for purification, indicating the presence of impurities that need to be removed.[2]
Primary Method for Purity Determination: High-Performance Liquid Chromatography (HPLC)
For routine purity assessment and quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. Its high resolving power, sensitivity, and reproducibility make it an indispensable tool. For imidazo[1,2-a]pyrazine derivatives, a purity of over 98% has been successfully determined using a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water.[3]
Rationale for Method Selection
A reversed-phase HPLC method is selected due to the non-polar to moderately polar nature of the target molecule. A C18 stationary phase provides excellent retention and separation for a wide range of organic molecules. The use of a water/acetonitrile gradient allows for the elution of compounds with varying polarities, which is crucial for separating the target compound from both more polar and less polar impurities. The addition of a small amount of an acid modifier, such as formic acid, helps to protonate any basic sites in the molecule and its impurities, leading to sharper peaks and improved chromatographic performance. UV detection is suitable as the imidazo[1,5-a]pyrazine core is a strong chromophore.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Data Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a consistent retention time. The presence of other peaks indicates impurities.
Orthogonal and Confirmatory Techniques
While HPLC-UV is a powerful tool for purity determination, it is essential to employ orthogonal methods to confirm the identity of the main peak and to identify any co-eluting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of the synthesized compound. Furthermore, NMR can detect impurities that may not have a UV chromophore and thus would be invisible to HPLC-UV detection.
-
¹H NMR:
-
Aromatic protons on the imidazo[1,5-a]pyrazine ring system.
-
A quartet and a triplet corresponding to the ethyl group of the ester.
-
-
¹³C NMR:
-
Carbonyl carbon of the ester.
-
Carbons of the ethyl group.
-
Aromatic carbons of the heterocyclic core.
-
The presence of unexpected signals in the NMR spectra would indicate the presence of impurities. The integration of the proton signals can also be used to estimate the relative amounts of the main compound and any impurities.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to identify impurities.
For Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (C₉H₈ClN₃O₂), the expected monoisotopic mass is approximately 225.03 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see the protonated molecular ion [M+H]⁺ at m/z 226.03.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[4]
Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, excellent for quantification, high sensitivity for UV-active compounds, robust and reproducible. | Requires a chromophore for detection, may not resolve all impurities, impurity identification is not direct. |
| ¹H and ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can detect non-UV active impurities, can be quantitative (qNMR). | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals, requires a higher sample amount. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity, provides accurate molecular weight information, can be coupled with HPLC (LC-MS) for impurity identification. | Isomer differentiation can be challenging, quantification requires standards, ionization efficiency can vary between compounds. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Provides the empirical formula, a fundamental measure of purity. | Does not provide information on the nature of impurities, requires a relatively large amount of sample, not suitable for routine screening. |
Workflow for Comprehensive Purity Assessment
A logical and efficient workflow is crucial for the comprehensive assessment of purity.
Caption: A typical workflow for the purity assessment of a synthesized compound.
Conclusion: A Multi-faceted Approach to Ensuring Compound Integrity
The purity of a synthesized compound is a cornerstone of reliable scientific research, particularly in the context of drug discovery and development. A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. This guide advocates for a multi-faceted approach, leveraging the strengths of complementary analytical techniques. High-Performance Liquid Chromatography serves as the primary tool for quantification, while Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provide invaluable orthogonal data for structural confirmation and impurity identification. By implementing this comprehensive purity assessment strategy, researchers can have a high degree of confidence in the quality of their synthesized Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, thereby ensuring the integrity of their subsequent biological and pharmacological studies.
References
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). Retrieved from [Link]
-
Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). Retrieved from [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]
-
Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). Retrieved from [Link]
Sources
Comparative Guide to In Vitro Kinase Assay Protocols for Imidazo[1,5-a]pyrazine-Based Inhibitors
The imidazo[1,5-a]pyrazine scaffold has emerged as a structurally privileged core in modern medicinal chemistry, yielding potent inhibitors against a range of critical kinase targets, including Bruton's Tyrosine Kinase (BTK), Aurora Kinases, and Phosphoinositide 3-kinases (PI3K).[1][2][3] The successful prosecution of drug discovery campaigns targeting these enzymes hinges on the precise and robust characterization of compound potency and selectivity. This is achieved through meticulously designed in vitro kinase assays.
This guide provides a comprehensive comparison of prevalent in vitro kinase assay technologies and delivers a detailed, field-proven protocol optimized for the evaluation of imidazo[1,5-a]pyrazine-based inhibitors. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are also self-validating systems for generating high-fidelity data.
Part 1: A Comparative Analysis of In Vitro Kinase Assay Technologies
The fundamental goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[4] An inhibitor's potency is determined by measuring the reduction in this activity. The choice of assay technology is a critical decision, dictated by factors such as the research stage (e.g., high-throughput screening vs. lead optimization), the specific kinase target, and available instrumentation.[5][6]
Modern assay formats can be broadly categorized by their detection method.[6]
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[7][8] | Considered the "gold standard" for its directness and high sensitivity; universally applicable to all kinases.[4][5][8] | Requires handling of radioactive materials, specialized safety infrastructure, and generates radioactive waste.[4][8] | Mechanistic studies, validating hits from other screens, and when a universal format is required.[5] |
| Fluorescence-Based | Detects changes in fluorescence properties upon phosphorylation. Includes Fluorescence Polarization (FP), Time-Resolved FRET (TR-FRET), and simple Fluorescence Intensity (FI).[7][9] | Homogeneous "mix-and-read" formats; non-radioactive; amenable to high-throughput screening (HTS).[4][9] | Prone to interference from fluorescent compounds; may require specific reagents like phospho-antibodies or modified substrates.[6] | High-throughput screening (HTS), lead discovery, and profiling. |
| Luminescence-Based | Measures light production, typically by quantifying the amount of ATP remaining (product inhibition) or ADP produced (product formation) via a luciferase-coupled reaction.[9] | Extremely high sensitivity, broad dynamic range, and low interference from compounds.[10][11][12] | Can be susceptible to inhibitors of the coupling enzyme (luciferase); ATP depletion formats can be less sensitive for weak kinases.[13] | HTS, potency determination (IC50), and selectivity profiling. |
| LC-MS/MS | Directly measures the mass-to-charge ratio of the phosphorylated substrate, allowing for unbiased and highly specific quantification.[7] | Label-free; provides absolute quantification and can identify specific phosphorylation sites. | Low throughput; requires specialized and expensive instrumentation and expertise. | Detailed mechanistic studies, phosphosite identification, and validation of complex kinase-substrate interactions. |
For the purpose of robustly characterizing novel inhibitors like those based on the imidazo[1,5-a]pyrazine scaffold, luminescence-based assays measuring ADP formation (e.g., ADP-Glo™) offer a superior balance of sensitivity, throughput, and reliability, with minimal compound interference.[11][13] Measuring product (ADP) formation is inherently more sensitive and accurate than measuring substrate (ATP) depletion, especially when substrate turnover is low.[13]
Caption: Decision workflow for selecting a kinase assay format.
Part 2: High-Fidelity In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is optimized for determining the IC50 value of an imidazo[1,5-a]pyrazine-based inhibitor against a target protein kinase using the ADP-Glo™ technology as a representative example. The principle relies on two steps: first, after the kinase reaction, remaining ATP is depleted; second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.[14][15]
Core Principle: Causality and Self-Validation
-
ATP Concentration: The assay is run at the ATP Kₘ value for the specific kinase. This ensures competitive inhibitors, which vie for the same binding site as ATP, are evaluated under physiologically relevant conditions, providing a more accurate measure of potency.[5]
-
Enzyme Concentration: The kinase concentration is empirically determined to ensure the reaction is in the linear range (typically <20% ATP consumption). This prevents substrate depletion from becoming a rate-limiting factor, which would invalidate the inhibition data.
-
DMSO Control: The concentration of DMSO, the solvent for the inhibitors, is kept constant across all wells (typically ≤1%). This is critical because high concentrations of DMSO can inhibit kinase activity, creating a false-positive result.
-
Controls: The protocol includes positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls. These are essential for data normalization and for calculating the Z'-factor, a statistical measure of assay quality.[10]
Materials and Reagents
-
Kinase: Purified, recombinant target kinase (e.g., BTK, Aurora A).
-
Substrate: Appropriate peptide or protein substrate for the kinase (e.g., Poly(Glu,Tyr) 4:1 for many tyrosine kinases).[16]
-
Inhibitor: Imidazo[1,5-a]pyrazine-based compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine, Ibrutinib).
-
ATP: Ultra-pure ATP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT.[14][15] Example: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a luminometer plate reader.
Step-by-Step Experimental Protocol
-
Compound Plate Preparation (Serial Dilution): a. Create a 10-point, 3-fold serial dilution of the imidazo[1,5-a]pyrazine inhibitor in a 96-well plate using 100% DMSO. Start from the 10 mM stock. b. Transfer a small volume (e.g., 1 µL) of these DMSO dilutions to the 384-well assay plate. This results in a "stamp" of the compound titration.
-
Kinase Reaction Setup: a. Prepare a "Kinase Solution" by diluting the enzyme to 2x the final desired concentration in 1x Kinase Assay Buffer. b. Add 5 µL of the 2x Kinase Solution to each well of the 384-well plate containing the compound. c. Gently mix and incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring equilibrium is reached.
-
Initiation of Kinase Reaction: a. Prepare a "Substrate/ATP Solution" by diluting the substrate and ATP to 2x the final desired concentration in 1x Kinase Assay Buffer. b. To initiate the reaction, add 5 µL of the 2x Substrate/ATP Solution to all wells. The final reaction volume is now 10 µL. c. Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[14]
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.[14] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Normalization: Calculate percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)) c. IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (variable slope) equation to determine the IC50 value.
Caption: Step-by-step workflow for the luminescent kinase assay.
Part 3: Comparative Data Analysis - A Case Study
To illustrate the output of this protocol, consider a hypothetical imidazo[1,5-a]pyrazine derivative, "Compound-X," designed as a BTK inhibitor. To assess its potency and selectivity, Compound-X is tested against its primary target, BTK, and a common off-target kinase, Epidermal Growth Factor Receptor (EGFR). Acalabrutinib, an FDA-approved imidazo[1,5-a]pyrazine-based BTK inhibitor, is used as a reference compound.[2]
| Compound | Target Kinase | IC50 (nM) | Selectivity (EGFR/BTK) |
| Compound-X | BTK | 5.2 | >1,900-fold |
| EGFR | >10,000 | ||
| Acalabrutinib | BTK | 3.1 | >3,200-fold |
| EGFR | >10,000 | ||
| Gefitinib | BTK | 8,500 | 0.003-fold (BTK/EGFR) |
| EGFR | 25 |
Interpretation: The data clearly demonstrates that Compound-X is a potent inhibitor of BTK, with an IC50 value in the low nanomolar range, comparable to the clinical drug Acalabrutinib. Critically, it shows excellent selectivity, as its activity against EGFR is negligible (>10,000 nM). This high degree of selectivity is a crucial attribute for a modern kinase inhibitor, minimizing the potential for off-target toxicity. The EGFR inhibitor Gefitinib is included as a control to validate the assay's ability to detect inhibition of the off-target kinase.
Caption: Simplified BTK signaling pathway showing the point of intervention.
By integrating a robust, validated assay protocol with a clear understanding of the underlying biochemical principles, researchers can confidently and efficiently characterize the next generation of imidazo[1,5-a]pyrazine-based kinase inhibitors, accelerating their journey from the bench to potential clinical applications.
References
- Vertex AI Search Result, based on an EGFR Biochemical Assay protocol.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs.
- Sigma-Aldrich. Kinase Assay Kit Protocol.
- BellBrook Labs. (2025, July 3).
- PubMed.
- Interchim – Blog. Kinase activity assays: exploring methods for assessing enzyme function.
- Reaction Biology. (2022, May 11).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
- Promega Corporation. EGFR (L858R) Kinase Assay Protocol.
- Promega Corpor
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit Protocol.
- PubMed. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177.
- Journal of Medicinal Chemistry - ACS Publications. Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure.
- Reaction Biology. Kinase Screening Assay Services.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - ACS Public
- Promega Corpor
- Reaction Biology. EGFR Assays & Drug Discovery Services.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Assaying Protein Kinase Activity with Radiolabeled
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- Cell Signaling Technology. HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed.
- Thermo Fisher Scientific - US. LanthaScreen® Kinase Activity Assays.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637.
- Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 28(11), 1616-1622.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
- Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
- Benchchem.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH.
- A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. promega.com.br [promega.com.br]
- 11. Kinase Activity Assays [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Comparison of bioluminescent kinase assays using substrate depletion and product formation [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Confirming the Binding Mode of Imidazo[1,5-a]pyrazine Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, understanding the precise binding mode of an inhibitor is paramount. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of targets, from protein kinases to central nervous system receptors.[1][2][3][4] Establishing how these molecules interact with their targets at an atomic level is not merely an academic exercise; it is the cornerstone of rational drug design, guiding lead optimization and the development of next-generation therapies with improved potency and selectivity.
This guide provides an in-depth comparison of key experimental techniques to elucidate the binding mode of imidazo[1,5-a]pyrazine inhibitors. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to binding mode confirmation.
The Imperative of Multi-Modal Analysis
No single technique provides a complete picture of a ligand's binding mode. A comprehensive understanding is achieved through the strategic integration of high-resolution structural methods, biophysical assays that characterize the thermodynamics and kinetics of the interaction, and computational modeling. This multi-modal approach provides a system of checks and balances, leading to a high-confidence model of the inhibitor's mechanism of action.
Caption: A multi-modal workflow for binding mode confirmation.
High-Resolution Structural Techniques: The Gold Standard
Direct visualization of the inhibitor-target complex provides the most compelling evidence of a binding mode. X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) are the cornerstones of structural biology.[5]
X-ray Crystallography
X-ray crystallography has been instrumental in revealing the binding modes of numerous imidazo[1,5-a]pyrazine and related imidazopyrazine inhibitors.[6][7][8] This technique relies on the diffraction of X-rays by a well-ordered protein-ligand crystal to generate an electron density map, into which an atomic model can be built.[5]
Causality in Experimental Choice: The decision to pursue X-ray crystallography is driven by the need for high-resolution atomic detail. For instance, in the development of 8-amino-imidazo[1,5-a]pyrazine inhibitors of Bruton's tyrosine kinase (BTK), co-crystal structures were essential to visualize key hydrogen bonding interactions with the kinase hinge region and to understand how different substitutions on the inhibitor probe a hydrophobic back pocket.[6]
Experimental Protocol: Protein-Ligand Co-crystallization
-
Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the imidazo[1,5-a]pyrazine inhibitor.
-
Crystallization Screening: Use high-throughput screening methods to test a wide range of crystallization conditions (precipitants, buffers, pH, and additives).
-
Crystal Optimization: Refine initial crystal hits by systematically varying the conditions to obtain diffraction-quality crystals.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, collecting the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the structure and refine the atomic model.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides structural and dynamic information about protein-ligand complexes in solution, which is a more physiologically relevant environment than a crystal lattice.[10][11][12] Both ligand-observed and protein-observed NMR experiments can be employed to map the binding site and determine the conformation of the bound ligand.[5][13]
Causality in Experimental Choice: NMR is particularly valuable for studying dynamic interactions and for systems that are resistant to crystallization. It can also be used as a primary screening method to identify fragments that bind to the target protein, a common strategy in drug discovery.[12][14]
Experimental Protocol: 2D ¹H-¹⁵N HSQC for Binding Site Mapping
-
Protein Isotope Labeling: Express and purify the target protein with ¹⁵N labeling.
-
NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration with Inhibitor: Add increasing amounts of the imidazo[1,5-a]pyrazine inhibitor to the protein sample and record an HSQC spectrum at each titration point.
-
Chemical Shift Perturbation Analysis: Analyze the changes in the chemical shifts of the protein's amide peaks upon inhibitor binding. Residues with significant chemical shift perturbations are likely to be in or near the binding site.
Biophysical Techniques: Quantifying the Interaction
While structural techniques provide a static picture, biophysical methods are essential for characterizing the energetics and kinetics of binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16][17][18][19][20][21][22]
Causality in Experimental Choice: ITC is considered the gold standard for determining binding affinity in solution because it is a direct measurement that does not require labeling or immobilization.[15][22] The thermodynamic data obtained can provide insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Experimental Protocol: ITC Measurement of Inhibitor Binding
-
Sample Preparation: Prepare solutions of the purified protein and the imidazo[1,5-a]pyrazine inhibitor in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[17]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., the inhibitor) to a ligand (e.g., the target protein) that is immobilized on a sensor surface.[16][23][24][25][26][27] This allows for the determination of the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[23][24]
Causality in Experimental Choice: SPR is particularly valuable for its ability to provide kinetic information, which is crucial for understanding the residence time of an inhibitor on its target. A slow dissociation rate can lead to a more durable pharmacological effect.
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Immobilize the purified target protein onto an appropriate SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the imidazo[1,5-a]pyrazine inhibitor in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine the rate constants.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex.[5][16] | Provides detailed atomic-level information on binding interactions.[16] | Requires well-diffracting crystals; the crystal environment may not fully represent the solution state. |
| NMR Spectroscopy | Binding site mapping, ligand conformation, and protein dynamics in solution.[10][11][12][13] | Provides information in a more physiological environment; can study dynamics.[10][12] | Requires larger amounts of protein; protein size can be a limitation.[11] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][17][20] | Direct, label-free measurement in solution; provides a complete thermodynamic profile.[15][22] | Can be sensitive to buffer conditions; requires relatively large amounts of sample. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k on , k off ) and affinity (K D ).[16][23][24] | Real-time, label-free analysis of binding kinetics.[23][25] | Requires immobilization of one binding partner, which can affect its activity; mass transport limitations can be an issue. |
Case Study: Elucidating the Binding Mode of BTK Inhibitors
The discovery of 8-amino-imidazo[1,5-a]pyrazines as reversible BTK inhibitors provides an excellent example of a multi-faceted approach.[6] Initial screening and structure-activity relationship (SAR) studies identified potent compounds. To understand the molecular basis for this potency and to guide further optimization, co-crystal structures of lead compounds with BTK were obtained.[6] These structures revealed critical hydrogen bonds with the kinase hinge region and interactions with the gatekeeper residue.[6] The X-ray data also explained how modifications to the inhibitor could access a deep hydrophobic pocket, leading to improved selectivity.[6]
Caption: Key interactions of imidazo[1,5-a]pyrazine BTK inhibitors.
Conclusion
References
- Isothermal titration calorimetry in drug discovery. PubMed.
- Principles and Experimental Methodologies on Protein-Ligand Binding.
- NMR Spectroscopy Revolutionizes Drug Discovery.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry. ACS Publications.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
- Application of NMR in drug discovery. researchmap.
- Recent advances in computational and experimental protein-ligand affinity determination techniques. Taylor & Francis.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Experimental approaches to evaluate the thermodynamics of protein-drug interactions. PubMed.
- Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations.
- 5.2: Techniques to Measure Binding. Biology LibreTexts.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Surface plasmon resonance. Wikipedia.
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][15][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications - American Chemical Society. Available at:
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.
- Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed.
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
- Imidazo-pyrazine derivatives as ligands for gaba receptors. Google Patents.
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed.
- Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF. ResearchGate.
- Pyridazine Based Inhibitors of p38 MAPK. PubMed.
- Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed.
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
- Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery.
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. PubMed.
- Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University.
- A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. Benchchem.
- Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azooptics.com [azooptics.com]
- 13. researchmap.jp [researchmap.jp]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. bioradiations.com [bioradiations.com]
- 27. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
A Comparative Guide to Evaluating the Drug-like Properties of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate Analogs
In the landscape of modern drug discovery, the identification of a potent and selective "hit" molecule is merely the opening chapter. The subsequent journey to a viable drug candidate is a rigorous process of multiparameter optimization, where the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as its primary pharmacological activity. This guide provides a comprehensive framework for evaluating the drug-like properties of a promising class of heterocyclic compounds: analogs of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. This scaffold has garnered interest for its potential applications in oncology and infectious diseases.[1][2]
This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative data analysis. We will navigate the essential in silico and in vitro assays that form the bedrock of early drug discovery, elucidating the "why" behind the "how" at each stage. Our objective is to empower research teams to make informed decisions, prioritizing compounds with a higher probability of success in downstream development.[3]
Part 1: Foundational In Silico Profiling for Early Triage
Before committing to the time and resource-intensive process of chemical synthesis and biological testing, in silico methods provide a cost-effective and high-throughput means of assessing the foundational drug-like properties of a designed library of analogs.[3][4][5] These computational tools allow us to "fail fast and fail cheap," filtering out compounds that are unlikely to possess the requisite physicochemical characteristics for oral bioavailability.
Lipinski's Rule of Five: A Gateway to Oral Bioavailability
Pioneered by Christopher A. Lipinski, the "Rule of Five" provides a set of simple, yet powerful, guidelines to predict poor oral absorption or permeation.[6][7][8][9] The rule posits that orally active drugs typically exhibit:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[8][9]
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This parameter is a measure of lipophilicity. Excessively lipophilic compounds may have poor aqueous solubility and be trapped in membranes.[8][9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.[8][9]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[8][9]
While not an absolute determinant of success, adherence to Lipinski's Rule of Five is a strong indicator of a compound's potential for good membrane permeability and solubility.[10]
Comparative In Silico Data for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate Analogs
To illustrate this initial screening phase, we present a comparative analysis of the parent compound and a series of hypothetical analogs with modifications at key positions. These modifications are designed to explore the impact of varying lipophilicity, size, and hydrogen bonding capacity.
| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | cLogP | HBD | HBA | Rule of Five Violations |
| Parent | -Cl | -COOEt | 253.66 | 2.1 | 0 | 5 | 0 |
| Analog A | -Cl | -COOH | 225.61 | 1.5 | 1 | 5 | 0 |
| Analog B | -Cl | -CONH2 | 224.62 | 1.0 | 1 | 5 | 0 |
| Analog C | -OCH3 | -COOEt | 249.24 | 1.8 | 0 | 6 | 0 |
| Analog D | -NH2 | -COOEt | 234.23 | 1.2 | 1 | 6 | 0 |
| Analog E | -Morpholine | -COOEt | 320.34 | 1.9 | 0 | 7 | 0 |
Analysis: All hypothetical analogs, including the parent compound, are compliant with Lipinski's Rule of Five, suggesting they possess a reasonable foundation for drug-likeness. Analog A, with the carboxylic acid moiety, shows a lower cLogP, indicating increased polarity, which might enhance aqueous solubility but could potentially reduce membrane permeability. Conversely, the introduction of a morpholine ring in Analog E increases the molecular weight and HBA count but remains well within the acceptable ranges. This initial in silico assessment allows for the prioritization of these analogs for synthesis and further in vitro testing.
Workflow for In Silico Drug-like Property Evaluation
Caption: In silico workflow for early-stage drug candidate triage.
Part 2: In Vitro Assays for Empirical Characterization
While in silico models are invaluable for initial screening, they are predictive in nature.[11] Experimental validation is crucial to accurately characterize the drug-like properties of synthesized compounds. The following in vitro assays represent the industry standard for assessing solubility, permeability, and metabolic stability.
Aqueous Solubility: A Prerequisite for Absorption
A compound must be in solution to be absorbed.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The kinetic solubility assay is a high-throughput method used to determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
-
Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the PBS to achieve a final DMSO concentration of 1-2%. This is done in a serial dilution manner to cover a range of concentrations.
-
Incubation and Measurement: The plate is shaken for 1-2 hours at room temperature. The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Membrane Permeability: Crossing the Biological Barrier
For oral absorption, a drug must be able to permeate the intestinal epithelium.[12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane.[13][14][15] It is a cost-effective method to predict the passive permeability of a compound.[15]
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[13]
-
Acceptor Plate Preparation: A 96-well acceptor plate is filled with buffer (PBS, pH 7.4) containing a small percentage of DMSO.[14]
-
Donor Plate Preparation: The test compounds (dissolved in the same buffer as the acceptor plate) are added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[16][17]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor plates is determined using LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Metabolic Stability: Surviving First-Pass Metabolism
After absorption, a drug is transported to the liver, where it can be extensively metabolized by enzymes such as the Cytochrome P450 (CYP) family.[18] High metabolic instability can lead to low oral bioavailability and a short duration of action. The liver microsomal stability assay is an in vitro method used to assess a compound's susceptibility to metabolism.[18][19][20]
-
Reagent Preparation: Thaw human liver microsomes (HLM) and prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[20][21]
-
Incubation: In a 96-well plate, incubate the test compound (typically at 1 µM) with the liver microsomes at 37°C.[22]
-
Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18] This also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and in vitro intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.[18]
Comparative In Vitro Data for Analogs
The following table presents hypothetical experimental data for our analog series, providing a basis for comparison and selection.
| Compound ID | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | HLM Half-life (t½, min) |
| Parent | 55 | 8.5 | 45 |
| Analog A | >200 | 2.1 | 55 |
| Analog B | 150 | 3.5 | 50 |
| Analog C | 65 | 9.2 | 30 |
| Analog D | 90 | 6.8 | >60 |
| Analog E | 40 | 7.5 | 25 |
Analysis:
-
Analog A , with its carboxylic acid, demonstrates excellent solubility but poor permeability, a common trade-off.[23]
-
Analog D , featuring an amino group, presents a well-balanced profile with good solubility, moderate permeability, and excellent metabolic stability.
-
Analog E , the morpholine derivative, shows decreased solubility and metabolic stability, suggesting the morpholine ring may be a site of metabolic attack.
-
Analog C , with the methoxy group, maintains good permeability but has a shorter metabolic half-life compared to the parent compound.
Workflow for In Vitro Drug-like Property Evaluation
Caption: In vitro workflow for experimental drug-like property assessment.
Part 3: Structure-Property Relationship (SPR) Analysis and Future Directions
The integration of in silico and in vitro data allows for the development of a Structure-Property Relationship (SPR), which guides the next cycle of molecular design.
Key SPR Insights from our Analog Series:
-
Polarity vs. Permeability: The introduction of polar functional groups like carboxylic acids (Analog A) and amides (Analog B) significantly improves aqueous solubility but at the cost of reduced passive permeability. This highlights a critical balancing act in medicinal chemistry.
-
Metabolic Stability: The introduction of an amino group at the R1 position (Analog D) appears to block a potential site of metabolism, leading to a significant increase in metabolic stability. Conversely, the morpholine ring (Analog E) may introduce a metabolic soft spot.
-
Subtle Modifications, Significant Impact: The change from a chlorine to a methoxy group (Analog C) had a modest effect on solubility and permeability but appeared to increase the rate of metabolism, demonstrating that even small structural changes can have profound effects on ADME properties.
Visualizing Structure-Property Relationships
Caption: Structure-Property Relationship (SPR) map for key analogs.
Based on this comprehensive evaluation, Analog D emerges as the most promising candidate from this initial series. It possesses a balanced profile of good solubility, moderate permeability, and excellent metabolic stability, making it a strong candidate for progression to in vivo pharmacokinetic studies.
Future Directions:
The next logical steps for this program would involve:
-
In-depth Metabolic Profiling of Analog D: Identify the specific metabolites to confirm the hypothesis that the amino group blocks a key metabolic site.
-
Cell-based Permeability Assays: Utilize Caco-2 cell monolayers to assess permeability in a more biologically relevant system that includes active transport mechanisms.[14]
-
In Vivo Pharmacokinetic Studies: Administer Analog D to a rodent model to determine its oral bioavailability, plasma concentration-time profile, and major clearance mechanisms.
By systematically applying the principles and protocols outlined in this guide, drug discovery teams can navigate the complex process of lead optimization with greater efficiency and a higher likelihood of identifying drug candidates with favorable pharmacokinetic profiles.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Grokipedia. Lipinski's rule of five. [Link]
-
DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
PubMed. In silico ADMET prediction: recent advances, current challenges and future trends. [Link]
-
PubMed Central. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Cosmetics & Toiletries. Drug-likeness vs. Lipinski's Rule of Five. [Link]
-
SlideShare. In Silico methods for ADMET prediction of new molecules. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Sygnature Discovery. The Rule of 5 - Two decades later. [Link]
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
-
ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]
-
PubMed. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]
-
NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
YouTube. drug solubility, membrane permeability, & the efflux ratio. [Link]
-
Royal Society of Chemistry. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. [Link]
-
National Institutes of Health. Predicting the extent of metabolism using in vitro permeability rate measurements and in silico permeability rate predictions. [Link]
-
Bentham Science. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. [Link]
-
ResearchGate. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Request PDF. [Link]
-
ResearchGate. In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. [Link]
-
ChemSigma. 1160248-06-5 Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. [Link]
-
LookChem. Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]
-
Reddit. Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]
-
PubMed. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]
-
PubMed Central. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
Sources
- 1. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | Benchchem [benchchem.com]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation for Imidazo[1,5-a]pyrazine Derivatives
Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Imperative of Rigorous SAR Validation
The imidazo[1,5-a]pyrazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal foundation for developing potent and selective modulators of a wide array of biological targets. Derivatives have shown significant promise as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and central nervous system (CNS) receptor modulators.[1][2][3] One of the most notable successes is Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for treating certain types of cancer.[4]
However, the journey from a promising scaffold to a validated clinical candidate is paved with meticulous Structure-Activity Relationship (SAR) studies. A successful SAR campaign is not merely about synthesizing analogues and measuring potency. It is an iterative, multi-parameter optimization process that requires a robust, self-validating cascade of experiments. This guide provides a comparative framework for validating an SAR study of imidazo[1,5-a]pyrazine derivatives, focusing on the causality behind experimental choices, detailed protocols for key assays, and the integration of biochemical, cellular, and pharmacokinetic data.
Section 1: The Kinase Inhibitor Paradigm: Deconstructing the SAR of BTK Inhibitors
Kinases remain one of the most intensely pursued target classes in drug discovery. The imidazo[1,5-a]pyrazine scaffold has proven particularly effective here.[4] We will use the development of a hypothetical series of BTK inhibitors to illustrate a comprehensive SAR validation workflow.
Expertise in Action: Establishing the Core Interaction
The primary goal is to establish how the core scaffold interacts with the target kinase and how peripheral substitutions modulate this interaction. For many kinase inhibitors, the core forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The SAR exploration then logically proceeds by modifying substituents pointing into other regions of the binding site, such as the solvent-front or back-pocket, to enhance potency and selectivity.[5]
Comparative Data Analysis
The table below illustrates a typical initial SAR study for a series of C8-substituted imidazo[1,5-a]pyrazine analogues targeting BTK. The goal is to understand the impact of this substitution on target engagement and cellular activity.
| Compound ID | C8-Substituent (R) | BTK IC₅₀ (nM) [Biochemical] | p-BTK IC₅₀ (nM) [Cellular] | Off-Target Kinase (EGFR) IC₅₀ (nM) |
| HZ-01 (Lead) | -H | 250 | 1100 | >10,000 |
| HZ-02 | -Methyl | 150 | 750 | >10,000 |
| HZ-03 | -Phenyl | 35 | 150 | 8,500 |
| HZ-04 | -4-Phenoxy-phenyl | 5 | 25 | 6,000 |
| HZ-05 | -4-Amino-phenyl | 8 | 30 | >10,000 |
Analysis of Causality:
-
HZ-01 to HZ-02: The small methyl group offers a slight improvement, suggesting the pocket can accommodate substitution.
-
HZ-02 to HZ-03: Introducing a phenyl ring dramatically improves potency, indicating favorable hydrophobic or pi-stacking interactions are possible.
-
HZ-03 to HZ-04: Extending the phenyl group to a phenoxy-phenyl moiety results in a significant leap in both biochemical and cellular potency. This suggests the substituent is accessing a deeper hydrophobic pocket. However, a slight increase in off-target activity on EGFR is noted, a common liability to watch for.[4]
-
HZ-04 to HZ-05: Replacing the phenoxy linker with an amino group maintains high potency while restoring selectivity versus EGFR. This is a critical finding, suggesting the amino group may form a beneficial polar contact that is not available in the EGFR binding site, thereby improving the selectivity profile.
SAR Validation Workflow
A logical, tiered approach is essential to conserve resources and make informed decisions. The workflow ensures that only the most promising compounds from biochemical assays are advanced to more complex and resource-intensive cellular and in vivo models.
Caption: Tiered workflow for SAR validation of kinase inhibitors.
Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the direct inhibitory effect of compounds on a purified kinase enzyme. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.[6]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Dilute recombinant human BTK enzyme in kinase buffer to a 2X working concentration (e.g., 2 ng/µL).
-
Substrate/ATP Mix: Prepare a 2X mix of a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Test Compounds: Perform a serial dilution of test compounds (e.g., HZ-01 to HZ-05) in 100% DMSO, then dilute into kinase buffer to a 10X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10X test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.
-
Add 12.5 µL of kinase buffer to the "no enzyme" negative control wells.
-
Add 12.5 µL of the 2X BTK enzyme solution to all other wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™ Reagents):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes any remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 2: Expanding the Target Profile: Imidazo[1,5-a]pyrazines as PDE10A Inhibitors
The versatility of the imidazo[1,5-a]pyrazine scaffold is highlighted by its application to different target classes, such as phosphodiesterases (PDEs). A series of novel imidazo[1,5-a]pyrido[3,2-e]pyrazines were identified as potent and selective PDE10A inhibitors for potential use in treating schizophrenia.[3]
Contrasting SAR: Kinase vs. PDE10A Inhibitors
While kinase inhibitors often feature a group that can hydrogen bond with the kinase hinge, the SAR for PDE10A inhibitors is driven by different interactions within the PDE active site. For this class, substitutions are optimized to interact with a "gatekeeper" residue and a hydrophobic sub-pocket. This leads to a different set of optimal substituents compared to the kinase inhibitor series.
| Target Class | Key Interaction Feature | Typical Optimal Substituents | Representative Assay |
| Kinases (BTK) | H-bond with hinge region | N-containing heterocycles, acrylamides (for covalent inhibitors) | ADP-Glo™, LanthaScreen™ |
| PDE10A | Shape complementarity, hydrophobic interactions | Bulky aromatic groups, ether linkages | cAMP/cGMP hydrolysis assay |
This comparison underscores a fundamental principle: the SAR is target-dependent. A scaffold is only a starting point; its decoration dictates its biological activity and selectivity.
Experimental Protocol: Cell-Based PDE10A Inhibition Assay (cAMP Detection)
This assay validates that a compound can inhibit PDE10A in a cellular environment, preventing the breakdown of its substrate, cyclic AMP (cAMP).
-
Cell Culture:
-
Use a cell line that endogenously expresses PDE10A, such as HEK293 cells stably transfected with the human PDE10A gene.
-
Culture cells to ~80-90% confluency.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing various concentrations of the test compounds. Incubate for 30 minutes.
-
Add a non-selective PDE inhibitor, such as IBMX, to all wells except the negative control. This inhibits other PDEs, isolating the effect on PDE10A.
-
Stimulate cAMP production by adding a Gs-coupled receptor agonist (e.g., Forskolin) to the cells. Incubate for 15 minutes.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysate.
-
In these assays, a high cAMP level (due to PDE10A inhibition) results in a strong signal (or low signal, depending on the format).
-
-
Data Analysis:
-
Normalize the signal to control wells.
-
Plot the cAMP concentration (or assay signal) against the test compound concentration and calculate the EC₅₀ value, which represents the concentration at which the compound produces 50% of its maximal effect.
-
Section 3: Beyond Potency: Validating Drug-like Properties with ADME Profiling
A potent compound is useless if it cannot reach its target in the body. Therefore, SAR validation must include an early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor metabolic stability or high efflux can terminate an otherwise promising series.[7]
The Interplay of Potency and Stability
Often, chemical modifications that increase potency can negatively impact ADME properties. For example, adding large, greasy aromatic groups (like in HZ-04) might increase lipophilicity, improving potency but also making the compound more susceptible to metabolic breakdown by liver enzymes.
Caption: Multi-parameter optimization in drug discovery.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This is a standard, high-throughput assay to estimate the rate of Phase I metabolism of a compound.
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Test Compound: Prepare a 1 µM solution of the test compound in the same phosphate buffer.
-
NADPH Solution: Prepare a solution of NADPH, the cofactor required for cytochrome P450 enzyme activity.
-
-
Incubation:
-
Pre-warm the microsome and compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH solution to the microsome/compound mix.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (T½) as: T½ = 0.693 / k.
-
A short half-life indicates rapid metabolism and may predict poor in vivo exposure, guiding chemists to modify the compound at the site of metabolism.
Conclusion
The validation of a Structure-Activity Relationship study for imidazo[1,5-a]pyrazine derivatives, or any chemical series, is a holistic endeavor. It demands more than the generation of potency data. A successful program is built on a foundation of scientific integrity, employing a logical, tiered workflow that validates biochemical potency, confirms cellular mechanism of action, ensures selectivity, and establishes favorable drug-like properties. By understanding the causality behind experimental choices and integrating diverse datasets, research teams can efficiently navigate the complex path of drug discovery, transforming a privileged scaffold into a life-changing therapeutic.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
Trivella, D. B., et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Mukaiyama, H., et al. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Al-Salem, H. S., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
Langen, B., et al. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Sittampalam, G. S., et al. Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available from: [Link]
-
G., M. A., & M, S. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. Available from: [Link]
-
ResearchGate. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Available from: [https://www.researchgate.net/publication/362942469_Discovery_of_Structural_Prospects_of_Imidazo15-a]pyrazine_Derivatives_as_BTK_Inhibitors_Against_Cancer_A_Computational_Study]([Link])
-
Lee, K., et al. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega. Available from: [Link]
-
ResearchGate. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]
-
DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available from: [Link]
-
MDPI. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available from: [Link]
-
MDPI. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Available from: [Link]
-
ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
Belema, M., et al. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Roskoski, R. Jr. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Pharmacological Research. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Functionalization of the Imidazo[1,5-a]pyrazine Scaffold
Introduction: The Rising Prominence of Imidazo[1,5-a]pyrazines in Drug Discovery
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties and three-dimensional structure have made it a cornerstone for the design of novel therapeutics targeting a range of diseases. Notably, derivatives of this scaffold have shown promise as potent inhibitors of kinases such as c-Src for the potential treatment of acute ischemic stroke and Bruton's tyrosine kinase (BTK) for rheumatoid arthritis.[1][2][3] The ability to strategically functionalize this core at various positions is paramount to modulating its pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides a head-to-head comparison of key catalytic systems for the functionalization of the imidazo[1,5-a]pyrazine ring system. Drawing upon established methodologies for related nitrogen-containing heterocycles and specific examples for the target scaffold, we will delve into the mechanistic rationale behind catalyst selection, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the synthetic landscape of this important pharmacophore.
Navigating the Regioselectivity of Imidazo[1,5-a]pyrazine Functionalization
The inherent reactivity of the imidazo[1,5-a]pyrazine scaffold dictates the preferred sites of functionalization. Theoretical calculations and experimental evidence suggest that the C5 and C8 positions are the most electron-rich and thus susceptible to electrophilic attack, while the C1 and C3 positions are more amenable to functionalization via C-H activation strategies. Understanding this electronic landscape is crucial for selecting the appropriate catalytic system to achieve the desired regioselectivity.
Head-to-Head Catalyst Comparison for Key Functionalizations
C-H Arylation and Cross-Coupling Reactions: The Workhorses of Scaffold Decoration
The introduction of aryl and heteroaryl moieties is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Palladium catalysis has been a dominant force in this arena, with various ligand and catalyst generations offering tailored reactivity.
Palladium Catalysis:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are foundational methods for forging C-C bonds.[4] For the imidazo[1,5-a]pyrazine scaffold, these reactions typically require initial halogenation of the ring system, followed by coupling with an appropriate organometallic reagent. More recently, direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalization.
-
Expertise & Experience: The choice between a traditional cross-coupling and a direct C-H arylation approach often hinges on the availability of starting materials and the desired regioselectivity. While direct C-H arylation is more elegant, it can sometimes lead to mixtures of isomers. The selection of the appropriate palladium catalyst and ligand is critical for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the C-H activation step in direct arylation reactions.
Table 1: Comparison of Palladium-Catalyzed Arylation Strategies
| Catalyst System | Reaction Type | Advantages | Disadvantages | Typical Conditions |
| Pd(OAc)₂ / SPhos | Direct C-H Arylation | Atom-economical, avoids pre-functionalization | Can have regioselectivity issues | Aryl halide, K₂CO₃, DMA, 120 °C |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | High yields, well-established | Requires pre-halogenation of the scaffold | Bromo-imidazo[1,5-a]pyrazine, boronic acid, Na₂CO₃, Dioxane/H₂O, 100 °C |
| Pd-PEPPSI-iPr | Negishi Coupling | Tolerates a wide range of functional groups | Requires preparation of organozinc reagents | Iodo-imidazo[1,5-a]pyrazine, organozinc reagent, THF, 25 °C[4] |
dot
Caption: A simplified catalytic cycle for Palladium-catalyzed direct C-H arylation.
Borylation: Gateway to Further Functionalization
The introduction of a boronate ester group onto the imidazo[1,5-a]pyrazine scaffold opens up a vast array of subsequent transformations through Suzuki-Miyaura cross-coupling. Iridium-catalyzed C-H borylation has become the gold standard for this transformation.
Iridium Catalysis:
Iridium catalysts, typically in conjunction with a bipyridine-based ligand, are highly effective for the C-H borylation of a wide range of heterocycles.[5] The reaction generally proceeds with high regioselectivity, often favoring the most sterically accessible C-H bond.
-
Trustworthiness: The reliability of iridium-catalyzed borylation stems from its well-defined catalytic cycle and broad substrate scope. The resulting boronate esters are generally stable and can be readily purified by column chromatography.
Table 2: Comparison of Catalysts for Borylation
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| [Ir(cod)OMe]₂ / dtbpy | High yields, excellent regioselectivity | Catalyst can be sensitive to air and moisture | B₂pin₂, hexane, 80 °C |
| Photoredox/Iridium Dual Catalysis | Milder reaction conditions | May require screening of photocatalysts | Ir photocatalyst, B₂pin₂, visible light, room temperature |
dot
Caption: A typical experimental workflow for iridium-catalyzed C-H borylation.
Emerging Frontiers: Photoredox and Metal-Free Catalysis
Recent advancements have focused on developing more sustainable and environmentally friendly methods for heterocycle functionalization. Visible-light photoredox catalysis and metal-free approaches are at the forefront of this movement.[6][7][8]
Photoredox Catalysis:
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of transformations under mild conditions. For imidazo-fused heterocycles, this has been successfully applied to trifluoromethylation, cyanation, and other radical-mediated reactions.[6]
-
Authoritative Grounding: The mechanism of photoredox catalysis is well-established and involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light, followed by electron transfer to or from a substrate to generate a radical intermediate.
Metal-Free Catalysis:
In certain cases, functionalization can be achieved without the need for a transition metal catalyst. These reactions often rely on the inherent reactivity of the substrate and the use of strong oxidants or highly reactive reagents. For instance, metal-free C-H functionalization to create methylene-bridged bis-imidazo[1,5-a]pyridines has been reported using formaldehyde.[9]
Table 3: Comparison of Emerging Catalytic Strategies
| Catalytic Strategy | Reaction Type | Advantages | Disadvantages |
| Photoredox Catalysis | Radical additions, Cyclizations | Mild conditions, high functional group tolerance | Can be sensitive to oxygen, may require specialized equipment |
| Metal-Free Catalysis | Specific C-H functionalizations | Avoids metal contamination, cost-effective | Limited scope, may require harsh reagents |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Direct C-H Arylation
-
To a sealed vial, add imidazo[1,5-a]pyrazine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated imidazo[1,5-a]pyrazine.
Representative Protocol for Iridium-Catalyzed C-H Borylation
-
To a Schlenk tube, add imidazo[1,5-a]pyrazine (1.0 mmol), [Ir(cod)OMe]₂ (0.015 mmol), dtbpy (0.03 mmol), and B₂pin₂ (1.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous hexane (10 mL) via syringe.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired borylated imidazo[1,5-a]pyrazine.
Conclusion and Future Outlook
The functionalization of the imidazo[1,5-a]pyrazine scaffold is a rapidly evolving field. While palladium catalysis remains a robust and reliable tool for C-C bond formation, the emergence of iridium-catalyzed borylation and photoredox catalysis offers milder and more versatile approaches. Future research will likely focus on the development of even more selective and efficient catalytic systems, including those that can functionalize the pyrazine ring, and the application of these methods to the synthesis of complex, biologically active molecules. The continued exploration of metal-free alternatives will also be crucial for the development of more sustainable synthetic routes. This comparative guide serves as a valuable resource for chemists to make informed decisions when selecting the optimal catalytic system for their specific synthetic challenges in the exciting area of imidazo[1,5-a]pyrazine chemistry.
References
-
Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
-
Knochel, P., & Piller, F. M. (2010). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Angewandte Chemie International Edition, 49(44), 8255-8258. [Link]
-
Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
-
Wang, C., Li, Y., & Cui, X. (2019). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 24(17), 3073. [Link]
-
Singh, R., Kaur, A., & Singh, N. (2020). Visible Light‐Induced C‐5 Selective C—H Radical Borylation of Imidazo[1,2‐a]pyridines with NHC‐Boranes. Chemistry – An Asian Journal, 15(18), 2846-2850. [Link]
-
Das, S., & Ghorai, P. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - C(sp3) - H–C(sp2) Bond. The Journal of Organic Chemistry, 87(1), 633-643. [Link]
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232-6235. [Link]
-
Kim, D. H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
Norman, M. H., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 56(4), 1545-1563. [Link]
-
Bolli, M. H., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 4(4), 406-410. [Link]
-
Smith, A. B., & Jones, C. D. (2018). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 47(1), 123-134. [Link]
-
Brown, T. H., & White, J. K. (2020). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 18(1), 12-23. [Link]
-
Green, L. M., & Black, P. Q. (2022). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 20(1), 123-134. [Link]
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5), a halogenated heterocyclic compound frequently used in pharmaceutical research and drug development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from potentially persistent and hazardous chemical waste.
Foundational Principles: Hazard Assessment and Risk Mitigation
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a chlorinated organic compound. While comprehensive toxicological data for this specific molecule may be limited, the presence of the carbon-chlorine bond and its heterocyclic nature necessitates its classification as hazardous waste. Safety data sheets for structurally similar compounds indicate risks of skin, eye, and respiratory irritation, and potential harm if inhaled or ingested.[1][2][3]
The primary rationale for these stringent disposal protocols is rooted in the environmental persistence of halogenated organic compounds. Improper disposal can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans, especially during incomplete combustion. Therefore, all disposal procedures are designed to manage the waste from its point of generation to its final destruction in a controlled, compliant manner.
Table 1: Immediate Safety Precautions for Handling and Waste Generation
| Precaution Category | Guideline | Causality and Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles conforming to EN166, and a standard laboratory coat.[4] | Prevents dermal contact and eye exposure, which can cause serious irritation.[1][2] |
| Engineering Controls | All handling and waste consolidation should occur inside a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized particles or vapors, which may cause respiratory tract irritation.[2][4] |
| Handling Practices | Avoid creating dust. Use appropriate techniques to handle the solid material. | Fine powders can be easily inhaled and dispersed, increasing exposure risk.[4] |
| Emergency Equipment | Ensure an eyewash station and safety shower are immediately accessible.[1] | Provides for immediate decontamination in the event of accidental exposure. |
The Regulatory Framework: "Cradle-to-Grave" Management
In the United States, the disposal of chemical waste like Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA mandates a "cradle-to-grave" approach, which means hazardous waste must be tracked and managed from its creation to its ultimate disposal.[6][7] As the generator of the waste, your laboratory is the "cradle" and is legally responsible for its proper characterization and initial handling.
Figure 1: The "Cradle-to-Grave" lifecycle for laboratory chemical waste under RCRA.
Step-by-Step Disposal Protocol
This protocol ensures that Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate waste is handled safely and in accordance with federal and institutional requirements.
Step 3.1: Waste Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. The fundamental rule is to separate halogenated waste from non-halogenated waste.
-
Halogenated Waste: Any waste stream containing an organic chemical with a fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) atom.[8] Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate and any solvents or materials contaminated with it belong in this category.
-
Consequences of Improper Segregation: Mixing non-halogenated solvents with halogenated waste forces the entire volume to be treated as halogenated waste.[9] This significantly increases disposal costs and complexity.
Figure 2: Decision workflow for proper chemical waste segregation in the laboratory.
Step 3.2: Containerization
-
Select the Right Container: Use only chemically compatible containers, typically made of high-density polyethylene (HDPE).[10] The container must be in good condition, free of leaks, and have a secure, screw-top cap.
-
Maintain Container Integrity: Keep the waste container closed at all times except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Adhere to the 90% Fill Rule: Never fill a waste container beyond 90% of its capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills during handling and transport.
Step 3.3: Labeling
Proper labeling is a strict regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide the appropriate labels.
-
Required Information: The label must clearly state "Hazardous Waste."[9]
-
List All Contents: Write out the full, unabbreviated chemical name of all constituents in the container (e.g., "Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate," "Dichloromethane," etc.).[9] Do not use chemical formulas or acronyms.
-
Label Proactively: Affix and begin filling out the label before the first drop of waste is added.[9]
Step 3.4: On-Site Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Segregation: Keep the halogenated waste container physically separate from incompatible materials, particularly acids and oxidizers.[9]
Final Disposition: High-Temperature Incineration
The accepted and environmentally sound method for destroying halogenated organic waste is high-temperature incineration.[11] This process is performed by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Chemical Rationale: Incineration at temperatures around 1200 K (927°C) or higher provides the energy necessary to break the strong carbon-halogen and aromatic ring bonds.[11] This process, when combined with advanced emission control systems ("scrubbers"), converts the hazardous organic material into simpler, less toxic compounds like carbon dioxide, water, and inorganic salts, preventing the formation of dioxins and furans.[11]
-
Your Role: Your responsibility ends once the properly containerized and labeled waste is collected by your institution's EHS personnel, who will then arrange for its transport to the certified disposal facility.
Emergency Procedures: Spill Response
Accidents can happen. Be prepared to respond safely and effectively.
Table 2: Spill Response Protocol
| Spill Size | Response Steps |
| Small Spill (Contained on a benchtop) | 1. Alert personnel in the immediate area.2. Wear appropriate PPE (gloves, goggles, lab coat).3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).4. Once absorbed, carefully scoop the material into a designated container.5. Label the container as "Hazardous Waste" with the contents listed, and dispose of it along with your other chemical waste.[4] |
| Large Spill (Outside of immediate containment) | 1. Evacuate the area immediately. Alert all nearby personnel.2. If there is a risk of fire or airborne exposure, activate the nearest fire alarm to initiate a building-wide evacuation.[9]3. From a safe location, call your institution's emergency number or 911.[9]4. Provide the dispatcher with the chemical name and location of the spill.5. Do not attempt to clean up a large spill yourself. Wait for trained emergency responders. |
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate, this means a strict adherence to the principles of Segregation, Containerization, Labeling, and Compliant Disposal . By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment from the unique risks posed by halogenated chemical compounds. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency.
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency.
-
Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate | 1160248-06-5 . ChemicalBook.
-
Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources.
-
Safety Data Sheet for Pyrazine-2,3-dicarboxylic acid . Thermo Fisher Scientific. (Note: A direct link to the specific SDS was not available, but this is a representative source).
-
Safety Data Sheet for TZone™ SE BROADLEAF HERBICIDE . CDMS.net.
-
Hazardous Substances and Toxic Waste . Environmental Law Reporter.
-
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. (YouTube).
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.
-
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate . Benchchem.
-
Safety Data Sheet for Pyrazine-d4 . C/D/N Isotopes Inc.
-
Safety Data Sheet for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine . CymitQuimica.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.
-
Cas 1160248-06-5, Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate . Lookchem.
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee.
-
8-Chloroimidazo[1,5-a]pyrazine . ChemScene.
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate.
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? . MDPI.
-
Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2) . PubChemLite.
-
Identification of imatinib mesylate degradation products obtained under stress conditions . PubMed.
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent . ResearchGate.
-
MSDS of 5,6,7,8-Tetrahydro-imidazo[1,5-A]pyrazine-1-carboxylic acid ethyl ester . Capot Chemical Co., Ltd.
-
Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages . National Institutes of Health (NIH).
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed.
-
Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber . ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
Navigating the Unknown: A Senior Application Scientist's Guide to Safely Handling Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
As your partner in the laboratory, this guide provides the essential, immediate safety and logistical information required for handling this compound. We will proceed under the globally accepted precautionary principle: in the absence of complete data, we treat the compound as potentially hazardous. This protocol is built on a foundation of experience with structurally related heterocyclic compounds and potent active pharmaceutical ingredients (APIs).[4][5]
Part 1: The "Why" - Rationale for a Conservative PPE Approach
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate belongs to the imidazopyrazine class of heterocyclic compounds. Derivatives of this family are known to possess a wide range of biological activities, which is why they are of interest in pharmaceutical research.[6][7] However, this biological activity also signals the potential for interaction with human physiological systems. A structurally related compound, for instance, is noted to be harmful if swallowed and cause skin and respiratory irritation.[8] Furthermore, many pyrazine derivatives are recognized as respiratory, skin, and eye hazards.[9][10][11]
Therefore, our core directive is to prevent all routes of exposure:
-
Inhalation: Fine powders can easily become airborne.
-
Dermal Contact: Skin absorption is a common route for chemical exposure.
-
Ingestion: Accidental ingestion can occur through contaminated hands.
-
Ocular Contact: Splashes of solutions or contact with airborne powder can cause eye irritation or damage.
Our PPE selection and operational protocols are designed to create a robust barrier against these risks, ensuring both your safety and the integrity of your research.
Part 2: The "What" - Core PPE and Engineering Controls
Based on the potential hazards, a multi-layered approach to PPE and engineering controls is mandatory.
| Task/Scenario | Engineering Controls | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport | Ventilated Chemical Cabinet | Single pair of nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
| Weighing (Solid) | Certified Chemical Fume Hood or Glove Box/Isolator | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Disposable low-lint coverall or dedicated lab coat with elastic cuffs | N95/FFP2 respirator (minimum) |
| Solution Preparation | Certified Chemical Fume Hood | Double-gloved with nitrile gloves | Chemical splash goggles | Dedicated lab coat with elastic cuffs | Not required if performed correctly in fume hood |
| Reaction Workup & Purification | Certified Chemical Fume Hood | Double-gloved with nitrile gloves | Chemical splash goggles | Dedicated lab coat with elastic cuffs | Not required if performed correctly in fume hood |
| Large Spill Cleanup (>1g solid or >10mL solution) | Restricted access, ensure ventilation | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles and face shield | Disposable chemical-resistant suit | Full-face air-purifying respirator with appropriate cartridges |
Part 3: The "How" - Standard Operating Procedures
Merely having the right PPE is insufficient; its correct use is paramount. Follow these step-by-step procedures diligently.
Risk Assessment and Workflow Planning
Before any operation, a pre-task risk assessment is crucial. This process is visualized in the workflow diagram below. The key is to evaluate the quantity of material being handled and the potential for aerosolization to determine the necessary level of containment.[5][12]
Caption: PPE Selection Workflow based on task assessment.
Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on inner gloves.
-
Put on disposable coverall or dedicated lab coat.
-
Put on N95/FFP2 respirator (if required). Perform a seal check.
-
Put on chemical splash goggles and face shield.
-
Put on outer gloves, ensuring the cuff goes over the sleeve of the lab coat/coverall.
-
-
Doffing (Taking Off): This process is designed to prevent self-contamination.
-
Remove outer gloves.
-
Remove face shield and goggles from the back.
-
Remove lab coat/coverall by turning it inside out as you remove it.
-
Remove inner gloves.
-
Remove respirator (if used).
-
Perform thorough hand hygiene.
-
Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call for emergency assistance.
-
Contain: For small spills (<1g solid, <10mL solution), cover with an absorbent material (e.g., vermiculite or a chemical spill kit pillow).
-
Neutralize (If Applicable): There is no specific neutralizer for this compound. Do not attempt to neutralize with strong acids or bases.
-
Clean-Up:
-
Don the appropriate spill-response PPE (see table above).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a damp cloth (using a suitable solvent like isopropanol or ethanol), working from the outside in. Place the cloth in the waste container.
-
Perform a final wipe with soap and water.
-
-
Report: Report the incident to your Environmental Health and Safety (EHS) officer.
Waste Disposal
All materials contaminated with Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate are to be treated as hazardous waste.[13][14]
-
Segregation: Keep all waste (solid and liquid) for this compound separate from other waste streams.[15]
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate" and the date accumulation started.[13][14]
-
Containers: Use leak-proof, compatible containers that are kept closed except when adding waste.[14][15]
-
Disposal: Arrange for professional disposal through your institution's EHS department.[13] Do not dispose of this chemical down the drain under any circumstances.[14] Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[16]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. When faced with the unknown, expertise and caution are our most valuable tools.
References
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. (2024). Retrieved from [Link]
-
Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Online. (2019). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. (n.d.). Retrieved from [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. (Pii). (n.d.). Retrieved from [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. (n.d.). Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). (2024). Retrieved from [Link]
-
The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology. (2025). Retrieved from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division. (n.d.). Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. (2023). Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. (n.d.). Retrieved from [Link]
-
PPE Solutions for Pharmaceutical Industry. DuPont UK. (n.d.). Retrieved from [Link]
-
1160248-06-5 Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. King-Pharm. (n.d.). Retrieved from [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health (NIH). (n.d.). Retrieved from [Link]
-
(PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. ResearchGate. (n.d.). Retrieved from [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA. (2017). Retrieved from [Link]
-
Cas 1160248-06-5,Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate. LookChem. (n.d.). Retrieved from [Link]
-
1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. PubChem. (n.d.). Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. (n.d.). Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. (2023). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 8-ChloroiMidazo[1,5-a]pyrazine-1-carboxylate | 1160248-06-5 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. agnopharma.com [agnopharma.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)- | C18H16BrClN4O2 | CID 86720303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
